molecular formula C9H9BrO2 B050980 Methyl 2-bromomethylbenzoate CAS No. 2417-73-4

Methyl 2-bromomethylbenzoate

Cat. No.: B050980
CAS No.: 2417-73-4
M. Wt: 229.07 g/mol
InChI Key: QKASDIPENBEWBU-UHFFFAOYSA-N
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Description

Methyl 2-bromomethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASDIPENBEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370515
Record name Methyl 2-bromomethylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-73-4
Record name Methyl 2-bromomethylbenzoate
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Record name Methyl 2-(bromomethyl)benzoate
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Foundational & Exploratory

Methyl 2-bromomethylbenzoate CAS number 2417-73-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 2-bromomethylbenzoate (CAS 2417-73-4)

Introduction

This compound, with CAS number 2417-73-4, is an important bifunctional organic compound. It incorporates both a methyl ester and a reactive bromomethyl group on a benzene ring, positioned ortho to each other. This specific arrangement makes it a highly valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the benzylic bromide, which is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development fields.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a distinct aromatic odor.[1] It is readily soluble in common organic solvents like ethanol, ether, and carbon tetrachloride, but shows limited solubility in water.[1]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 2417-73-4[1][2][3]
Molecular Formula C₉H₉BrO₂[1][2][4]
Molecular Weight 229.07 g/mol [2][4]
Appearance White to light yellow powder or crystal[1][5]
Boiling Point 293.9 °C at 760 mmHg (Predicted)[6]
Density 1.46 g/cm³ (Predicted)[6]
SMILES COC(=O)c1ccccc1CBr[1][2][4]
InChI InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3[1][2][4]
Table 2: Predicted Spectroscopic Data
Spectrum TypePredicted DataSource(s)
¹H-NMR (CDCl₃) δ 7.97 (d, 1H, J=7.6 Hz), 7.45-7.52 (m, 2H), 7.38 (dt, 1H, J=1.2 Hz, J=7.6 Hz), 4.96 (s, 2H), 3.95 (s, 3H)[6]
Monoisotopic Mass 227.97859 Da[2][7]

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of the benzylic methyl group of its precursor, methyl o-toluate (also known as methyl 2-methylbenzoate). This transformation can be achieved through two principal methods: photolytic bromination using elemental bromine and radical-initiated bromination with N-Bromosuccinimide (NBS).

Causality in Synthesis Design

The choice between these methods often depends on laboratory capabilities and safety considerations.

  • Photolytic Bromination: This classic method uses liquid bromine, a highly corrosive and toxic reagent. The reaction is initiated by UV or visible light, which homolytically cleaves the Br-Br bond to generate bromine radicals. This method is effective for larger-scale synthesis but requires specialized photochemical equipment and stringent safety measures.[8]

  • NBS Bromination: This is often the preferred laboratory-scale method. N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of bromine radicals in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10] The reaction proceeds efficiently under thermal conditions, avoiding the need for a dedicated photochemical reactor.

Diagram: General Synthesis Workflow

Synthesis_Workflow Start Methyl o-toluate Reaction Free-Radical Bromination Start->Reaction Reagents Brominating Agent (Br₂ or NBS) + Radical Initiator (Light or BPO/AIBN) Reagents->Reaction Purification Filtration & Crystallization/Evaporation Reaction->Purification Product This compound Purification->Product caption General workflow for the synthesis of this compound.

Caption: General workflow for synthesizing this compound.

Experimental Protocol 1: Photolytic Bromination[8]
  • Setup: Charge a water-jacketed, immersion photolysis vessel equipped with a nitrogen inlet, dropping funnel, and reflux condenser with methyl o-toluate (0.847 mol) and carbon tetrachloride (1 L).

  • Reagent Preparation: Prepare a solution of bromine (0.849 mol) in carbon tetrachloride (400 mL) and add it to the dropping funnel.

  • Reaction Initiation: Heat the reaction mixture to reflux. Irradiate the solution with a 600-watt incandescent lamp while slowly adding the bromine solution from the dropping funnel.

  • Reaction Completion: Once the bromine addition is complete, turn off the lamp and allow the solution to cool to room temperature.

  • Work-up and Purification: Remove the carbon tetrachloride under reduced pressure. Crystallize the resulting oil from a 1:1 solution of diethyl ether and hexane.

  • Isolation: Collect the solid product by filtration and wash with hexane to yield the final product (typical yield: ~61%).

Experimental Protocol 2: Radical-Initiated Bromination with NBS[9]
  • Setup: In a 250 mL round-bottom flask, dissolve methyl o-toluate (10 mmol, 1.50 g) in carbon tetrachloride (80 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (11 mmol, 1.98 g) and a catalytic amount of benzoyl peroxide (BPO) (0.2 mmol, 48 mg).

  • Reaction: Heat the mixture to reflux for approximately 1.5 hours, monitoring for the completion of the reaction (e.g., by TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the insoluble succinimide by-product by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The reaction is reported to be quantitative.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. As a benzylic halide, the carbon atom bonded to the bromine is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge in the transition state of an SN2 reaction or the full positive charge of a potential carbocation intermediate in an SN1 pathway.[11]

The primary reaction pathway is a nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. This makes the compound an excellent electrophile for introducing the 2-(methoxycarbonyl)benzyl moiety into various molecules.

Diagram: SN2 Reaction Mechanism

Caption: Generalized Sₙ2 reaction of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Role as an Alkylating Agent

Alkylating agents are compounds that can transfer an alkyl group to a nucleophilic site.[12][13] Due to its reactive benzylic bromide, this compound is an effective agent for the alkylation of amines, phenols, thiols, and other nucleophiles. This reaction is fundamental to building molecular complexity.

Case Study 1: Synthesis of Neuroprotective Agents

This reagent is used in the preparation of piperazine derivatives with potential neuroprotective activity. Specifically, it is a reactant in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate.[1][9] In this synthesis, the secondary amine of a piperazine derivative acts as the nucleophile, attacking the benzylic carbon of this compound to form a new carbon-nitrogen bond.

Case Study 2: Intermediate for Lenalidomide Synthesis

Lenalidomide is an important immunomodulatory drug used to treat multiple myeloma and other cancers. The synthesis of Lenalidomide can involve the reaction of a protected α-aminoglutarimide hydrochloride with a substituted methyl 2-halomethylbenzoate derivative, such as methyl 2-bromomethyl-3-nitrobenzoate.[14] This reaction forms the core isoindolinone structure of the drug. After the alkylation step, the nitro group is reduced to an amine to yield the final Lenalidomide molecule.[14]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[15] It is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It is also harmful if swallowed, inhaled, or in contact with skin.[16]

Table 3: GHS Hazard Information
Hazard CodeDescriptionSource(s)
H290 May be corrosive to metals[2][5]
H302 Harmful if swallowed[2][16]
H312 Harmful in contact with skin[2][16]
H314 Causes severe skin burns and eye damage[2][5]
H315 Causes skin irritation[2][16]
H319 Causes serious eye irritation[2][16]
H332 Harmful if inhaled[16]
H335 May cause respiratory irritation[2][16]
Safe Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[5][15][16] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[15]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[15] For skin contact, immediately wash with plenty of water while removing contaminated clothing.[15] If ingested, do not induce vomiting and seek immediate medical attention.[15] If inhaled, move the person to fresh air.[16]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Keep the container tightly closed in a designated corrosives area.[5][15]

  • Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[16]

Conclusion

This compound (CAS 2417-73-4) is a versatile and powerful reagent in modern organic synthesis. Its defined structure and high reactivity make it an indispensable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in the laboratory. The continued application of this intermediate is expected to contribute to advancements in drug discovery and materials science.

References

Methyl 2-bromomethylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Handling of Methyl 2-bromomethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling protocols. With a structure primed for nucleophilic substitution, this compound serves as a key intermediate in the synthesis of various high-value molecules, including pharmacologically active agents. This document is intended to serve as a detailed resource for professionals in research and drug development, offering both foundational data and practical, field-proven insights to support its effective and safe application.

Chemical Identity and Structure

This compound is an ester derivative of benzoic acid, featuring a bromomethyl group at the ortho position relative to the methyl ester.[1] This specific substitution pattern makes the benzylic bromine an excellent leaving group, facilitating a wide range of synthetic transformations.[1]

  • IUPAC Name: methyl 2-(bromomethyl)benzoate[2]

  • Synonyms: 2-(Bromomethyl)benzoic Acid Methyl Ester, methyl alpha-bromo-o-toluate[1][2]

  • CAS Number: 2417-73-4[2]

  • Molecular Formula: C₉H₉BrO₂[2]

  • Molecular Weight: 229.07 g/mol [2][3]

  • SMILES: COC(=O)C1=CC=CC=C1CBr[1][2][3]

Physicochemical Properties

This compound is a low-melting solid, appearing as a white to light yellow crystalline powder.[4] Some sources may also describe it as a colorless to pale yellow liquid, which is consistent with its low melting point being close to room temperature.[1][5] It possesses a characteristic aromatic odor.[1] Due to its hydrophobic aromatic ring, it exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, ether, chloroform, and hexane.[1][4]

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Melting Point 30-35 °C[3][5][6]
Boiling Point 114 °C @ 0.44 Torr293.9 °C @ 760 mmHg[5][7]
Density 1.46 - 1.5 g/cm³[4][6][7]
Flash Point 131.5 - 132 °C[5][7]
Refractive Index 1.559[5]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The predicted ¹H-NMR spectrum in CDCl₃ provides a clear signature of the molecule's structure.[7]

  • δ ~7.97 ppm (d, 1H): Aromatic proton ortho to the ester group.

  • δ ~7.38-7.52 ppm (m, 3H): Remaining aromatic protons.

  • δ ~4.96 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The singlet nature and chemical shift are highly characteristic of a benzylic bromide.

  • δ ~3.95 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

Infrared (IR) Spectroscopy

While specific spectra can vary, key characteristic peaks would include:

  • ~1720 cm⁻¹: Strong C=O stretching from the ester group.

  • ~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching from the methyl and methylene groups.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

  • ~600-700 cm⁻¹: C-Br stretching.

Synthesis, Reactivity, and Applications

General Synthesis Protocol: Radical Bromination

A standard and efficient method for preparing this compound is via the free-radical bromination of methyl o-toluate.[4] This reaction selectively targets the benzylic protons of the methyl group.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants & Conditions cluster_process Reaction & Workup cluster_products Products & Byproducts Toluate Methyl o-toluate Reflux Heat to Reflux (~77°C, 1.5h) Toluate->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux BPO Benzoyl Peroxide (BPO) BPO->Reflux Solvent Carbon Tetrachloride (Solvent) Solvent->Reflux Filter Filtration Reflux->Filter Reaction Mixture Evap Solvent Evaporation Filter->Evap Filtrate Byproduct Succinimide (byproduct) Filter->Byproduct Removes insoluble Recrystal Recrystallization (Ether/Hexane) Evap->Recrystal Crude Product Product This compound (Final Product) Recrystal->Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add methyl o-toluate (1.0 eq). Dissolve it in a suitable solvent, typically carbon tetrachloride (CCl₄).[4]

    • Causality: CCl₄ is a classic solvent for radical reactions as it is inert and effectively dissolves the reactants.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO, ~0.02 eq).[4]

    • Causality: NBS serves as the bromine source, providing a low, steady concentration of bromine that favors selective benzylic bromination over aromatic bromination. BPO initiates the radical chain reaction upon heating.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) for 1.5 to 2 hours.[4][8] The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which floats.

  • Workup - Filtration: After cooling the reaction mixture to room temperature, filter it to remove the insoluble succinimide byproduct.[4][9]

  • Workup - Purification: Remove the solvent from the filtrate under reduced pressure.[4][9] This will yield the crude product as an oil or solid.

  • Final Purification: Purify the crude product by recrystallization, typically from a mixed solvent system like diethyl ether and hexane, to yield the final, pure this compound.[9]

Reactivity and Key Applications

The utility of this compound stems from the reactivity of its benzylic bromide. It is an excellent substrate for Sₙ2 reactions, where the bromine atom is displaced by a nucleophile.[1] This allows for the facile introduction of various functional groups at the ortho-methyl position of the benzoate scaffold.

This reactivity makes it an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[5] A notable application in drug development is its use as a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound investigated for its neuroprotective activity.[4]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

  • H290: May be corrosive to metals.[2]

  • H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[2]

  • H318 / H319: Causes serious eye damage or causes serious eye irritation.[2][10]

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][10]

It is also a lachrymator, a substance that irritates the eyes and causes tearing.[6]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[6]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[10]

  • General Hygiene: Do not eat, drink, or smoke in the work area.[10] Wash hands and any exposed skin thoroughly after handling.[10] Contaminated clothing should be removed and washed before reuse.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Recommended storage is refrigerated (0-10°C) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

References

Fundamental Properties and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-bromomethylbenzoate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. We will provide a detailed examination of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, key synthetic applications, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

A precise understanding of a reagent's properties is the cornerstone of successful synthetic design. This compound (CAS No: 2417-73-4) is a bifunctional molecule featuring both an electrophilic benzylic bromide and a methyl ester.[1] This unique structural arrangement dictates its reactivity and utility as a versatile building block.

Physicochemical Characteristics

The molecular weight and physical state are critical for accurate stoichiometric calculations and proper handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 229.07 g/mol [1][2][3]
Molecular Formula C₉H₉BrO₂[1][2][3]
Appearance White to light yellow crystalline solid[4]
Melting Point 32-37 °C[2][4]
Boiling Point 114 °C @ 0.44 Torr[2]
Density ~1.46 g/cm³[2][5]
Structural Elucidation

The molecule's reactivity is centered on the benzylic carbon, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent benzene ring and the excellent leaving group potential of the bromide ion.

Figure 1: Structure of this compound.

Synthesis Protocol: Radical-Initiated Benzylic Bromination

The most reliable and widely adopted method for synthesizing this compound is the Wohl-Ziegler bromination of methyl o-toluate. This reaction leverages a free-radical chain mechanism to achieve selective bromination at the benzylic position, preserving the ester functionality.

Causality of Experimental Choices
  • Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent. It maintains a low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which is crucial for suppressing competing ionic side reactions, such as electrophilic aromatic substitution on the benzene ring.

  • Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.[2][6] The choice of initiator is often dictated by the reaction temperature and solvent.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not participate in the reaction and readily dissolves the reactants.[2][6]

  • Initiation: The reaction is initiated by heat or light, which provides the energy needed to homolytically cleave the weak bond in the initiator, starting the radical cascade.[7]

Validated Experimental Workflow

This protocol is designed to be self-validating, with clear checkpoints for monitoring and ensuring product purity.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl o-toluate (1.0 eq) in carbon tetrachloride (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq) and benzoyl peroxide (0.02-0.05 eq) to the flask.[2]

  • Initiation and Reflux: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle.[2] The reaction can be accelerated by irradiation with a 60-100W incandescent lamp.[7]

  • Monitoring and Completion: The reaction progress is monitored by TLC or GC-MS. The reaction is complete when the starting methyl o-toluate is consumed. A key visual indicator of completion is the floating of the solid byproduct, succinimide, on the surface of the solvent.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash to remove residual aqueous contaminants.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude oil or solid can be purified by recrystallization from a hexane/ether mixture or by flash column chromatography on silica gel.[7]

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl o-toluate in CCl4 add_reagents Add NBS and BPO start->add_reagents reflux Heat to Reflux with Light Irradiation add_reagents->reflux monitor Monitor by TLC/GC-MS (Succinimide floats) reflux->monitor cool_filter Cool to RT & Filter (Remove Succinimide) monitor->cool_filter Reaction Complete wash Aqueous Wash (Na2S2O3, Brine) cool_filter->wash purify Dry, Concentrate & Purify (Recrystallization) wash->purify end_node Pure Methyl 2-bromomethylbenzoate purify->end_node

Figure 2: Step-by-step workflow for the synthesis of this compound.

Synthetic Applications and Utility

This compound is a valuable electrophilic agent in various transformations, primarily in the construction of C-N and C-O bonds.

Nucleophilic Substitution Reactions

The reagent readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This makes it an ideal choice for introducing the 2-(methoxycarbonyl)benzyl moiety onto heteroatoms.

  • N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be efficiently alkylated.

  • O-Alkylation: Alcohols and phenols are common substrates for forming ether linkages.

  • S-Alkylation: Thiols can be converted to their corresponding thioethers.

These reactions are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients. For example, it is a key reactant in preparing compounds with potential neuroprotective activity.[2][8]

G cluster_nucleophiles Nucleophiles (Nu-H) reagent This compound (Electrophile) product Alkylated Product Nu-CH2-Ph-CO2Me reagent:f1->product:f0  S 2 Reaction   amines Amines (R-NH2) amines->product:f0 alcohols Alcohols (R-OH) alcohols->product:f0 thiols Thiols (R-SH) thiols->product:f0

Figure 3: General reaction scheme illustrating the utility in Sₙ2 reactions.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties.

  • Hazards: The compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[9] It can cause severe skin burns and eye damage.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[10]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a flame-retardant lab coat.[10][11] Eyewash stations and safety showers must be readily accessible.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9] Dispose of waste in accordance with all federal, state, and local regulations.[10]

References

Introduction: Understanding the Role and Properties of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Methyl 2-bromomethylbenzoate in Organic Solvents

This compound (CAS No. 2417-73-4) is a pivotal chemical intermediate in the landscape of organic synthesis.[1] With the molecular formula C₉H₉BrO₂, this compound features a methyl ester and a bromomethyl group attached to a benzene ring in the ortho position.[1] Its utility is most pronounced in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides, where the bromomethyl group serves as an effective leaving group for nucleophilic substitution reactions.[1][2] For instance, it is a key reactant in preparing compounds with demonstrated neuroprotective activity.[3]

A thorough understanding of its solubility is not merely academic; it is a cornerstone for practical application in process chemistry, drug development, and materials science. The choice of solvent directly impacts reaction kinetics, yield, and the feasibility of purification techniques like crystallization and chromatography.[4] This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and robust protocols for its empirical determination.

Physically, this compound is a white, low-melting solid or a colorless to pale yellow liquid, with a melting point of 32-32.5 °C.[2][3][5]

The Theoretical Framework: Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[6][7] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8]

Molecular Structure Analysis of this compound:

The structure of this compound imparts a dualistic character. It is composed of:

  • A non-polar aromatic ring: The benzene core is hydrophobic and favors interactions with non-polar solvents through London dispersion forces.

  • Polar functional groups: The methyl ester (-COOCH₃) and bromomethyl (-CH₂Br) groups introduce polarity due to the electronegativity of the oxygen and bromine atoms. These groups can participate in dipole-dipole interactions.

The overall polarity is a balance between these competing regions. While the ester's oxygen atoms can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor, limiting its ability to form strong hydrogen bonds with protic solvents like water or methanol.[9] This structural makeup suggests that this compound will exhibit favorable solubility in solvents of intermediate to high polarity and limited solubility in highly non-polar or highly polar protic solvents.

Influence of Temperature:

For most solids dissolving in liquid solvents, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the solute-solute and solvent-solvent interactions.[10] Applying heat provides the necessary kinetic energy to break these interactions and facilitate solvation.

Solubility Profile of this compound

Based on available technical data, the solubility of this compound can be summarized as follows. It is generally soluble in common organic solvents but has poor solubility in water, consistent with its predominantly hydrophobic structure.[1]

Solvent ClassSolvent NameReported Solubility
Polar Aprotic DichloromethaneSoluble[2]
ChloroformSparingly Soluble[3][5]
Ethyl AcetateSoluble[12]
Polar Protic EthanolSoluble[1][2]
Non-Polar Diethyl EtherSoluble[1][2]
HexaneSlightly Soluble[3][5]
Aqueous WaterInsoluble[2]

Experimental Protocols for Solubility Determination

To ensure reproducibility and accuracy, solubility should be determined empirically under controlled laboratory conditions. The following protocols are designed to be self-validating systems for both qualitative and quantitative assessment.

Protocol 1: Rapid Visual Method for Qualitative Assessment

This method provides a quick and efficient preliminary assessment of solubility, ideal for solvent screening.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) in 0.25 mL increments.

  • Agitation: After each addition, cap the test tube and shake vigorously for 30-60 seconds. Utilize a vortex mixer for optimal mixing.

  • Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates complete dissolution.

  • Classification:

    • Soluble: Dissolves in ≤ 1 mL of solvent.

    • Slightly Soluble: Requires > 1 mL but < 5 mL of solvent for complete dissolution.

    • Insoluble: Fails to dissolve completely even after adding 5 mL of solvent.

Workflow Diagram: Qualitative Solubility Test

G start Start: Add 25mg Solute to Test Tube add_solvent Add 0.25 mL Solvent start->add_solvent agitate Vortex for 30-60s add_solvent->agitate observe Visually Inspect for Solid agitate->observe soluble Result: Soluble observe->soluble No check_volume Total Volume < 5 mL? observe->check_volume Yes check_volume->add_solvent Yes insoluble Result: Insoluble check_volume->insoluble No

Caption: Decision workflow for the rapid visual solubility assessment.

Protocol 2: Gravimetric Method for Quantitative Determination

This protocol provides precise, quantitative solubility data (e.g., in mg/mL or g/100 mL) by determining the mass of solute dissolved in a saturated solution.

Methodology:

  • Create a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a minimum of 24 hours. This step is critical to allow the system to reach equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite sedimentation.

  • Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent completely under a gentle stream of nitrogen or by using a vacuum concentrator. Avoid excessive heat, which could cause degradation or loss of the analyte.

  • Mass Determination: Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of solute dissolved in the withdrawn volume.

  • Calculation:

    • Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (mL)

Experimental Workflow: Quantitative Gravimetric Analysis

G cluster_prep Preparation cluster_analysis Analysis A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate at Constant T (24h with Agitation) A->B C 3. Settle or Centrifuge to Separate Phases B->C D 4. Withdraw Precise Volume of Supernatant C->D E 5. Evaporate Solvent from Pre-weighed Vial D->E F 6. Weigh Vial with Dry Residue E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Step-by-step workflow for quantitative solubility determination.

Safety and Handling

This compound must be handled with appropriate caution. It is classified as a corrosive substance that can cause severe skin and eye burns.[13] It is also a lachrymator (a substance that irritates the eyes and causes tears).[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower should be readily accessible.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound exhibits solubility characteristics consistent with its molecular structure, showing good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane, and poor solubility in water. This profile makes it highly adaptable for various synthetic applications. For researchers and drug development professionals, a precise understanding of its solubility in different solvent systems is not just beneficial but essential for optimizing reaction conditions, maximizing yields, and developing effective purification strategies. The experimental protocols outlined in this guide provide a reliable framework for generating the high-quality data needed to support these critical endeavors.

References

Synthesis of Methyl 2-bromomethylbenzoate from methyl o-toluate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 2-bromomethylbenzoate from Methyl o-toluate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from methyl o-toluate, a critical transformation for the generation of a versatile intermediate in pharmaceutical and materials science research. The core of this synthesis lies in the selective free-radical bromination of the benzylic methyl group. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, outline robust analytical characterization methods, and emphasize critical safety considerations. The information is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application.

Introduction: Significance of this compound

This compound is a key building block in organic synthesis. Its utility stems from the presence of two reactive functional groups: an ester and a benzylic bromide. The benzylic bromide is particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2), allowing for the facile introduction of a wide range of functionalities.[1] This reactivity profile makes it an invaluable precursor in the synthesis of more complex molecules. For instance, it is a reactant in the preparation of compounds with potential neuroprotective activity.[2] The strategic placement of the reactive bromomethyl group ortho to the methyl ester allows for subsequent intramolecular cyclization reactions, further expanding its synthetic potential.

The Core Transformation: Free-Radical Bromination

The conversion of methyl o-toluate to this compound is achieved through a selective benzylic bromination. This reaction proceeds via a free-radical chain mechanism, a cornerstone of organic chemistry.[3] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under specific conditions.[4][5]

The Reagents: A Deliberate Choice
  • N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br2) for benzylic bromination to prevent unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring.[6] NBS provides a low, steady concentration of bromine radicals, which is key to the selectivity of the reaction.[4][7]

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which decompose upon heating or UV irradiation to generate initial radicals.[2][8]

  • Solvent: The choice of solvent is critical. Non-polar aprotic solvents, such as carbon tetrachloride (CCl4), are traditionally used to facilitate the radical pathway and minimize ionic side reactions.[2][8] However, due to the hazardous nature of CCl4, alternative solvents like acetonitrile are being explored.[5] Recent studies have also investigated the use of water as an environmentally benign solvent for NBS brominations.[9][10]

Reaction Mechanism: A Step-by-Step Breakdown

The Wohl-Ziegler reaction, as this type of bromination is known, proceeds through a well-established radical chain mechanism.[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., BPO) upon heating, generating initial radicals.[8] These radicals then react with trace amounts of HBr present to produce a bromine radical.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl o-toluate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[4]

    • The benzylic radical then reacts with a molecule of Br2 (generated in situ from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[11]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Visualizing the Mechanism

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (BPO) Radical_1 2 R• Initiator->Radical_1 Heat/UV Br_radical Br• Radical_1->Br_radical Reacts with trace HBr Methyl_o-toluate Methyl o-toluate Benzylic_Radical Benzylic Radical (Resonance Stabilized) Methyl_o-toluate->Benzylic_Radical + Br• Product This compound Benzylic_Radical->Product + Br₂ HBr HBr Br2 Br₂ HBr->Br2 + NBS NBS NBS Succinimide Succinimide Br2->Succinimide Br_radical_2 Br• Product->Br_radical_2 Rad_1 R• Termination_Product Non-radical product Rad_1->Termination_Product + R• Rad_2 R•

Caption: Free-radical bromination of methyl o-toluate.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyl o-toluate150.171.50 g10 mmol1.0
N-Bromosuccinimide (NBS)177.981.98 g11 mmol1.1
Benzoyl Peroxide (BPO)242.2348 mg0.2 mmol0.02
Carbon Tetrachloride (CCl4)153.8280 mL--
Step-by-Step Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl o-toluate (1.50 g, 10 mmol).[2]

  • Dissolve the methyl o-toluate in carbon tetrachloride (80 mL).[2]

  • Add N-bromosuccinimide (1.98 g, 11 mmol) and benzoyl peroxide (48 mg, 0.2 mmol) to the flask.[2]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 1.5 hours.[2] The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

  • Remove the insoluble succinimide by filtration.[2]

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[2] The reaction is reported to be quantitative.[2]

  • For higher purity, the product can be recrystallized from a mixture of diethyl ether and hexane.[12]

Visualizing the Experimental Workflow

Caption: Experimental workflow for synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most informative technique for confirming the structure. The key diagnostic signals will be a singlet for the benzylic protons (-CH₂Br) typically appearing around 4.5-5.0 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic protons will appear in the range of 7.2-8.0 ppm.

    • ¹³C NMR: Will show a characteristic signal for the benzylic carbon bonded to bromine, along with signals for the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band for the ester carbonyl group (C=O) around 1720 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom.[13]

Expected Analytical Data
TechniqueExpected Data
¹H NMR δ (ppm): ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃), 7.2-8.0 (m, 4H, Ar-H)
IR ν (cm⁻¹): ~1720 (C=O stretch)
MS (EI) m/z: 228/230 (M⁺, isotopic pattern for Br)

Safety Protocols and Considerations: A Non-Negotiable Priority

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

  • N-Bromosuccinimide (NBS): Is a corrosive and harmful substance. It can cause severe skin burns and eye damage.[14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[15][16]

  • Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive, especially when heated.[17] It is also a skin sensitizer.[17] It should be stored in a cool, dry place away from heat and combustible materials.[15]

  • Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. It should only be used in a chemical fume hood. Due to its hazardous nature, consider replacing it with a less toxic solvent like acetonitrile if the reaction conditions permit.[5]

  • General Precautions: Always work in a well-ventilated area.[17] Avoid inhalation of dust and vapors.[15] In case of accidental contact, wash the affected area immediately with plenty of water.[14]

Conclusion: A Gateway to Further Discovery

The synthesis of this compound from methyl o-toluate is a fundamental yet powerful transformation in organic chemistry. A thorough understanding of the free-radical mechanism, coupled with meticulous experimental technique and a steadfast commitment to safety, enables the reliable production of this valuable synthetic intermediate. This guide provides the necessary framework for researchers to confidently and safely perform this synthesis, paving the way for further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Dual Reactivity of Methyl 2-bromomethylbenzoate

This compound (CAS No. 2417-73-4) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its utility stems from the presence of two key reactive sites: a reactive benzylic bromide and a methyl ester on an aromatic ring. The benzylic bromide serves as an excellent electrophile for nucleophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations.[1] This dual reactivity, however, also dictates its inherent instability and necessitates stringent storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the scientific principles behind its degradation pathways and offering field-proven storage and handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 2417-73-4[3]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [4]
Appearance Colorless to pale yellow liquid or white to light yellow powder/crystal[1][5]
Boiling Point 153 °C @ 4 mmHg; 293.9 °C at 760 mmHg[3][6]
Density 1.46 g/cm³[7]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[1]
Flash Point 131.5 °C[7]

Core Directive: Chemical Stability and Decomposition Pathways

The stability of this compound is compromised by its susceptibility to nucleophilic attack and environmental factors. The primary modes of degradation are hydrolysis and reactions with other nucleophiles, and potential decomposition under the influence of heat and light.

Hydrolysis: The Primary Degradation Pathway

The presence of both a benzylic bromide and a methyl ester makes this compound particularly sensitive to moisture.

  • Benzylic Bromide Hydrolysis: The carbon-bromine bond at the benzylic position is highly polarized and susceptible to nucleophilic attack by water. This SN1 or SN2 reaction results in the formation of Methyl 2-(hydroxymethyl)benzoate and hydrobromic acid (HBr). The liberated HBr can, in turn, catalyze the hydrolysis of the ester group.

  • Ester Hydrolysis: The methyl ester can undergo hydrolysis, particularly in the presence of acid (generated from bromide hydrolysis) or base, to yield 2-(bromomethyl)benzoic acid and methanol.

The autocatalytic nature of these hydrolysis reactions, where a decomposition product accelerates further degradation, underscores the critical importance of maintaining anhydrous storage conditions.

Experimental Workflow: Monitoring Hydrolytic Degradation

A robust method for assessing the stability of this compound against hydrolysis involves High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Preparation: Prepare solutions of this compound in acetonitrile at a known concentration.

  • Stress Conditions:

    • To one set of samples, add a controlled amount of water.

    • To another set, add a dilute acidic solution (e.g., 0.1 M HCl).

    • To a third set, add a dilute basic solution (e.g., 0.1 M NaOH).

  • Time-Point Analysis: Incubate the samples at a controlled temperature (e.g., 40°C) and inject aliquots into an HPLC system at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Quantify the percentage of degradation over time.

Incompatibilities and Hazardous Reactions

To ensure laboratory safety, it is imperative to segregate this compound from incompatible materials.[8]

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.[3]

  • Strong Bases: Bases will readily promote the hydrolysis of the ester and can also lead to elimination reactions involving the benzylic bromide.[3]

  • Nucleophiles: Amines, alcohols, and thiols will react with the benzylic bromide, leading to the consumption of the starting material.

  • Metals: Some metals may be corroded by the compound or its decomposition products (e.g., HBr).[4][5]

Thermal and Photolytic Decomposition
  • Thermal Stress: Elevated temperatures can accelerate the rate of decomposition, particularly hydrolysis if moisture is present.[8]

  • Photolytic Cleavage: Exposure to light, especially UV radiation, can potentially induce cleavage of the C-Br bond, generating radical species that can lead to a variety of byproducts.[8]

Therefore, protection from heat and light is a key aspect of maintaining the long-term stability of the compound.[9]

Logical Relationship: Factors Influencing Stability

cluster_compound This compound cluster_factors Destabilizing Factors cluster_products Decomposition Products Compound C₉H₉BrO₂ Hydrolysis_Products Methyl 2-(hydroxymethyl)benzoate + HBr Compound->Hydrolysis_Products Hydrolysis Ester_Hydrolysis 2-(bromomethyl)benzoic acid + Methanol Compound->Ester_Hydrolysis Base/Acid Catalyzed Hydrolysis Other_Reactions Various Byproducts Compound->Other_Reactions Moisture Moisture Moisture->Hydrolysis_Products Bases Strong Bases Bases->Ester_Hydrolysis Oxidizers Oxidizers Oxidizers->Other_Reactions Heat Heat/Light Heat->Hydrolysis_Products Heat->Ester_Hydrolysis Heat->Other_Reactions

Caption: Key factors leading to the decomposition of this compound.

Authoritative Grounding: Recommended Storage and Handling Protocols

The following protocols are synthesized from safety data sheets and best practices for handling reactive brominated compounds.[7][8] Adherence to these guidelines is crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Storage Conditions

Proper storage is the cornerstone of preserving the stability of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Specific recommendations include 2-8°C or 10-25°C.[3][9]Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.
Container Store in a tightly closed, chemically resistant container.[7]Prevents ingress of moisture and air, and contains corrosive vapors.[8]
Light Protect from light.[9]Avoids potential photolytic decomposition.
Location Store in a well-ventilated "corrosives area".[3] Segregate from incompatible materials such as strong bases and oxidizing agents.[8]Ensures proper ventilation in case of vapor release and prevents accidental hazardous reactions.

Experimental Workflow: Validating Storage Conditions

To self-validate the recommended storage conditions, a long-term stability study can be implemented.

Protocol:

  • Aliquot and Store: Aliquot a single batch of high-purity this compound into multiple sealed vials.

  • Varied Conditions: Store sets of vials under different conditions:

    • Recommended: 2-8°C, under argon, protected from light.

    • Ambient: Room temperature, in air, exposed to ambient light.

    • Elevated Temperature: 40°C, in air, protected from light.

  • Periodic Testing: At regular intervals (e.g., 1, 3, 6, 12 months), analyze one vial from each storage condition for purity using a validated analytical method (e.g., HPLC or GC-MS).

  • Assessment: Compare the purity profiles over time to confirm the optimal storage conditions and establish a re-test date for the material.

Handling Procedures

This compound is a hazardous substance, classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[3][4] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7]

    • Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Spill Response: In the event of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[3] Do not use combustible materials for cleanup.[10]

Logical Relationship: Safe Handling Workflow

Start Start: Handling Methyl 2-bromomethylbenzoate Engineering_Controls Work in Chemical Fume Hood Start->Engineering_Controls PPE Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat Engineering_Controls->PPE Handling Dispense and Use Chemical PPE->Handling Spill Spill Occurs? Handling->Spill Cleanup Absorb with Inert Material (e.g., Vermiculite) Dispose as Hazardous Waste Spill->Cleanup Yes No_Spill No Spill Spill->No_Spill No Storage Return to Proper Storage: - Tightly Sealed - Cool, Dry, Dark - Inert Atmosphere Cleanup->Storage No_Spill->Storage End End of Procedure Storage->End

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Its inherent reactivity, particularly its sensitivity to hydrolysis, necessitates a comprehensive and scientifically grounded approach to its storage and handling. By understanding the mechanisms of its decomposition and implementing the protocols outlined in this guide—namely, storage in a cool, dry, dark, and inert environment, and handling with appropriate engineering controls and personal protective equipment—researchers can ensure the integrity of the reagent, the reproducibility of their experimental results, and a safe laboratory environment.

References

Safety data sheet (SDS) for Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromomethylbenzoate

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations and handling protocols for this compound (CAS No. 2417-73-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure a self-validating system of safety in the laboratory. We will explore the causality behind its hazards, grounded in its chemical structure and reactivity, to empower researchers to work safely and effectively.

This compound is a versatile reagent in organic synthesis, often used as an intermediate for introducing the 2-(methoxycarbonyl)benzyl group.[1] Its utility stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for nucleophilic substitution reactions. However, this same reactivity is the root of its significant hazards.

As a lachrymator, it causes immediate irritation and tearing upon exposure to vapors, a clear warning sign of its ability to alkylate biological macromolecules.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[3][4] The core directive for handling this compound is absolute containment . All manipulations must be performed within a certified chemical fume hood with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification and Risk Profile

The hazard profile of this compound is driven by its chemical structure: a reactive benzylic bromide. This functional group makes the compound a potent alkylating agent. The GHS classifications below provide a clear, regulated summary of the potential dangers.

Data Presentation: GHS Hazard Classification
Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]Exclamation Mark
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4][5]Exclamation Mark
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4][5]Exclamation Mark
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage[2][5] / H315: Causes skin irritation[3][4][5]Corrosion, Exclamation Mark
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage[5] / H319: Causes serious eye irritation[3][4]Corrosion, Exclamation Mark
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[3][4]Exclamation Mark
Corrosive to MetalsCategory 1H290: May be corrosive to metals[5]Corrosion

Note: The dual listing for skin and eye irritation reflects slightly different classifications across suppliers, but the overall message is clear: the compound is highly irritating and corrosive.

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][5][6]
Molecular Weight 229.07 g/mol [5][6]
Appearance White to light yellow powder, crystal, or liquid[1][1]
Melting Point 32-32.5 °C
Boiling Point 153 °C @ 4 mmHg; 114 °C @ 0.44 Torr[2]
Solubility Soluble in organic solvents like ethanol, ether, chloroform; limited solubility in water.[1][1]

The Cornerstone of Safety: Engineering Controls and PPE

Given the compound's volatility and respiratory hazards, primary containment through engineering controls is non-negotiable.

  • Causality: The benzylic bromide is reactive and can be an irritant to the respiratory tract.[2][3] Therefore, all work must be conducted in a chemical fume hood with a verified face velocity. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE) Protocol

This protocol is a self-validating system; a breach in any part of this PPE ensemble compromises the entire system.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] A full-face shield is required when handling larger quantities (>25 g) or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Given that no specific breakthrough time data is available, the best practice is to double-glove and change the outer glove immediately upon any suspected contamination.

    • Lab Coat: A flame-resistant lab coat is mandatory.[3] Ensure cuffs are tucked into the inner glove.

  • Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[2][3]

Visualization: Risk Management Workflow

This diagram illustrates the continuous cycle of risk management required when handling reactive chemicals.

Figure 1: Risk Management Workflow assess Assess Hazards (Review SDS, Reactivity) control Implement Controls (Fume Hood, PPE) assess->control Select Controls handle Perform Experiment (Safe Handling Protocol) control->handle Enable Work respond Emergency Response (Spill, Exposure) handle->respond If Incident Occurs review Review & Refine (Post-Experiment Debrief) handle->review On Completion respond->review Learn from Incident review->assess Update Assessment

Caption: A cyclical approach to laboratory safety.

Experimental Protocols: From Benchtop to Disposal

Adherence to detailed, validated protocols is critical for mitigating the risks associated with this compound.

Protocol 1: Safe Handling and Use in a Chemical Fume Hood
  • Preparation: Before introducing the chemical, ensure the fume hood is clutter-free and the sash is at the proper working height. Verify hood airflow. Assemble all necessary glassware and reagents.

  • Aliquoting: The compound may be a low-melting solid or a liquid.[1] If solid, gently transfer the required amount in a tared, sealed container to a balance, then return to the hood. If liquid, use a calibrated syringe or pipette. Causality: This minimizes the time the container is open outside of primary containment.

  • Reaction Setup: Perform all additions and manipulations well within the fume hood (at least 6 inches from the sash). Keep the container sealed whenever possible.

  • Waste Management: All contaminated materials (gloves, pipette tips, paper towels) must be considered hazardous waste. Place them in a designated, sealed waste bag inside the fume hood.

  • Decontamination: Wipe down the work surface with a suitable solvent (e.g., isopropanol) followed by soap and water.

Protocol 2: Emergency Response for Accidental Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2][3] Causality: Rapid and copious flushing is essential to physically remove the chemical and dilute any remaining residue to minimize tissue damage.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. Seek immediate medical help.[3][4]

Protocol 3: Spill Containment and Cleanup
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Contain: For a small spill (<50 mL) inside a fume hood, absorb the spill with an inert material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize & Collect: Once absorbed, place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste container according to federal, state, and local regulations.[2][3]

Visualization: Spill Response Decision Tree

Figure 2: Spill Response Decision Tree spill Spill Occurs check_location Is spill inside a fume hood? spill->check_location check_size Is spill <50 mL and contained? check_location->check_size Yes evacuate Evacuate Area Alert EH&S / Emergency Response Secure the perimeter check_location->evacuate No check_size->evacuate No self_cleanup Trained personnel with full PPE uses spill kit to absorb, collect, and decontaminate. check_size->self_cleanup Yes

Caption: A logical flow for responding to a chemical spill.

Storage, Stability, and Disposal

Proper long-term management of this compound is crucial to maintain its integrity and prevent accidents.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3] A designated "Corrosives Area" is recommended.[2] Some suppliers suggest refrigerated storage (2-8°C).[2]

  • Stability and Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[2] Causality: Strong bases can promote elimination or substitution reactions, while strong oxidizers can lead to vigorous, exothermic reactions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

  • Disposal: All waste containing this chemical must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[3] Never dispose of down the drain.

Toxicological and Ecological Profile: Interpreting the Data Gaps

  • Expert Insight: The absence of data does not mean the absence of risk. For a reactive, brominated organic compound, one must assume potential for environmental persistence and toxicity. The primary safeguard is preventing its release into the environment through rigorous containment and proper waste disposal. Carcinogenicity data is also unavailable, but as an alkylating agent, it should be handled as a potential mutagen and carcinogen until proven otherwise.[2]

References

An In-depth Technical Guide to the Safe Handling and Storage of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential precautions for the handling and storage of Methyl 2-bromomethylbenzoate (CAS No: 2417-73-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. Beyond a simple list of procedures, this guide explains the chemical principles that underpin these recommendations, fostering a deeper understanding of the risks and control measures associated with this reactive compound.

Understanding the Reagent: Chemical Profile and Intrinsic Hazards

This compound is an organic compound featuring a methyl ester and a bromomethyl group attached to a benzene ring.[1] Its utility as a building block in organic synthesis stems from the reactivity of the benzylic bromide, which makes it a valuable reagent for introducing the methyl 2-benzoylmethyl moiety into molecules.[1][2] However, the very features that make it synthetically useful also contribute to its hazardous nature.

Physicochemical Properties

A clear understanding of the physical properties of this compound is the first step in safe handling.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive aromatic odor[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water[1]
Boiling Point 153 °C @ 4mmHg[3]
Primary Hazards: Corrosivity and Lachrymatory Effects

This compound is classified as a corrosive substance, capable of causing severe burns to the skin, eyes, and respiratory tract upon contact.[3][4] This corrosive action is a result of its reactivity, particularly its tendency to hydrolyze and release hydrobromic acid (HBr).

A significant and immediate hazard associated with this compound is its potent lachrymatory effect, meaning it causes irritation and tearing of the eyes.[3][4] This property is common to many benzyl bromides and is a result of the alkylation of proteins and enzymes in the cornea and mucous membranes. The physiological response is a rapid and powerful warning of exposure.

The Chemistry Behind the Precautions: Reactivity Profile

To handle this compound safely, it is crucial to understand its chemical reactivity. The following sections detail the key reactions that dictate the necessary handling and storage precautions.

Hydrolysis: The "Handle in a Dry Environment" Imperative

Contact with water or moisture is a primary concern. This compound readily undergoes hydrolysis to produce methyl 2-(hydroxymethyl)benzoate and hydrobromic acid (HBr).[5]

Hydrolysis reactant1 This compound product1 Methyl 2-(hydroxymethyl)benzoate reactant1->product1 Hydrolysis reactant2 + H₂O reactant2->product1 product2 + HBr Oxidation reactant This compound product1 Methyl 2-formylbenzoate reactant->product1 Oxidation oxidant + Strong Oxidizing Agent oxidant->product1 product2 Methyl 2-carboxybenzoate product1->product2 Further Oxidation PPE ppe Personal Protective Equipment (PPE) eye Eye Protection (Goggles & Face Shield) ppe->eye hand Hand Protection (Resistant Gloves) ppe->hand body Body Protection (Lab Coat, Apron) ppe->body respiratory Respiratory Protection (Fume Hood) ppe->respiratory Storage storage Proper Storage container Tightly Sealed Container storage->container location Cool, Dry, Ventilated Area storage->location incompatibilities Segregate from Incompatibles storage->incompatibilities labeling Clear and Accurate Labeling storage->labeling

References

An In-Depth Technical Guide to the Core Reactive Features of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-bromomethylbenzoate is a versatile bifunctional reagent of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a reactive benzylic bromide and an ortho-positioned methyl ester, provides a powerful platform for the synthesis of a diverse array of complex organic molecules. This guide offers an in-depth exploration of the core reactive features of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and applications. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provide field-proven insights and detailed experimental protocols to empower your synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound, with the chemical formula C₉H₉BrO₂, is an organic compound characterized by a methyl ester and a bromomethyl substituent on the aromatic ring at the ortho position.[1] This spatial arrangement of a highly reactive benzylic bromide and a modifiable ester group makes it a valuable intermediate in organic synthesis.[1][2] The benzylic bromide serves as an excellent electrophile for a wide range of nucleophiles, while the methyl ester can be readily transformed into other functional groups, such as amides or carboxylic acids, providing a secondary handle for molecular diversification. This dual reactivity is a key strategic advantage in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.[2][3]

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the radical bromination of methyl o-toluate.[3] This method is favored for its relatively mild conditions and good yields.

Synthetic Protocol: Radical Bromination of Methyl o-toluate

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Methyl o-toluate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve methyl o-toluate (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 1.5-2 hours.[3][4] The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Causality in Experimental Choices
  • Solvent: Carbon tetrachloride is a traditional solvent for radical bromination due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be used.

  • Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction. The choice of initiator can influence the reaction rate and yield.

  • NBS as Bromine Source: NBS is a convenient and safer alternative to liquid bromine for selective allylic and benzylic brominations.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay of its two key functional groups: the benzylic bromide and the methyl ester.

The Highly Reactive Benzylic Bromide: A Gateway to Nucleophilic Substitution

The carbon-bromine bond in the bromomethyl group is highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate. This makes this compound an excellent substrate for Sₙ1 and Sₙ2 type reactions.[5][6]

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted products. This reaction is a cornerstone for the synthesis of various nitrogen-containing heterocycles. For instance, its reaction with 3-aminopiperidine-2,6-dione is a key step in the synthesis of the immunomodulatory drug Lenalidomide.[7]

Experimental Protocol: N-Alkylation of an Amine

  • Dissolve the amine (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.[2]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

In the presence of a base, phenols and alcohols can act as nucleophiles, attacking the benzylic carbon to form the corresponding ether linkage. This is a widely used method for introducing the 2-(methoxycarbonyl)benzyl group into molecules.[8]

Experimental Protocol: O-Alkylation of a Phenol

  • To a solution of the phenol (1.0 equivalent) in a solvent like acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

  • Purify the resulting ether by column chromatography or recrystallization.

The Versatile Methyl Ester: A Handle for Further Functionalization

The methyl ester group in this compound can undergo a variety of transformations, most notably hydrolysis to the corresponding carboxylic acid or amidation to form amides. This allows for further derivatization of the molecule after the initial reaction at the benzylic position.

The methyl ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst.[9] This provides a straightforward route to a wide range of benzamide derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

While the benzylic bromide is typically associated with nucleophilic substitution, the aryl C-Br bond (if present in a related structure like methyl 2-bromo-6-(bromomethyl)benzoate) or the benzylic C-Br bond itself can participate in palladium-catalyzed cross-coupling reactions, although the latter is less common for Suzuki and Heck type reactions which typically involve sp²-hybridized carbons.[10][11] However, the related aryl bromide, Methyl 2-bromobenzoate, is a common substrate for these reactions.[12][13] The principles of these reactions are highly relevant to understanding the potential of related brominated benzoate structures in modern organic synthesis.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[10][14] For a substrate like Methyl 2-bromobenzoate, this reaction allows for the formation of a C-C bond between the aromatic ring and another aryl or vinyl group, leading to the synthesis of biaryl compounds.[12][13]

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask, add the aryl bromide (e.g., Methyl 2-bromobenzoate, 1.0 equiv), the boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., toluene/water mixture).[13]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[13]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][15] This reaction provides a direct method for introducing vinyl groups onto the aromatic ring of a substrate like Methyl 2-bromobenzoate.

Visualization of Key Reactive Pathways

To better illustrate the core reactivity of this compound, the following diagrams outline the key transformations.

Nucleophilic_Substitution MBB This compound Product_Amine N-Alkylated Product MBB->Product_Amine Nucleophilic Attack Product_Ether O-Alkylated Product MBB->Product_Ether Nucleophilic Attack Amine R₂NH (Amine) Amine->Product_Amine Phenol ArOH (Phenol) Phenol->Product_Ether

Caption: Nucleophilic substitution reactions of this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle ArylBromide Methyl 2-bromobenzoate (Aryl Bromide) OxAdd Oxidative Addition ArylBromide->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique reactivity of this compound has made it a valuable building block in the synthesis of numerous pharmaceutical compounds. Its ability to act as a scaffold for the introduction of diverse functionalities is particularly advantageous in the construction of compound libraries for high-throughput screening.

A notable example is its use in the synthesis of neuroprotective agents. This compound is a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound with demonstrated neuroprotective activity.[3] Furthermore, the structurally related Methyl 2-(bromomethyl)-3-nitrobenzoate is a key intermediate in the synthesis of Lenalidomide, an important anti-cancer drug.[2][7]

Handling and Storage

This compound is a corrosive and lachrymatory substance that should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17] It is recommended to wear protective gloves, safety goggles, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[16][18] It is incompatible with strong oxidizing agents and strong bases.[16]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its dual reactivity, stemming from the benzylic bromide and the methyl ester, provides a robust platform for the efficient construction of complex molecular architectures. A thorough understanding of its core reactive features, particularly in nucleophilic substitution and as a conceptual relative in palladium-catalyzed cross-coupling reactions, is essential for leveraging its full synthetic potential. This guide has provided a comprehensive overview of these features, supported by practical protocols and mechanistic insights, to empower researchers in their pursuit of novel chemical entities with applications in drug discovery and beyond.

References

A Senior Application Scientist's Guide to Methyl 2-bromomethylbenzoate: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

Methyl 2-bromomethylbenzoate (CAS No. 2417-73-4) is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its utility lies in the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, making it an invaluable tool for medicinal chemists and process development scientists.[2] This guide provides a comprehensive overview of commercially available sources, quality control considerations, and practical applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Part 1: Commercial Sourcing and Supplier Comparison

A reliable supply of high-quality starting materials is the foundation of any successful research and development program. This compound is readily available from a number of reputable chemical suppliers. When selecting a vendor, it is essential to consider not only the price but also the purity, available quantities, and the quality of the accompanying analytical data.

SupplierPurity SpecificationAvailable QuantitiesNoteworthy Information
Tokyo Chemical Industry (TCI) >98.0% (GC)1g, 5gProvides detailed safety and handling information.
Biosynth Not specifiedCustomMentions applications in cancer research and as a DPP-4 inhibitor.[1]
Santa Cruz Biotechnology Research GradeCustomProvides basic physicochemical properties.[3]
Apollo Scientific Not specified5g, 25g, 100g, 500gLists various hazard and precautionary statements.[4]
LGC Standards Not specified5g, 25g, 100gOffers exact weight packaging with a certificate of analysis.[5]
CymitQuimica 97%CustomProvides a general description of the compound's properties and reactivity.[2]

Part 2: Quality Control and Scientific Integrity

Ensuring the purity and identity of this compound is paramount to achieving reproducible and reliable experimental results. The primary method of synthesis involves the radical bromination of methyl o-toluate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[6][7]

A common synthetic route is the reaction of methyl o-toluate with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride, followed by heating to reflux.[6] Another method involves the photolysis of a solution of 2-methyl toluate and bromine in carbon tetrachloride.[8]

Potential impurities arising from these synthetic routes include unreacted starting material (methyl o-toluate), over-brominated species (methyl 2-(dibromomethyl)benzoate), and byproducts from the initiator. Therefore, a thorough analytical characterization is essential.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (ester, aromatic ring, C-Br bond).

Part 3: Applications in Drug Discovery and Development

This compound is a versatile reagent in the synthesis of pharmaceutically active compounds. One notable application is in the preparation of neuroprotective agents.[6] It serves as a key building block for introducing the 2-(methoxycarbonyl)benzyl moiety into a target molecule.

Experimental Protocol: Synthesis of a Piperazine-based Neuroprotective Agent Intermediate

This protocol describes a representative nucleophilic substitution reaction using this compound.

Reaction Scheme:

reagent1 This compound reaction + reagent1->reaction reagent2 Piperazine Derivative reagent2->reaction product Neuroprotective Agent Intermediate solvent Acetonitrile solvent->reaction Solvent base K₂CO₃ base->reaction Base reaction->product

A representative nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • A suitable piperazine derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the piperazine derivative in anhydrous acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Part 4: Safety, Handling, and Storage

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a lachrymator and is corrosive. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][4][9]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • It may be corrosive to metals.[9]

As an alkylating agent, this compound has the potential to react with nucleophilic sites on biological macromolecules, including DNA.[10][11][12] While this reactivity is harnessed for therapeutic purposes in some contexts, it also underscores the need for careful handling to avoid unwanted exposure.[10][11][12] The stability of alkylating agents in solution can be a concern, and it is advisable to prepare solutions fresh for use.[13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. A thorough understanding of its commercial availability, quality control requirements, and safe handling is essential for its effective and responsible use in the laboratory. By carefully selecting suppliers, rigorously characterizing the starting material, and adhering to established safety protocols, researchers can confidently employ this reagent to advance their scientific endeavors.

References

Harnessing the Latent Power: A Guide to the Reactivity and Synthetic Utility of Bromomethyl Aromatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethyl aromatic esters are a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the unique reactivity of the bromomethyl group, a benzylic halide whose behavior is intricately modulated by the electronic properties of the aromatic ring and its substituents. This guide provides a comprehensive exploration of the factors governing the reactivity of this functional group, offering a blend of mechanistic theory and practical, field-tested protocols. We will dissect the underlying principles of benzylic stabilization, analyze the influence of aromatic substituents on reaction pathways, and present detailed methodologies for the synthesis and subsequent transformation of these valuable compounds. This document is intended to serve as a foundational resource for researchers aiming to leverage the synthetic potential of bromomethyl aromatic esters in drug design and development.[2]

The Heart of Reactivity: The Benzylic Position

The enhanced reactivity of the bromomethyl group compared to a standard primary alkyl bromide is fundamentally due to its position adjacent to an aromatic ring. The C-Br bond in a benzylic bromide is weakened because the transition states of its primary reaction pathways—be it through a carbocation (SN1), a radical, or direct displacement (SN2)—are stabilized by the π-system of the aromatic ring.

  • SN1 Pathway & Carbocation Stability: In polar, protic solvents, the reaction can proceed via an SN1 mechanism. The rate-determining step is the departure of the bromide ion to form a benzylic carbocation.[3] This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring. The stability of this carbocation is a critical determinant of reactivity.[4]

  • Radical Pathway: Benzylic C-H bonds are considerably weaker (approx. 90 kcal/mol) than typical primary C-H bonds (100 kcal/mol).[5] This facilitates the formation of a stable benzylic radical, which is the key intermediate in free-radical bromination reactions used to synthesize the bromomethyl group itself.[5]

  • SN2 Pathway: The benzylic carbon is also highly susceptible to direct nucleophilic attack. The π-system of the aromatic ring helps to stabilize the transition state of an SN2 reaction, accelerating the displacement of the bromide leaving group.[6]

The choice between these pathways is dictated by reaction conditions: radical initiators (light, heat) favor radical mechanisms, polar protic solvents and weak nucleophiles favor SN1, while strong nucleophiles and polar aprotic solvents favor SN2.

G cluster_0 Reaction Pathways cluster_1 Intermediates Start Bromomethyl Aromatic Ester SN1 SN1 Pathway (Polar Protic Solvents, Weak Nucleophiles) Start->SN1 Heterolysis SN2 SN2 Pathway (Polar Aprotic Solvents, Strong Nucleophiles) Start->SN2 Direct Attack Radical Radical Pathway (Initiators: Heat, Light) Start->Radical Homolysis Carbocation Benzylic Carbocation (Resonance Stabilized) SN1->Carbocation TransitionState SN2 Transition State (π-System Stabilized) SN2->TransitionState BenzylicRadical Benzylic Radical (Resonance Stabilized) Radical->BenzylicRadical Product Substituted Product Carbocation->Product Nucleophilic Attack TransitionState->Product Displacement BenzylicRadical->Product Propagation

Figure 1: Competing reaction pathways for bromomethyl aromatic esters.

Modulating Reactivity: The Role of Aromatic Substituents

The true synthetic versatility of these compounds arises from the ability to tune the reactivity of the bromomethyl group by altering the substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects, which can either stabilize or destabilize the key reaction intermediates.

Influence on SN1 Reactivity

For reactions proceeding through a benzylic carbocation, the electronic nature of the ring substituents is paramount.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups, particularly at the ortho and para positions, are powerful activators. They stabilize the adjacent carbocation through resonance and inductive effects, thereby increasing the rate of SN1 reactions.[7] The introduction of multiple methoxy groups can further lower the energy required for carbocation formation.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and the ester group itself (-COOR) are deactivating. They destabilize the carbocation by inductively pulling electron density away from the ring, slowing down or completely inhibiting the SN1 pathway.[8][9]

G cluster_0 Substituent Effects on Benzylic Carbocation Stability (SN1 Pathway) cluster_1 Activating cluster_2 Deactivating Node_A Aromatic Ring with Bromomethyl Group Node_B Benzylic Carbocation Intermediate Node_A->Node_B Forms via -Br⁻ Node_C Reaction Rate Node_B->Node_C EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) at ortho/para position EDG->Node_B Stabilizes (+R, +I effects) Rate_Increase Increased Rate EDG->Rate_Increase Leads to EWG Electron-Withdrawing Group (e.g., -NO₂, -COOR) at any position EWG->Node_B Destabilizes (-I effect) Rate_Decrease Decreased Rate EWG->Rate_Decrease Leads to

Figure 2: Influence of ring substituents on SN1 reactivity.

Influence on SN2 Reactivity

In SN2 reactions, the electronic effects are more subtle. While strong EWGs can slightly increase the electrophilicity of the benzylic carbon, steric hindrance from bulky ortho substituents can significantly impede the backside attack required for this mechanism, thereby slowing the reaction rate.[6]

Data Summary: Substituent Effects
SubstituentPositionPrimary EffectImpact on SN1 RateRationale
-OCH₃para+R > -I (Donating)Greatly IncreasesStrong resonance stabilization of the carbocation.[7]
-CH₃para+I (Donating)IncreasesInductive stabilization and hyperconjugation.
-Cl, -Brpara-I > +R (Withdrawing)DecreasesInductive destabilization outweighs weak resonance stabilization.[8]
-COORmeta-I (Withdrawing)DecreasesInductive destabilization of the carbocation.
-COORpara-I, -R (Withdrawing)Greatly DecreasesBoth inductive and resonance effects withdraw electron density, strongly destabilizing the carbocation.
-NO₂para-I, -R (Withdrawing)Greatly DecreasesPowerful destabilization via resonance and induction.[9]

Synthetic Protocols and Methodologies

The practical application of this reactivity requires robust and reproducible synthetic methods. This section details validated protocols for the preparation of bromomethyl aromatic esters and their subsequent conversion.

Protocol: Synthesis via Radical Bromination of Methyl Aromatic Esters

The most common method for synthesizing bromomethyl aromatic esters is the free-radical bromination of the corresponding methyl-substituted precursor. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic ring bromination.[5]

Objective: To selectively brominate the benzylic methyl group of an aromatic ester.

Materials:

  • Methyl-substituted aromatic ester (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Radical Initiator (AIBN or Benzoyl Peroxide, 0.02-0.05 eq)

  • Anhydrous Solvent (e.g., CCl₄, Chlorobenzene, or 1,2-dichloroethane)[10][11]

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the methyl aromatic ester and the chosen anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide and the radical initiator to the flask.

  • Reaction: Heat the mixture to reflux (typically 60-130 °C, depending on the solvent) and monitor the reaction by TLC or GC-MS.[11] The reaction is often accompanied by the disappearance of the solid NBS and the formation of succinimide, which floats on the surface.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure bromomethyl aromatic ester.

Causality and Self-Validation:

  • Why NBS? NBS is preferred over Br₂ to maintain a low Br₂ concentration, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[5]

  • Why an Initiator? AIBN or benzoyl peroxide generates the initial radicals needed to start the chain reaction upon heating.

  • Why an Anhydrous Solvent? Water can react with NBS and the product. Solvents like chlorobenzene have been shown to improve reaction yields compared to more toxic options like CCl₄.[11]

  • Validation: A successful reaction is confirmed by ¹H NMR spectroscopy, observing the disappearance of the methyl singlet (around 2.5 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield position (typically 4.5-5.0 ppm).

Protocol: Nucleophilic Substitution with a Phenoxide

This protocol demonstrates a typical application: the formation of an ether linkage, a common motif in drug molecules.

Objective: To synthesize an aryloxy-methyl-aromatic ester via an SN2 reaction.

Materials:

  • Bromomethyl aromatic ester (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)

  • Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the substituted phenol in the polar aprotic solvent.

  • Deprotonation: Add the base (e.g., K₂CO₃) and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile in situ.

  • Substitution: Add a solution of the bromomethyl aromatic ester in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting bromide is consumed.

  • Workup: Cool the reaction, filter off the inorganic salts, and partition the filtrate between water and an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting product by column chromatography.

Causality and Self-Validation:

  • Why a Polar Aprotic Solvent? Solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation (K⁺) but not the nucleophile (phenoxide), leaving it highly reactive.[12]

  • Why a Base? The base is required to deprotonate the weakly acidic phenol, generating the much more potent phenoxide nucleophile.

  • Validation: Product formation can be confirmed by the disappearance of the -CH₂Br signal in the ¹H NMR and the appearance of a new benzylic ether singlet (-O-CH₂-Ar) around 5.0-5.5 ppm, along with signals corresponding to both aromatic rings.

Potential Side Reactions and Mitigation Strategies

Achieving high yields requires an awareness of potential competing pathways.

  • Aromatic Bromination: Especially when using Br₂ or at elevated temperatures with NBS, electrophilic substitution on an activated aromatic ring can compete with benzylic bromination.[5] This is mitigated by using NBS and a radical initiator under controlled conditions.

  • Ester Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the ester group. Using anhydrous solvents and carefully controlled workup conditions is crucial.

  • Formation of Toxic Byproducts: Some bromomethylation procedures, particularly those involving formaldehyde and HBr, can generate hazardous intermediates like bis(bromomethyl) ether.[13][14] Whenever possible, protocols using NBS on a methylarene are preferred for safety.[15]

Conclusion: A Cornerstone of Modern Synthesis

The bromomethyl group on an aromatic ester is not merely a functional handle but a tunable reactor whose reactivity can be precisely controlled through rational design of the aromatic core. Its ability to readily undergo substitution reactions makes it an invaluable synthon for introducing a vast array of functionalities, cementing its role in the rapid assembly of compound libraries and the development of novel therapeutic agents.[16] A thorough understanding of the principles laid out in this guide—the stability of benzylic intermediates, the profound influence of substituent effects, and the nuances of reaction conditions—empowers the modern chemist to fully exploit the synthetic power of this versatile intermediate.

References

The Architect's Toolkit: A Guide to Electrophilic Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Electrophilic reagents are the cornerstone of modern organic synthesis, acting as the primary architects in the construction of complex molecular frameworks. Their inherent electron-deficient nature makes them potent reactants for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and practical considerations of utilizing electrophilic reagents. We will delve into the mechanistic underpinnings of key electrophilic reactions, explore the nuances of reagent selection through the lens of Hard and Soft Acids and Bases (HSAB) theory, and provide field-proven protocols for critical transformations. Furthermore, this guide will bridge classical knowledge with contemporary advancements, including asymmetric electrophilic catalysis and the strategic use of electrophiles in covalent drug design, offering a holistic perspective for the modern synthetic chemist.

Introduction: The Fundamental Principles of Electrophilicity

In the intricate dance of chemical reactivity, the interplay between electron-rich (nucleophilic) and electron-deficient (electrophilic) species orchestrates the formation of new chemical bonds. An electrophile, from the Greek words electron and philos (loving), is a chemical species that accepts a pair of electrons to form a covalent bond.[1][2] This fundamental concept drives a vast array of reactions, from the workhorse transformations of introductory organic chemistry to the sophisticated, stereoselective methods employed in modern drug discovery.

Electrophiles can be positively charged ions (e.g., H⁺, NO₂⁺), neutral molecules with a polarized bond (e.g., HCl, alkyl halides), or molecules with an incomplete octet (e.g., BH₃).[3] Their reactivity is governed by their ability to attract and accept electrons from a nucleophile, a process that is central to two major classes of reactions: electrophilic addition and electrophilic substitution.

  • Electrophilic Addition: In this reaction, a π bond in an alkene or alkyne is broken, and two new σ bonds are formed as the electrophile and a subsequent nucleophile add across the multiple bond.[4][5]

  • Electrophilic Aromatic Substitution (EAS): This reaction is characteristic of aromatic compounds, where an atom (typically hydrogen) on the aromatic ring is replaced by an electrophile, preserving the stable aromatic system.[6][7]

A crucial concept for predicting the reactivity and selectivity of electrophile-nucleophile interactions is the Hard and Soft Acids and Bases (HSAB) Theory . This theory classifies Lewis acids (electrophiles) and Lewis bases (nucleophiles) as either "hard" or "soft".[8]

  • Hard electrophiles are typically small, highly charged, and not easily polarizable (e.g., H⁺, Na⁺, Al³⁺).

  • Soft electrophiles are larger, have a lower charge state, and are more polarizable (e.g., Br⁺, I⁺, Hg²⁺).

The central tenet of HSAB theory is that hard electrophiles prefer to react with hard nucleophiles , and soft electrophiles prefer to react with soft nucleophiles .[9][10] This principle is not merely a theoretical curiosity; it has profound practical implications in directing reaction pathways and minimizing side reactions. For instance, the hard-hard interaction is primarily governed by electrostatic forces, while the soft-soft interaction is driven by orbital overlap.[9]

Sildenafil_Synthesis Pyrazole\nIntermediate Pyrazole Intermediate Nitrated Pyrazole Nitrated Pyrazole Pyrazole\nIntermediate->Nitrated Pyrazole Nitration (HNO3/H2SO4) [EAS] Amino Pyrazole Amino Pyrazole Nitrated Pyrazole->Amino Pyrazole Reduction Pyrazolopyrimidinone\nCore Pyrazolopyrimidinone Core Amino Pyrazole->Pyrazolopyrimidinone\nCore Cyclization Sildenafil Sildenafil Pyrazolopyrimidinone\nCore->Sildenafil Ethoxybenzene\nMoiety Ethoxybenzene Moiety Chlorosulfonated\nIntermediate Chlorosulfonated Intermediate Ethoxybenzene\nMoiety->Chlorosulfonated\nIntermediate Chlorosulfonation (ClSO3H) [EAS] Chlorosulfonated\nIntermediate->Sildenafil Amination with N-methylpiperazine

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 2-bromomethylbenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimate success. Methyl 2-bromomethylbenzoate (CAS No: 2417-73-4) has emerged as a highly valuable and versatile bifunctional reagent.[1] Its structure, featuring a reactive benzylic bromide and a modifiable methyl ester, presents a unique synthetic handle for constructing complex molecular architectures, particularly heterocyclic systems that form the core of numerous therapeutic agents.

This guide provides an in-depth exploration of the strategic applications of this compound in pharmaceutical synthesis. We will move beyond simple reaction schemes to elucidate the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into its practical handling and safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of bioactive molecules.

Physicochemical Properties at a Glance
PropertyValueReference
CAS Number 2417-73-4[2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Melting Point 33 °C[2]
Boiling Point 130-135 °C (at 2 mmHg)[]
Solubility Soluble in organic solvents like ethanol, ether, and CCl₄; limited solubility in water.[4][5]

Core Application: The Synthesis of the Isoindolinone Scaffold

The most prominent application of this compound in pharmaceutical science is its role as a precursor to the isoindolinone ring system. This bicyclic lactam is a privileged scaffold found in a multitude of pharmacologically active compounds, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in targeted cancer therapy.[6][7]

The Causality of the Reaction: A Two-Step Cascade

The synthesis of N-substituted isoindolinones from this compound and a primary amine is a robust and efficient process that proceeds via a sequential intermolecular N-alkylation and a subsequent intramolecular amidation (cyclization).[6]

  • Intermolecular Sₙ2 Alkylation: The process begins with the primary amine acting as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group. This reaction readily displaces the bromide leaving group, forming a new C-N bond and generating a secondary amine intermediate.

  • Intramolecular Amidation/Cyclization: The newly formed secondary amine is now perfectly positioned to attack the carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of a five-membered ring and the elimination of methanol, yielding the stable isoindolinone product.

This elegant cascade reaction is often performed in a single pot, making it a highly atom-economical and efficient method for generating molecular complexity.

G cluster_0 Step 1: Intermolecular N-Alkylation (Sₙ2) cluster_1 Step 2: Intramolecular Cyclization start This compound + R-NH₂ (Primary Amine) intermediate Secondary Amine Intermediate start->intermediate Nucleophilic Attack on -CH₂Br product N-Substituted Isoindolinone intermediate_ref->product Intramolecular attack on Ester (-CH₃OH)

Caption: General workflow for N-substituted isoindolinone synthesis.

Application in PARP Inhibitor Synthesis

PARP enzymes are critical for DNA single-strand break repair, and their inhibition is a key strategy in oncology, particularly for cancers with BRCA1/2 mutations.[8][9] Many potent PARP inhibitors feature an isoindolinone core. The use of reagents like this compound provides a direct and modular route to synthesize libraries of these inhibitors, where the diversity is introduced through the choice of the primary amine (R-NH₂).[6][10] This modularity is crucial in the lead optimization phase of drug discovery.

Landmark Application: A Key Precursor for Lenalidomide Synthesis

While this compound is a powerful tool, its substituted derivatives are equally important. A prime example is Methyl 2-bromomethyl-3-nitrobenzoate , a critical intermediate in the synthesis of Lenalidomide .[11] Lenalidomide is a blockbuster immunomodulatory drug used to treat multiple myeloma and other cancers.[12]

The synthesis involves the reaction of Methyl 2-bromomethyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. The reaction proceeds via the same alkylation-cyclization cascade previously described, ultimately forming the nitro-isoindolinone precursor to Lenalidomide.[11] The nitro group is subsequently reduced to the critical amino group that defines the final drug molecule.

G reagent1 Methyl 2-bromomethyl-3-nitrobenzoate (Key Intermediate) product 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Lenalidomide Precursor) reagent1->product Condensation/ Cyclization reagent2 3-Aminopiperidine-2,6-dione (Nucleophile) reagent2->product final Lenalidomide (Final API) product->final Nitro Group Reduction

Caption: Synthetic pathway to a key Lenalidomide precursor.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Protocol 1: Synthesis of this compound from Methyl o-toluate

This protocol describes a common method for preparing the title compound via free-radical bromination.[5][13]

Materials:

  • Methyl o-toluate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl o-toluate (1.0 eq.).

  • Dissolve the starting material in CCl₄.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of Benzoyl Peroxide (BPO) (0.02 eq.).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 1.5-3 hours. The reaction can be monitored by TLC or GC-MS. For light-sensitive reactions, irradiation with a flood lamp may be used.[13]

  • After completion, cool the reaction mixture to room temperature. The insoluble succinimide byproduct will precipitate.

  • Filter the mixture to remove the solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by crystallization from a solvent mixture like diethyl ether/hexane to afford this compound as a white to pale yellow solid.[14]

Protocol 2: General Synthesis of N-Substituted Isoindolinones

This protocol provides a general framework for the reaction of this compound with a primary amine.[6]

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline derivatives)

  • A non-nucleophilic base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the base (1.5-2.0 eq.) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual solvent and base.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted isoindolinone.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.[2]

  • Hazard Identification: Causes severe skin burns and eye damage.[2] It is also harmful if swallowed, inhaled, or in contact with skin.[15] May be corrosive to metals.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16][17] All manipulations should be performed exclusively inside a certified chemical fume hood to avoid inhalation of vapors or dust.[16]

  • Handling: Avoid contact with eyes, skin, and clothing.[16] Do not breathe dust or vapors.[16] Ensure adequate ventilation and that an eyewash station and safety shower are readily accessible.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated place.[16][17] The container must be kept tightly closed.[16] It is recommended to store it under refrigeration (0-10°C).[2] Store in a corrosives-designated area.[16]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[16]

References

Application Notes and Protocols for the Synthesis of Neuroprotective Agents Utilizing Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Methyl 2-bromomethylbenzoate in Neuroprotective Drug Discovery

This compound is a versatile bifunctional reagent that serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a reactive benzylic bromide and an ester functionality on a benzene ring, allows for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound in the development of neuroprotective agents, with a particular focus on the synthesis of isoindolinone and phthalazinone scaffolds. These classes of compounds have garnered considerable attention in medicinal chemistry for their ability to combat the multifactorial nature of neurodegenerative diseases through mechanisms including the mitigation of oxidative stress and the suppression of neuroinflammation.

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals. The emphasis is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a comprehensive understanding of the synthetic pathways and their application in the discovery of novel neuroprotective therapeutics.

Part 1: Synthesis of Neuroprotective Isoindolinone Derivatives

The isoindolinone core is a prevalent motif in a multitude of biologically active compounds. The synthesis of N-substituted isoindolinones from this compound is a robust and straightforward approach, predicated on a tandem N-alkylation and intramolecular amidation cascade.

Causality of Experimental Design: The Tandem Reaction Pathway

The synthetic strategy hinges on the differential reactivity of the two functional groups in this compound. The benzylic bromide is a potent electrophile, highly susceptible to nucleophilic attack by a primary amine (an SN2 reaction). This initial N-alkylation is followed by an intramolecular cyclization, where the newly introduced secondary amine attacks the ester carbonyl, leading to the formation of the stable five-membered lactam ring of the isoindolinone core. The choice of the primary amine is a critical determinant of the final compound's biological activity, as the substituent on the amine becomes the N-substituent of the isoindolinone, allowing for the systematic modulation of its physicochemical and pharmacological properties.

Experimental Workflow: Synthesis of Isoindolinones

G start Start: this compound + Primary Amine (R-NH2) reaction N-Alkylation & Intramolecular Amidation (Base, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization end Final Product: N-substituted Isoindolinone characterization->end

Caption: Workflow for the synthesis of N-substituted isoindolinones.

Detailed Protocol 1: Synthesis of N-benzylisoindolin-1-one

This protocol details the synthesis of a representative N-substituted isoindolinone, N-benzylisoindolin-1-one, which can be further elaborated or screened for neuroprotective activity.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1.0 equivalent) in anhydrous DMF, add triethylamine (1.2 equivalents). Stir the solution at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford N-benzylisoindolin-1-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected outcome is a white to off-white solid.

Compound Starting Materials Yield (%) Purity (%) Analytical Data
N-benzylisoindolin-1-oneThis compound, Benzylamine75-85>95Consistent with literature values
Neuroprotective Mechanism of Isoindolinone Derivatives

The neuroprotective effects of isoindolinone and related isoquinoline alkaloids are multifaceted. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By upregulating Nrf2, these compounds can enhance the cellular defense against oxidative stress, a key pathological feature of many neurodegenerative diseases. Additionally, some isoquinoline derivatives have been shown to exert neuroprotective effects by reducing intracellular Ca2+ overload and inhibiting neuroinflammation.[2]

Signaling Pathway: Nrf2-Mediated Neuroprotection

G cluster_0 Cytoplasm cluster_1 Nucleus Isoindolinone Isoindolinone Keap1 Keap1 Isoindolinone->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Nrf2 signaling pathway activation by isoindolinone derivatives.

Part 2: Synthesis of Neuroprotective Phthalazinone Derivatives

Phthalazinones are another class of heterocyclic compounds that have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory activities.[3][4][5][6] The synthesis of phthalazinones from this compound involves a reaction with hydrazine derivatives.

Causality of Experimental Design: Cyclocondensation with Hydrazines

The synthesis of the phthalazinone ring system from this compound proceeds via a cyclocondensation reaction with a hydrazine derivative. The initial step is the N-alkylation of the hydrazine by the benzylic bromide. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the formation of the six-membered pyridazinone ring fused to the benzene ring. The choice of substituted hydrazines allows for the introduction of various functionalities at the N2 position of the phthalazinone core.

Experimental Workflow: Synthesis of Phthalazinones

G start Start: this compound + Hydrazine Derivative (R-NHNH2) reaction Cyclocondensation (Solvent, Heat) start->reaction workup Aqueous Work-up & Isolation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization end Final Product: 2-substituted Phthalazinone characterization->end

Caption: Workflow for the synthesis of 2-substituted phthalazinones.

Detailed Protocol 2: Synthesis of 2-methylphthalazin-1(2H)-one

This protocol describes the synthesis of a simple 2-substituted phthalazinone, which can serve as a scaffold for further derivatization or for direct biological evaluation.

Materials:

  • This compound

  • Methylhydrazine

  • Ethanol

  • Triethylamine (Et3N) (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add methylhydrazine (1.1-1.5 equivalents) to the solution. If using a salt of methylhydrazine, add a base such as triethylamine (2.2-3.0 equivalents) to liberate the free hydrazine.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography to yield 2-methylphthalazin-1(2H)-one.

Self-Validation: The structure and purity of the final product should be confirmed using 1H NMR, 13C NMR, and mass spectrometry. The product is expected to be a crystalline solid.

Compound Starting Materials Yield (%) Purity (%) Analytical Data
2-methylphthalazin-1(2H)-oneThis compound, Methylhydrazine70-80>98Consistent with literature values
Neuroprotective Mechanism of Phthalazinone Derivatives

Phthalazinone derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[3][4] Their neuroprotective effects are believed to stem from their ability to scavenge reactive oxygen species (ROS) and to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).[3] By reducing oxidative stress and neuroinflammation, two key contributors to neuronal damage in neurodegenerative disorders, phthalazinone derivatives can help preserve neuronal integrity and function.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of neuroprotective agents, particularly those based on the isoindolinone and phthalazinone scaffolds. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel compounds with therapeutic potential for a range of neurodegenerative diseases. The ability to readily introduce a wide variety of substituents onto these core structures allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on the synthesis of libraries of these compounds for high-throughput screening, as well as on detailed mechanistic studies to further elucidate their neuroprotective actions. The integration of computational modeling and in vivo studies will be crucial in advancing these promising classes of compounds from the laboratory to the clinic.

References

Application of Methyl 2-bromomethylbenzoate in heterocyclic compound construction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide: Methyl 2-bromomethylbenzoate in the Construction of Bio-relevant Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS: 2417-73-4) is a deceptively simple aromatic compound that offers profound strategic advantages in synthetic organic and medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two functional groups: a highly reactive benzylic bromide and a readily transformable methyl ester.[2] The benzylic bromide serves as a potent electrophile, susceptible to Sₙ2-type reactions with a wide array of nucleophiles.[2][3] Simultaneously, the methyl ester group, positioned ortho to the reactive site, acts as a latent nucleophile or a precursor for other functionalities, perfectly poised for intramolecular cyclization events.[4] This unique structural arrangement makes this compound an exceptional starting material for building fused heterocyclic systems, which are core scaffolds in numerous pharmaceuticals and biologically active molecules.[5][6] This guide provides an in-depth exploration of its application in constructing key nitrogen-, oxygen-, and sulfur-containing heterocycles, complete with mechanistic insights and field-tested protocols.

Core Reactivity Profile

The utility of this compound is dictated by the interplay between its two functional groups. Understanding this relationship is key to designing successful synthetic strategies.

G cluster_reactivity Primary Reaction Pathways cluster_cyclization Secondary Transformation MBB This compound N_Nucleophile Nitrogen Nucleophiles (Amines, Ammonia, Azides) MBB->N_Nucleophile Sₙ2 Substitution O_Nucleophile Oxygen Nucleophiles (Hydroxides, Alkoxides, Carboxylates) MBB->O_Nucleophile Sₙ2 Substitution S_Nucleophile Sulfur Nucleophiles (Thiols, Thiolates, Thiourea) MBB->S_Nucleophile Sₙ2 Substitution C_Nucleophile Carbon Nucleophiles (Enolates, Grignards) MBB->C_Nucleophile Sₙ2 Substitution Intermediates Substituted Intermediates N_Nucleophile->Intermediates O_Nucleophile->Intermediates S_Nucleophile->Intermediates C_Nucleophile->Intermediates Heterocycles Fused Heterocyclic Systems (e.g., Isoindolinones, Phthalides) Intermediates->Heterocycles Intramolecular Cyclization caption Core Reactivity of this compound.

Caption: Core Reactivity of this compound.

Part 1: Synthesis of Nitrogen-Containing Heterocycles: The Isoindolinone Core

The construction of the isoindolinone scaffold, a privileged structure in medicinal chemistry found in molecules like lenalidomide, is a hallmark application of this compound.[7][8] The synthesis is a classic example of a tandem nucleophilic substitution-cyclization reaction.

Mechanistic Rationale

The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of an amine (or ammonia) on the electrophilic benzylic carbon, displacing the bromide ion. This Sₙ2 reaction forms a secondary or primary amine intermediate. The proximity of the newly introduced amine to the methyl ester carbonyl group facilitates a subsequent intramolecular nucleophilic acyl substitution (amidation). This thermodynamically favorable ring-closing step forms the stable five-membered lactam ring of the isoindolinone system, eliminating methanol as a byproduct.

G start This compound + R-NH₂ intermediate [ Benzyl Amine Intermediate ] start->intermediate Step 1: Intermolecular Sₙ2 (Base-mediated) byproduct1 - HBr product N-Substituted Isoindolinone intermediate->product Step 2: Intramolecular Cyclization (Amidation) byproduct2 - CH₃OH

Caption: Mechanism of Isoindolinone Synthesis.

Protocol 1: General Synthesis of N-Substituted Isoindolinones

This protocol describes a general method for synthesizing isoindolinones from this compound and a primary amine. A similar procedure using ammonia gas can be adapted from the synthesis of 6-bromoisoindolin-1-one.[9]

Materials & Reagents

ReagentMolar Eq.PuritySupplier Example
This compound1.097%Sigma-Aldrich
Primary Amine (e.g., Benzylamine)1.199%Acros Organics
Potassium Carbonate (K₂CO₃)2.099%Fisher Scientific
N,N-Dimethylformamide (DMF)-AnhydrousMerck
Ethyl Acetate (EtOAc)-ACS GradeVWR
Saturated Brine Solution--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)--Lab Prepared

Step-by-Step Methodology

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Add the primary amine (1.1 eq.) followed by anhydrous DMF to create a stirrable slurry.

  • Initiation: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the slurry at room temperature.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 6-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted isoindolinone.

Part 2: Synthesis of Oxygen-Containing Heterocycles: The Phthalide Backbone

Phthalides (isobenzofuran-1(3H)-ones) are another class of heterocycles readily accessible from this compound.[4] These motifs are present in various natural products and pharmaceuticals. The synthesis leverages the inherent reactivity of the ortho-disposed functional groups, typically through a two-step, one-pot procedure involving hydrolysis and subsequent intramolecular cyclization.

Mechanistic Rationale

Direct intramolecular attack of the ester's methoxy group on the benzylic bromide is not feasible. Instead, the synthetic strategy involves two key transformations:

  • Ester Hydrolysis: The methyl ester is first saponified using a base (e.g., NaOH or KOH) to yield the corresponding sodium or potassium 2-(bromomethyl)benzoate salt. This in situ generation of the carboxylate is crucial.

  • Intramolecular Williamson Ether Synthesis: The generated carboxylate anion, a potent oxygen nucleophile, is perfectly positioned to attack the adjacent electrophilic benzylic carbon. This intramolecular Sₙ2 reaction displaces the bromide ion and forges the five-membered lactone ring of the phthalide structure.

G start This compound step1 Step 1: Saponification (e.g., NaOH, H₂O/THF) start->step1 intermediate 2-(bromomethyl)benzoate salt (In situ) step1->intermediate step2 Step 2: Intramolecular Sₙ2 (Heat) intermediate->step2 product Phthalide step2->product

Caption: Synthetic Workflow for Phthalide Formation.

Protocol 2: Two-Step, One-Pot Synthesis of Phthalide

This protocol provides a reliable method for converting this compound into the parent phthalide.

Materials & Reagents

ReagentMolar Eq.PuritySupplier Example
This compound1.097%Sigma-Aldrich
Sodium Hydroxide (NaOH)1.298%J.T. Baker
Tetrahydrofuran (THF)-ACS GradeVWR
Deionized Water--Lab Prepared
Hydrochloric Acid (HCl)-2 M aq.Lab Prepared
Diethyl Ether-ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)--Lab Prepared

Step-by-Step Methodology

  • Hydrolysis: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v). Add a solution of sodium hydroxide (1.2 eq.) in water.

  • Monitoring Hydrolysis: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cyclization: After complete hydrolysis, heat the reaction mixture to reflux (approx. 65-70°C) for 4-6 hours to facilitate the intramolecular cyclization.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture to pH ~2 with 2 M HCl to protonate any unreacted carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude phthalide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Part 3: Synthesis of Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles, which are important in materials science and drug discovery.[10][11][12] The approach is analogous to the previous examples, relying on the potent nucleophilicity of sulfur-based reagents.

Protocol 3: Synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-Dioxide

This protocol outlines a potential route to a sulfonamide-type heterocyclic system, a benzosultam, using a reaction sequence with sodium sulfite and subsequent cyclization chemistry.

Materials & Reagents

ReagentMolar Eq.PuritySupplier Example
This compound1.097%Sigma-Aldrich
Sodium Sulfite (Na₂SO₃)1.598%Merck
Thionyl Chloride (SOCl₂)2.099%Acros Organics
Ammonia (aq. solution)Excess28%Fisher Scientific
Dichloromethane (DCM)-AnhydrousVWR
N,N-Dimethylformamide (DMF)-Cat. amountSigma-Aldrich

Step-by-Step Methodology

  • Sulfonation: Reflux a mixture of this compound (1.0 eq.) and sodium sulfite (1.5 eq.) in an aqueous ethanol solution for 8 hours to form the sodium 2-(methoxycarbonyl)benzylsulfonate salt.

  • Isolation: Cool the reaction and remove the solvent under reduced pressure. The resulting solid salt can be used directly or after purification.

  • Chlorination: Suspend the dry sulfonate salt in anhydrous DCM containing a catalytic amount of DMF. Add thionyl chloride (2.0 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 3 hours to form the sulfonyl chloride.

  • Amidation & Cyclization: Cool the reaction mixture and carefully quench with ice. Extract the sulfonyl chloride into DCM. To this organic solution, add an excess of concentrated aqueous ammonia and stir vigorously. The reaction involves the formation of the sulfonamide, followed by spontaneous or heat-induced intramolecular cyclization with the methyl ester to form the benzosultam.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over Na₂SO₄. After concentrating, purify the product by column chromatography to yield the target heterocycle.

Summary of Applications & Typical Yields

Heterocyclic CoreKey Reaction TypeNucleophile SourceTypical Yield Range (%)
IsoindolinoneSₙ2 / Intramolecular AmidationAmines, Ammonia70-98%
PhthalideSaponification / Intramolecular Sₙ2Hydroxide75-90%
BenzosultamSₙ2 / CyclizationSulfite, Ammonia50-70%

Conclusion

This compound is a powerful and versatile reagent for constructing a variety of medicinally and synthetically important heterocyclic compounds. Its bifunctional nature allows for elegant and efficient tandem reactions, leading to the formation of fused ring systems in high yields. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage this unique building block in their synthetic campaigns, from fundamental research to complex drug development programs.

References

Application Notes & Protocols: A Guide to N-Alkylation using Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Methyl 2-bromomethylbenzoate in N-Alkylation

The construction of carbon-nitrogen bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development.[1] This transformation introduces alkyl groups to nitrogen-containing molecules, enabling the systematic modification of their structure to refine biological activity, enhance pharmacokinetic properties, and explore structure-activity relationships (SAR).[2]

This compound is a particularly valuable bifunctional reagent in this context. Its structure incorporates two key reactive sites: a highly reactive benzylic bromide, which is an excellent electrophile for SN2 reactions, and a methyl ester. This unique combination allows for the direct introduction of a 2-(methoxycarbonyl)benzyl moiety onto a wide range of nitrogen nucleophiles, including amines, amides, sulfonamides, and various N-heterocycles.[3][4] The resulting products are not only valuable in their own right but also serve as versatile intermediates for constructing more complex molecular architectures, such as isoindolinones, through subsequent intramolecular cyclization.[5][6]

This guide provides a comprehensive overview of the N-alkylation reaction using this compound, detailing the underlying mechanism, a robust experimental protocol, critical safety information, and troubleshooting insights to ensure successful implementation in a research setting.

Reaction Mechanism: The SN2 Pathway

The N-alkylation with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7] The reaction is characterized by the backside attack of a nitrogen nucleophile on the electrophilic methylene carbon bearing the bromide leaving group.

The key steps are:

  • Deprotonation: A base is used to deprotonate the nitrogen atom of the substrate (e.g., an amine, indole, or sulfonamide). This increases the nucleophilicity of the nitrogen, making it more reactive towards the electrophile. The choice of base is critical and depends on the acidity (pKa) of the N-H bond.[8]

  • Nucleophilic Attack: The newly formed, electron-rich nitrogen anion attacks the carbon atom of the bromomethyl group.

  • Displacement: In a concerted fashion, the carbon-nitrogen bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[7]

Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) are typically employed as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction rate.[1][8]

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of a Key Lenalidomide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, a potent immunomodulatory agent with the chemical name 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism involves modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[3] The synthesis of this crucial pharmaceutical agent relies on a multi-step process involving key intermediates. This guide provides a detailed experimental framework for the synthesis of the pivotal nitro-precursor, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione , by outlining the preparation of its two primary building blocks: 3-aminopiperidine-2,6-dione hydrochloride and methyl 2-(bromomethyl)-3-nitrobenzoate . The protocols herein are synthesized from established literature, offering insights into the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Synthetic Strategy

The most common and industrially scalable route to Lenalidomide involves the convergent synthesis of a nitro-intermediate, which is subsequently reduced in the final step. This strategy is advantageous as it avoids handling potentially sensitive amino-group functionalities throughout the main carbon skeleton construction.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of Intermediate A cluster_1 Part 2: Synthesis of Intermediate B cluster_2 Part 3: Coupling & Final Reduction A_start L-Glutamine A_mid Protected L-Glutamine A_start->A_mid Protection A_end 3-Aminopiperidine-2,6-dione HCl (Intermediate A) A_mid->A_end Cyclization & Deprotection C_start 3-(4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione (Lenalidomide Precursor) A_end->C_start Coupling Reaction B_start Methyl 2-methyl-3-nitrobenzoate B_end Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate B) B_start->B_end Radical Bromination B_end->C_start C_end Lenalidomide C_start->C_end Nitro Group Reduction

Figure 1: Overall synthetic workflow for Lenalidomide.

This guide will focus on the detailed protocols for synthesizing Intermediates A and B, and their subsequent coupling to form the direct Lenalidomide precursor.

Part 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride (Intermediate A)

This chiral intermediate, often referred to as α-aminoglutarimide hydrochloride, is derived from L-glutamine.[4][5] The synthesis involves three key transformations: protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection.

Reaction Scheme```dot

G start L-Glutamine mid N-Boc-L-Glutamine start->mid 1 Step 1 step1 Protection (e.g., Boc₂O) cyclic Protected Piperidinedione mid->cyclic 2 Step 2 step2 Cyclization (e.g., CDI) end 3-Aminopiperidine-2,6-dione HCl cyclic->end 3 Step 3 step3 Deprotection/Salification (e.g., HCl)

Figure 3: Synthesis pathway for Intermediate B.

Experimental Protocol

Causality: The choice of N-bromosuccinimide (NBS) as the bromine source is crucial for selective benzylic bromination. NBS maintains a low, constant concentration of Br₂ in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. [6][7]

  • Dissolve methyl 2-methyl-3-nitrobenzoate in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile. [6][7]Greener alternatives using aqueous solutions have also been reported. [8]2. Add N-bromosuccinimide (NBS) (approx. 1.2 equivalents) and a catalytic amount of AIBN (approx. 0.1 equivalents) to the solution. [6]3. Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~77°C for CCl₄) and stir under an inert atmosphere (e.g., nitrogen).

  • The reaction can be irradiated with a light source (e.g., a sunlamp or blue LEDs) to promote radical initiation. [8]5. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within several hours to overnight. [6]6. After completion, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a dilute sodium thiosulfate solution to quench any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield pure methyl 2-(bromomethyl)-3-nitrobenzoate as a white to light yellow solid. [6]

    Parameter Value / Condition Rationale
    Starting Material Methyl 2-methyl-3-nitrobenzoate Provides the necessary carbon backbone and functional groups.
    Brominating Agent N-Bromosuccinimide (NBS) Enables selective radical bromination at the benzylic position. [7]
    Initiator AIBN A common thermal radical initiator that decomposes at a convenient rate at reflux temperatures. [7]
    Solvent Carbon Tetrachloride / Acetonitrile Inert solvents that facilitate the radical chain reaction.

    | Work-up | Aqueous wash, recrystallization | Removes by-products (succinimide) and unreacted starting materials. |

Part 3: Coupling of Intermediates to form 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This is the key bond-forming step where the two intermediates are joined to construct the core structure of the Lenalidomide precursor. The reaction involves an initial nucleophilic attack by the free amine of Intermediate A on the benzylic bromide of Intermediate B, followed by an intramolecular cyclization to form the isoindolinone ring. [4]

Reaction Scheme

G start_A 3-Aminopiperidine-2,6-dione HCl (Intermediate A) step1 Coupling & Cyclization (Base, Heat) start_A->step1 start_B Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate B) start_B->step1 end 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione step1->end

Figure 4: Coupling reaction to form the Lenalidomide nitro-precursor.

Experimental Protocol

Causality: A base is required to neutralize the hydrochloride salt of Intermediate A, liberating the free amine to act as a nucleophile. [9]A polar aprotic solvent is used to dissolve the reactants and facilitate the substitution and cyclization steps. Heating is necessary to drive the reaction to completion.

  • Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride (Intermediate A) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or THF. [7][9][10]2. Add a base to the suspension. An organic base like triethylamine (TEA) or an inorganic base like potassium carbonate or sodium carbonate can be used. [9][10]Stir for a short period to generate the free amine in situ.

  • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate B) in the same solvent to the reaction mixture.

  • Heat the mixture to a temperature between 50-80 °C and stir for several hours (e.g., 12 hours). [7]5. Monitor the reaction progress by HPLC. [7]6. Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product. [7][9]8. Stir the resulting slurry for about an hour, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water and then with a solvent like ethanol or methanol to remove impurities. [9]10. Dry the solid under vacuum to obtain 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. [10]

    Parameter Value / Condition Rationale
    Reactants Intermediates A and B The two key building blocks of the molecule.
    Base Triethylamine / Sodium Carbonate Neutralizes the HCl salt to liberate the nucleophilic free amine. [9][11]
    Solvent DMF / DMSO Polar aprotic solvents suitable for SN2 and cyclization reactions.
    Temperature 50-80 °C Provides the necessary activation energy for the reaction.

    | Work-up | Precipitation in water | A simple and effective method to isolate the water-insoluble product from the polar solvent and salts. |

Concluding Step: Reduction to Lenalidomide

While the synthesis of the nitro-intermediate is the core of this guide, it is important to note the final step. The nitro group of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is reduced to the primary amine to yield Lenalidomide. This is most commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. [12][13]Alternative, metal-free reduction methods using reagents like iron powder in the presence of an acid or ammonium chloride have also been developed to provide a greener synthetic route. [4][14]

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • N-bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care.

  • Organic solvents like CCl₄, DMF, and DMSO have specific health hazards. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

  • Reactions involving hydrogen gas require specialized equipment and adherence to strict safety protocols to mitigate explosion risks.

References

Application Note: Methyl 2-(Bromomethyl)benzoate as a Versatile Protecting Group for Orthogonal Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is fundamental to achieving high yields and minimizing unwanted side reactions. A robust protecting group should be easy to install, stable to a wide range of reaction conditions, and selectively removable without affecting other functional groups—a concept known as orthogonality.[1][2] This application note provides a detailed guide for researchers on the use of Methyl 2-(bromomethyl)benzoate (MBMB) as a protecting group, primarily for hydroxyl functionalities. The uniqueness of the resulting 2-(alkoxymethyl)benzoate group lies in its clever, two-stage deprotection mechanism, which proceeds via intramolecular cyclization. This strategy offers a distinct orthogonal set for cleavage, providing a powerful tool for the synthesis of complex molecules where other common protecting groups may be unsuitable.

Introduction: The Rationale for MBMB

Methyl 2-(bromomethyl)benzoate is an organic compound that serves as a valuable reagent for installing the 2-(methoxycarbonyl)benzyl protecting group.[3][4] While structurally similar to a standard benzyl ether, the key innovation is the presence of the ortho-methyl ester. This ester functionality provides a latent reactive site that, upon hydrolysis, triggers a rapid and irreversible intramolecular transesterification (lactonization) to release the protected alcohol.

The primary advantages of this strategy are:

  • Orthogonality: The deprotection is initiated by ester hydrolysis (e.g., saponification), a condition under which many other protecting groups, such as silyl ethers (TBDMS, TIPS), benzyl ethers (Bn), and certain carbamates (Boc), are stable.[5][6]

  • Mild Cleavage: The final release of the alcohol occurs under mild, often neutral or slightly acidic conditions, driven by the formation of a stable phthalide byproduct.

  • Stability: The protecting group is robust under a variety of conditions, including those that cleave acid-labile (e.g., THP, MOM, Trityl) or fluoride-labile (silyl ethers) groups.[7][8]

This guide will detail the mechanism of action, provide step-by-step protocols for protection and deprotection, and discuss the strategic implementation of this methodology in complex synthetic routes.

Mechanism of Protection and Deprotection

The utility of MBMB is rooted in its distinct two-part mechanism.

2.1. Protection Reaction

The protection of an alcohol proceeds via a standard Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction. The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then displaces the bromide from the benzylic position of MBMB.[3]

2.2. Deprotection Pathway: Saponification-Lactonization Cascade

The deprotection is a two-step sequence:

  • Ester Hydrolysis: The methyl ester is saponified using a base (e.g., LiOH, NaOH) to yield a carboxylate intermediate.

  • Intramolecular Cyclization (Lactonization): Upon gentle warming or acidification, the newly formed carboxylate attacks the benzylic carbon, displacing the protected alcohol and forming the highly stable five-membered lactone, phthalide. This intramolecular step is kinetically favored and drives the reaction to completion.

Below is a diagram illustrating the complete protection-deprotection cycle.

G Figure 1. Protection and Deprotection Mechanism cluster_protection Protection cluster_deprotection Deprotection ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base (e.g., NaH) Protected Protected Alcohol (2-(Alkoxymethyl)benzoate) RO_minus->Protected + MBMB (SN2) MBMB Methyl 2-(bromomethyl)benzoate MBMB->Protected Intermediate Carboxylate Intermediate Protected->Intermediate 1. Base (e.g., LiOH) Saponification Phthalide Phthalide (Byproduct) Intermediate->Phthalide ROH_regen R-OH (Regenerated) Intermediate->ROH_regen 2. H⁺ / Δ Lactonization

Caption: Figure 1. Protection and Deprotection Mechanism.

Experimental Protocols

Safety Note: Methyl 2-(bromomethyl)benzoate is a lachrymator and should be handled with care in a well-ventilated chemical fume hood.[3][9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is required.[9]

Protocol 1: Protection of a Primary Alcohol

This protocol describes the general procedure for protecting a primary alcohol. The choice of base and solvent may be adapted for different substrates.

Materials:

  • Alcohol substrate (1.0 eq)

  • Methyl 2-(bromomethyl)benzoate (1.1 - 1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate.

  • Dissolve the substrate in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.

  • Add a solution of Methyl 2-(bromomethyl)benzoate in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

Causality Behind Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating most alcohols. For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) in less polar solvents can be used, though reaction times may be longer.

  • Solvent: DMF and THF are excellent choices as they are polar aprotic solvents that can solvate the alkoxide and are stable to the reaction conditions.

Protocol 2: Deprotection of the Protected Alcohol

This protocol details the two-stage cleavage of the 2-(alkoxymethyl)benzoate group.

Materials:

  • Protected alcohol substrate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 5.0 eq)

  • Solvent mixture: THF/Methanol/Water (e.g., 3:1:1 v/v/v)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the protected substrate in the THF/MeOH/H₂O solvent mixture (approx. 0.1 M).

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature for 2-8 hours. Monitor the saponification of the methyl ester by TLC until the starting material is consumed.

  • Once saponification is complete, remove the THF and methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove the phthalide byproduct.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl at 0 °C. This protonates the carboxylate, initiating the lactonization.

  • Stir the mixture at room temperature or warm gently (e.g., to 40 °C) for 1-4 hours to ensure complete cyclization and release of the alcohol. Monitor by TLC.

  • Extract the aqueous solution three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Orthogonal Strategies and Data

The true power of the MBMB protecting group is its unique position in orthogonal synthesis schemes.[10][11] It is stable to conditions used to remove many other common protecting groups, allowing for selective deprotection sequences.

Table 1: Stability Profile of the 2-(Alkoxymethyl)benzoate Group

Reagent / ConditionStabilityNotes
Acidic Conditions
Trifluoroacetic acid (TFA)StableUnlike Boc, Trityl, MMT, THP groups.[8][12]
Acetic Acid / H₂OStableUnlike acetals like MOM or THP.[7]
Basic Conditions
Piperidine / DMFStableUnlike Fmoc group.[5]
NH₃ / MeOHStableUnlike acetate or benzoate esters.[13]
Fluoride Ion
TBAF / THFStableUnlike silyl ethers (TBDMS, TIPS, TBDPS).[6]
Hydrogenolysis
H₂, Pd/CStableUnlike Benzyl (Bn) or Cbz groups.[14]

This stability profile allows for complex synthetic designs where, for example, a silyl ether can be removed with fluoride, followed by the cleavage of the 2-(alkoxymethyl)benzoate group via saponification, all while leaving a Boc-protected amine intact.

G Figure 2. Example Orthogonal Deprotection Workflow Start Molecule with 3 Protecting Groups: - R¹-OTBDMS - R²-O-(MBMB-derived) - R³-NHBoc Step1 Deprotect Silyl Ether Start->Step1 Condition1 TBAF, THF Step1->Condition1 Intermediate1 Intermediate 1: - R¹-OH - R²-O-(MBMB-derived) - R³-NHBoc Condition1->Intermediate1 Step2 Deprotect MBMB Group Intermediate1->Step2 Condition2 1. LiOH, THF/H₂O 2. H⁺ Step2->Condition2 Intermediate2 Intermediate 2: - R¹-OH - R²-OH - R³-NHBoc Condition2->Intermediate2 Step3 Deprotect Amine Intermediate2->Step3 Condition3 TFA, DCM Step3->Condition3 Final Final Deprotected Molecule: - R¹-OH - R²-OH - R³-NH₂ Condition3->Final

Caption: Figure 2. Example Orthogonal Deprotection Workflow.

Conclusion

Methyl 2-(bromomethyl)benzoate provides access to a highly versatile and robust protecting group for alcohols. Its unique deprotection mechanism, triggered by ester hydrolysis followed by intramolecular cyclization, places it in a distinct orthogonal set, making it an invaluable tool for the synthesis of complex organic molecules. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently implement this strategy to navigate challenging synthetic pathways and streamline the construction of intricate molecular architectures.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 2-(Bromomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally employed for the coupling of sp²-hybridized centers, its application to sp³-hybridized electrophiles, such as benzylic halides, has opened new avenues for the synthesis of complex molecular architectures.[2] This guide focuses on a specific and highly valuable class of substrates: methyl 2-(bromomethyl)benzoate and its derivatives.

The diarylmethane motif, readily accessible through the Suzuki coupling of benzylic halides, is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[3][4] The presence of the methyl ester at the ortho position in methyl 2-(bromomethyl)benzoate introduces unique electronic and steric features that influence reactivity and provide a handle for further synthetic transformations. This document provides a comprehensive overview of the mechanistic considerations, practical protocols, and key insights for successfully employing these valuable building blocks in drug discovery and development.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling of a benzylic bromide with an arylboronic acid proceeds through a well-established palladium-catalyzed cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three primary stages:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the methyl 2-(bromomethyl)benzoate. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. For benzylic halides, this step typically proceeds with inversion of stereochemistry.[1][5]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires the activation of the boronic acid with a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the active palladium(0) catalyst, allowing the cycle to continue.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="[R-CH2-Pd(II)Ln-Br]", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_aryl_complex [label="[R-CH2-Pd(II)Ln-Ar']", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-CH2-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBoronicAcid [label="Ar'-B(OH)2", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K2CO3)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar'-B(OH)3]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Methyl 2-(bromomethyl)benzoate\n(R-CH2-Br)", shape=house, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=back]; Substrate -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; ArBoronicAcid -> Base [label="Activation"]; Base -> Boronate; Boronate -> Transmetalation; Transmetalation -> PdII_aryl_complex; PdII_aryl_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Caption: Generalized catalytic cycle for the Suzuki coupling of a benzylic bromide.

Key Experimental Parameters and Optimization

The success of a Suzuki coupling reaction with methyl 2-(bromomethyl)benzoate derivatives hinges on the careful selection and optimization of several key parameters.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, PdCl₂(PPh₃)₂The choice of precatalyst can influence reaction efficiency. Pd(OAc)₂ is a common and cost-effective choice, while pre-formed complexes with phosphine ligands can offer enhanced stability and activity.[7]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, JohnPhos)The ligand stabilizes the palladium catalyst and modulates its reactivity. For sp³-sp² couplings, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid. The choice of base can impact yield, and stronger bases like Cs₂CO₃ are often effective for challenging couplings.[3] The presence of the ester in the substrate makes it sensitive to strongly basic conditions that could cause hydrolysis, so milder bases are often preferred.[6]
Solvent Toluene, Dioxane, THF/Water mixtures, DMFThe solvent system influences the solubility of reagents and the reaction kinetics. Aprotic polar solvents or mixtures with water are commonly employed.[3][9]
Boron Reagent Arylboronic acids, Potassium aryltrifluoroboratesWhile arylboronic acids are most common, potassium aryltrifluoroborates can offer increased stability and are less prone to protodeboronation, a common side reaction.[3]
Temperature Room Temperature to 90 °CThe reaction temperature is a critical parameter. While some couplings proceed at room temperature, heating is often required to drive the reaction to completion.[7] Microwave irradiation can also be employed to accelerate the reaction.[8]

General Protocol for Suzuki Coupling of Methyl 2-(bromomethyl)benzoate

This protocol provides a general starting point for the Suzuki coupling of methyl 2-(bromomethyl)benzoate with an arylboronic acid. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } } Caption: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction flask, add methyl 2-(bromomethyl)benzoate (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

    • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add degassed toluene and a small amount of water (e.g., a 10:1 mixture of toluene to water). The total solvent volume should be sufficient to ensure proper stirring.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Use high-purity reagents.
Homocoupling of Boronic Acid - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is carried out under a strictly inert atmosphere.
Protodeboronation - Presence of protic impurities or excess water- Use anhydrous solvents and dry reagents.- Consider using potassium aryltrifluoroborates as the boron source.[3]
Hydrolysis of the Ester - Base is too strong- Prolonged reaction time at high temperature- Use a milder base such as K₂CO₃.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of methyl 2-(bromomethyl)benzoate derivatives is a powerful and versatile method for the synthesis of diarylmethane structures. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a wide range of functionalized molecules with significant potential in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of Substituted Alkenyl Methylbenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science industries for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[3] For researchers in drug development, the Heck reaction provides a powerful tool for modifying aromatic scaffolds, such as substituted methylbenzoates. The resulting vinyl-substituted benzoates are versatile intermediates, serving as precursors to a wide array of complex molecules, including active pharmaceutical ingredients (APIs) like the sunscreen component octyl methoxycinnamate and the anti-inflammatory drug Naproxen.[2]

This guide provides a comprehensive overview and detailed protocols for conducting the Heck reaction on substituted bromomethylbenzoates. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer field-proven methodologies to empower researchers to optimize this reaction for their specific molecular targets.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the reaction mechanism is fundamental to rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the substituted bromomethylbenzoate. This is often the rate-determining step for aryl bromides.[4] The reactivity trend for the aryl halide is generally I > Br > Cl.[4]

  • Coordination and Migratory Insertion: The alkene substrate coordinates to the newly formed organopalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon σ-bond.[1][2]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step must occur in a syn-coplanar arrangement and forms the final substituted alkene product, typically with a trans (E) stereochemistry due to thermodynamic stability.[4]

  • Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination. The base neutralizes the generated H-Br, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[1][4]

Heck_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂(Br) pd0->ar_pd_br Oxidative Addition alkene_complex [Ar-Pd(II)L(Br)(Alkene)] ar_pd_br->alkene_complex Alkene Coordination alkyl_pd R-CH₂-CH(Ar)-Pd(II)L(Br) alkene_complex->alkyl_pd Migratory Insertion h_pd_alkene [H-Pd(II)L₂(Br)] + Product alkyl_pd->h_pd_alkene β-Hydride Elimination h_pd_alkene->pd0 Reductive Elimination hbr_out Base-H⁺Br⁻ h_pd_alkene->hbr_out arbr_in Ar-Br arbr_in->ar_pd_br alkene_in Alkene alkene_in->alkene_complex base_in Base base_in->h_pd_alkene

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Guide for Substituted Bromomethylbenzoates

The success of a Heck reaction is highly dependent on the interplay of several key parameters. For substrates like bromomethylbenzoates, which are moderately reactive aryl bromides, careful selection of these components is crucial.

Palladium Precatalyst

The active Pd(0) species is typically generated in situ from a more stable Pd(II) precatalyst.

  • Palladium(II) Acetate (Pd(OAc)₂): This is the most common, cost-effective, and versatile precatalyst. It is reduced in the reaction mixture, often by a phosphine ligand or the solvent.[1][6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction. It can be advantageous in reactions sensitive to the byproducts of Pd(II) reduction.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Another direct Pd(0) source, already coordinated with a stabilizing ligand.[1]

Ligands

Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[4] For aryl bromides, electron-rich and bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) are often required to promote the challenging oxidative addition step.

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, widely used ligand. Tri-tert-butylphosphine (P(t-Bu)₃) is a bulkier, more electron-rich ligand that is highly effective for less reactive aryl halides.[7]

  • Bidentate Phosphines: Ligands like BINAP can be used, especially in asymmetric Heck reactions, but are less common for standard cross-coupling of this type.[2][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes. They are particularly suitable for Heck reactions that require high temperatures and can be effective for activating aryl bromides.[9]

Base

The base is stoichiometrically consumed to neutralize the hydrogen bromide (HBr) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[1]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are common choices.[1][2] Their insolubility in many organic solvents can sometimes lead to slower, more controlled reactions.

  • Organic Bases: Triethylamine (Et₃N) is a frequently used organic base. It is soluble in most organic solvents, leading to homogeneous reaction conditions.[1]

Solvent

The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.[10]

  • N,N-Dimethylformamide (DMF): A classic, highly polar aprotic solvent with a high boiling point (153 °C), making it suitable for reactions requiring elevated temperatures.[11]

  • N,N-Dimethylacetamide (DMAc) & N-Methyl-2-pyrrolidone (NMP): Similar to DMF, but with even higher boiling points, allowing for higher reaction temperatures if needed.[10]

  • Acetonitrile (MeCN) & Toluene: Also viable options, depending on the specific catalyst system and temperature requirements.

Substrate Considerations
  • Bromomethylbenzoates: The ester group is electron-withdrawing, which generally enhances the rate of oxidative addition, making these substrates good candidates for the Heck reaction.[1][12] Substituents at the ortho position may introduce steric hindrance, potentially requiring higher temperatures or more active catalyst systems.

  • Alkenes: Electron-deficient alkenes, such as acrylates (e.g., n-butyl acrylate, methyl acrylate) and styrenes, are ideal coupling partners as they react readily and with high regioselectivity.[1][2]

Data Presentation: Survey of Reaction Conditions

The following table summarizes representative conditions for Heck reactions involving aryl bromides, providing a starting point for optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.2)DMF10095N/A
4-Bromotoluenen-Butyl AcrylatePd(OAc)₂ (0.5)P(t-Bu)₃ (1)Cy₂NMe (1.2)Dioxane8098[7]
4-BromoanisoleStyrenePd(OAc)₂ (1)NHC precursor (2)K₂CO₃ (2)DMF/H₂O8092[6]
Methyl 4-bromobenzoateStyrenePd-complex 6 (2)-K₂CO₃ (2)DMF6091[13][14]
4-Bromobenzaldehyden-Butyl AcrylatePd₂(dba)₃ (0.5)Imidazolium salt (1)Cs₂CO₃ (2)Dioxane11099[15]

Note: This table is a synthesis of typical conditions reported in the literature and may require optimization for specific substituted bromomethylbenzoates.

Experimental Protocol: Synthesis of Methyl 4-((E)-3-butoxy-3-oxoprop-1-en-1-yl)benzoate

This protocol describes a representative Heck reaction between methyl 4-bromobenzoate and n-butyl acrylate.

Materials and Equipment
  • Reactants: Methyl 4-bromobenzoate, n-butyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: Two-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup and purification, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow setup 1. Assemble & Purge Glassware (Flask, Condenser) with N₂/Ar reagents 2. Add Reagents - Methyl 4-bromobenzoate - Pd(OAc)₂, PPh₃ - DMF (solvent) setup->reagents stir 3. Stir to Dissolve reagents->stir add_alkene 4. Add Alkene & Base - n-Butyl Acrylate - Triethylamine stir->add_alkene heat 5. Heat to Reaction Temp (e.g., 100 °C) add_alkene->heat monitor 6. Monitor Reaction (TLC / GC-MS) heat->monitor workup 7. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Upon Completion purify 8. Purify Product - Dry (Na₂SO₄), Filter - Concentrate in vacuo - Column Chromatography workup->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure

CAUTION: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (e.g., 1.0 mmol, 215 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids have dissolved.

  • Reagent Addition: Add n-butyl acrylate (1.5 mmol, 192 mg, 1.5 equiv.) followed by triethylamine (1.5 mmol, 152 mg, 1.5 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromomethylbenzoate is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure an inert atmosphere is maintained.
Aryl bromide is too unreactiveIncrease temperature. Switch to a more active ligand system (e.g., P(t-Bu)₃ or an NHC).[7][16]
Insufficient baseEnsure the base is fresh and added in sufficient excess (1.2-2.0 equiv.).
Formation of Palladium Black Ligand decomposition or insufficient ligandIncrease the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure the reaction is properly deoxygenated.
Side Product Formation (e.g., Homocoupling) Reaction conditions too harshLower the reaction temperature. Reduce catalyst loading.
Poor Regioselectivity (with certain alkenes) Mechanistic pathway issueFor electron-rich olefins, regioselectivity can be poor. This often requires specialized ligands or additives.[17] For acrylates, this is rarely an issue.

References

Application Notes & Protocols: Sonogashira Coupling of Methyl 2-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of methyl 2-(bromomethyl)benzoate, a benzylic halide, with various terminal alkynes. We delve into the mechanistic intricacies, explore both traditional copper-cocatalyzed and copper-free methodologies, and offer practical insights into reaction optimization and troubleshooting. The resulting methyl 2-(alkynylmethyl)benzoate scaffolds are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4]

Reaction Principle & Mechanistic Insights

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[5] While the substrate in focus, methyl 2-(bromomethyl)benzoate, is a benzylic bromide (an sp³-hybridized carbon), its reactivity is influenced by the adjacent aromatic ring. The reaction is typically mediated by a palladium(0) catalyst and, in its classic form, a copper(I) cocatalyst in the presence of an amine base.[1]

The reaction proceeds via two interconnected, synergistic catalytic cycles: the Palladium cycle and the Copper cycle.

The Catalytic Cycle:

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of methyl 2-(bromomethyl)benzoate to form a Pd(II) intermediate.[6]

  • Copper Acetylide Formation: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide species.[7]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, methyl 2-(alkynylmethyl)benzoate, and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: A simplified diagram of the Pd/Cu co-catalyzed Sonogashira reaction mechanism.

Special Considerations for Benzylic Bromides:
  • Side Reactions: Unlike aryl halides, benzylic halides can be prone to other palladium-catalyzed pathways. An unexpected tandem Sonogashira–carbopalladation–Sonogashira coupling can sometimes occur, leading to more complex enyne products.[8] Careful control of reaction conditions is crucial to favor the desired direct coupling product.

  • Copper-Free Conditions: The presence of copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling) to form diynes.[1] Copper-free protocols have been developed to mitigate this issue, often requiring a different choice of base or additives.[2][9] These methods are particularly useful when working with valuable or sensitive alkynes.

Experimental Protocols

This section provides two validated protocols for the Sonogashira coupling. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst degradation.[5]

Workflow Overview

Caption: A flowchart illustrating the key steps of the Sonogashira coupling experiment.

Protocol 1: Classic Pd/Cu-Catalyzed Coupling

This protocol is a robust starting point for coupling with a variety of terminal alkynes.

Materials & Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (5 mL)

Step-by-Step Procedure:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21.1 mg) and CuI (11.4 mg).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (0.42 mL) via syringe. Stir the mixture for 5 minutes to form a homogenous solution.

  • Reactant Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL) followed by methyl 2-(bromomethyl)benzoate (229 mg, dissolved in 1 mL of THF if desired for easier transfer).

  • Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[10]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing alkyne homocoupling, particularly with electron-rich or sensitive alkynes.[11]

Materials & Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., 1-Octyne) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand like P(t-Bu)₃ (0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (5 mL)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask, add Pd(OAc)₂ (4.5 mg) and the phosphine ligand (e.g., PPh₃, 10.5 mg).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent and Reactants: Add anhydrous DMF (5 mL), methyl 2-(bromomethyl)benzoate (229 mg), and the terminal alkyne (e.g., 1-octyne, 0.22 mL) via syringe.

  • Base Addition: Add DBU (0.30 mL) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. The reaction is often faster under copper-free conditions with a strong base like DBU. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (25 mL). Wash thoroughly with water (3 x 20 mL) to remove the DMF and DBU, followed by a brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation & Expected Results

The success of the coupling can be evaluated by the yield of the purified product. The table below provides representative data for the coupling of methyl 2-(bromomethyl)benzoate with various alkynes, based on typical outcomes for similar substrates.

EntryAlkyne PartnerProtocolTypical Yield (%)
1Phenylacetylene1 (Pd/Cu)75 - 90%
2Trimethylsilylacetylene1 (Pd/Cu)80 - 95%
31-Octyne2 (Copper-Free)70 - 85%
43-Butyn-1-ol1 (Pd/Cu)65 - 80%

Yields are for isolated, purified products and may vary based on reaction scale and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is too weak or degraded.4. Reaction temperature too low.1. Use fresh catalyst or a pre-catalyst. Ensure a robust inert atmosphere.2. Use freshly distilled, anhydrous solvents.3. Use a fresh bottle of amine base or switch to a stronger base (e.g., DBU).4. Increase the temperature in 10 °C increments.
Alkyne Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas the solvent and maintain a strict inert atmosphere.2. Reduce the loading of CuI or switch to a copper-free protocol.[1]
Formation of Enyne byproducts Tandem reaction pathway is competing.[8]1. Lower the reaction temperature.2. Screen different palladium ligands (e.g., bulky phosphines) to favor reductive elimination.
Recovery of Starting Material Reaction has not initiated.1. Check all reagents for purity.2. Add a small amount of fresh catalyst.3. Ensure the base is active and present in sufficient quantity.

Safety Precautions

  • Catalysts: Palladium and copper compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: THF, Toluene, and DMF are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Bases: Triethylamine and DBU are corrosive and have strong odors. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.

References

Synthesis of Isoindolinones from Methyl 2-bromomethylbenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindolinones are a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have fueled significant interest in the development of efficient and versatile synthetic methodologies for their preparation. This guide provides a detailed technical overview and practical protocols for the synthesis of N-substituted isoindolinones, a key class of these heterocyclic compounds, utilizing the readily accessible starting material, methyl 2-bromomethylbenzoate.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only step-by-step experimental procedures but also a deeper understanding of the underlying reaction mechanisms and the rationale behind the selection of specific reagents and conditions.

Mechanistic Overview: A Tale of Two Steps

The synthesis of N-substituted isoindolinones from this compound and a primary amine is a robust and straightforward process that proceeds via a two-step, one-pot reaction sequence:

  • Intermolecular Nucleophilic Substitution: The reaction commences with the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of this compound. This SN2 reaction forms a secondary amine intermediate, methyl 2-((alkylamino)methyl)benzoate or methyl 2-((arylamino)methyl)benzoate. This step is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrobromic acid generated during the reaction.

  • Intramolecular Cyclization (Lactamization): The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This base-catalyzed cyclization results in the formation of the stable five-membered lactam ring of the isoindolinone product, with the elimination of methanol. The rate of this intramolecular aminolysis is significantly enhanced by the proximity of the reacting groups.[2]

The overall transformation is a powerful method for constructing the isoindolinone scaffold with diverse N-substituents, dictated by the choice of the primary amine starting material.

Reaction Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification start1 This compound step1 Intermolecular Nucleophilic Substitution (SN2) start1->step1 start2 Primary Amine (R-NH2) start2->step1 intermediate Methyl 2-((R-amino)methyl)benzoate (Intermediate) step1->intermediate Base (e.g., Et3N, K2CO3) Solvent (e.g., DMF, ACN) step2 Intramolecular Cyclization (Lactamization) intermediate->step2 product N-Substituted Isoindolinone step2->product Heat purification Work-up & Purification (Extraction, Chromatography) product->purification

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative N-alkyl and N-aryl isoindolinones. These protocols are intended as a starting point and may require optimization depending on the specific substrate and desired scale.

Protocol 1: Synthesis of 2-Benzylisoindolin-1-one (an N-Alkyl Isoindolinone)

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of this compound in DMF, add triethylamine at room temperature under a nitrogen atmosphere.

  • To this mixture, add benzylamine dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-benzylisoindolin-1-one as a solid.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)isoindolin-1-one (an N-Aryl Isoindolinone)

This protocol describes the synthesis using p-anisidine as the primary amine.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)[3]

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

  • Hexanes and Ethyl Acetate

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add this compound and p-anisidine at room temperature.

  • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)isoindolin-1-one.

Data Presentation: Representative Examples and Characterization

The following table summarizes the typical reaction conditions and characterization data for the synthesis of various N-substituted isoindolinones from this compound.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1BenzylamineEt₃NDMF9012857.86 (d, 1H), 7.55-7.40 (m, 2H), 7.35-7.25 (m, 6H), 4.80 (s, 2H), 4.45 (s, 2H)168.5, 142.1, 137.5, 132.2, 131.8, 128.8, 128.6, 127.6, 123.8, 123.2, 49.8, 47.1
2p-AnisidineK₂CO₃ACN8216787.90 (d, 1H), 7.60-7.45 (m, 3H), 7.35 (d, 2H), 6.95 (d, 2H), 4.85 (s, 2H), 3.82 (s, 3H)167.9, 157.2, 142.5, 132.8, 132.1, 131.5, 128.9, 123.9, 123.5, 122.1, 114.5, 55.5, 50.1
3CyclohexylamineEt₃NToluene11024757.82 (d, 1H), 7.50-7.38 (m, 3H), 4.35 (s, 2H), 3.80-3.70 (m, 1H), 1.90-1.10 (m, 10H)168.2, 143.0, 132.5, 131.7, 128.4, 123.5, 122.9, 52.8, 48.9, 33.1, 26.0, 25.2

Note: NMR data are representative and may vary slightly based on experimental conditions and instrumentation.

Visualization of the Core Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Intermolecular SN2 Reaction cluster_step2 Step 2: Intramolecular Cyclization reactants This compound + R-NH2 ts1 [Transition State 1] reactants->ts1 Nucleophilic attack intermediate Methyl 2-((R-amino)methyl)benzoate + HBr ts1->intermediate intermediate_base Intermediate + Base ts2 [Tetrahedral Intermediate] intermediate_base->ts2 Intramolecular nucleophilic attack product N-Substituted Isoindolinone + Methanol + Base-H+ ts2->product Elimination of Methoxide

Caption: Key steps in the formation of N-substituted isoindolinones.

Trustworthiness and Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of the target isoindolinones can be validated through a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[4] Key diagnostic signals include the appearance of a singlet for the benzylic CH₂ group of the isoindolinone ring (typically around 4.4-4.8 ppm in ¹H NMR) and the characteristic carbonyl signal in the ¹³C NMR spectrum (around 167-169 ppm).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption band around 1680-1700 cm⁻¹ is indicative of the lactam functionality.

By employing these analytical methods, researchers can confidently verify the identity and purity of their synthesized isoindolinone derivatives.

Conclusion

The synthesis of N-substituted isoindolinones from this compound offers a versatile and efficient route to a class of compounds with significant potential in drug discovery. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently apply this methodology in their own synthetic endeavors. The straightforward nature of the reaction, coupled with the ready availability of a wide range of primary amines, makes this a valuable tool for the generation of diverse isoindolinone libraries for biological screening and lead optimization.

References

Application Notes and Protocols for the Formation of Ester Linkages Using Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Reagent for Carboxylic Acid Protection and Esterification

In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the strategic manipulation of functional groups is paramount. Carboxylic acids, ubiquitous moieties in bioactive molecules, often require temporary protection to prevent unwanted reactions during synthetic transformations. Methyl 2-bromomethylbenzoate has emerged as a valuable reagent for this purpose, serving as a precursor to the 2-(methoxycarbonyl)benzyl protecting group for carboxylic acids. This protecting group offers a unique deprotection mechanism involving an intramolecular cyclization, which can be advantageous in complex synthetic routes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound to form ester linkages. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both the esterification (protection) and deprotection steps, and discuss the critical parameters that ensure successful and reproducible outcomes.

Chemical Properties and Synthesis of this compound

This compound is a bifunctional molecule featuring a methyl ester and a benzylic bromide.[1] The benzylic bromide is the key reactive site for the applications discussed herein, readily undergoing nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2417-73-4
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (e.g., DMF, CH₂Cl₂, THF)

A common laboratory-scale synthesis of this compound involves the radical bromination of methyl o-toluate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[2]

Part 1: Formation of 2-(Methoxycarbonyl)benzyl Esters

The formation of an ester linkage between a carboxylic acid and this compound proceeds via a nucleophilic substitution reaction, specifically an SN2-type alkylation of a carboxylate anion. This method is distinct from the acid-catalyzed Fischer esterification.

Mechanism of Esterification

The reaction is typically carried out in the presence of a non-nucleophilic base. The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired 2-(methoxycarbonyl)benzyl ester.

Diagram 1: Mechanism of Ester Formation

Caption: Reaction mechanism for the formation of a 2-(methoxycarbonyl)benzyl ester.

Experimental Protocol: Esterification of a Generic Carboxylic Acid

This protocol provides a general procedure for the esterification of a carboxylic acid with this compound using cesium carbonate as the base. Cesium carbonate is often favored due to its high solubility in polar aprotic solvents and its ability to facilitate SN2 reactions.[3][4]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(methoxycarbonyl)benzyl ester.

Table 2: Troubleshooting the Esterification Reaction

ProblemPossible CauseSolution
Low Yield Incomplete deprotonation of the carboxylic acid.Ensure the use of anhydrous solvent and a sufficient excess of base.
Steric hindrance around the carboxylic acid.Increase reaction temperature (e.g., to 40-60 °C) and/or reaction time.
Degradation of this compound.Use freshly prepared or purified reagent.
Side Product Formation Reaction with other nucleophilic groups in the substrate.Consider protecting other sensitive functional groups.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and adjust conditions as needed.

Part 2: Deprotection of 2-(Methoxycarbonyl)benzyl Esters

The key advantage of the 2-(methoxycarbonyl)benzyl protecting group lies in its unique and often mild deprotection mechanism. The deprotection is achieved through an intramolecular cyclization (lactonization) to form phthalide, releasing the free carboxylic acid. This process is typically base-mediated.

Mechanism of Deprotection

The deprotection is initiated by the attack of a nucleophile (often the conjugate base of the solvent or an added base) on the methyl ester of the protecting group, leading to its saponification. The resulting carboxylate then undergoes an intramolecular nucleophilic attack on the benzylic carbon of the ester linkage, displacing the carboxylate of the protected acid and forming the stable five-membered lactone, phthalide.

Diagram 2: Deprotection via Intramolecular Cyclization

Caption: Deprotection mechanism of a 2-(methoxycarbonyl)benzyl ester.

Experimental Protocol: Deprotection via Lactonization

This protocol describes a general procedure for the deprotection of a 2-(methoxycarbonyl)benzyl ester to the corresponding carboxylic acid.

Materials:

  • 2-(Methoxycarbonyl)benzyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 2-(methoxycarbonyl)benzyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide or sodium hydroxide (2.0 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of the more polar carboxylic acid.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove the phthalide byproduct.

  • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Development and Research

The use of this compound as a protecting group strategy offers several advantages in the synthesis of complex molecules, such as drug candidates and natural products:

  • Orthogonality: The deprotection conditions are distinct from many other common protecting groups (e.g., acid-labile groups like Boc or base-labile groups that do not undergo intramolecular cyclization), allowing for selective deprotection in a multi-step synthesis.[5]

  • Mild Deprotection: The intramolecular nature of the cyclization can allow for deprotection under relatively mild basic conditions, which can be beneficial for sensitive substrates.

  • Traceless Byproduct: The phthalide byproduct is often easily separated from the desired carboxylic acid due to differences in polarity and solubility.

This strategy has been employed in the synthesis of various biologically active compounds where the protection of a carboxylic acid is crucial for the success of the synthetic route.

Safety Considerations

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a highly effective reagent for the formation of ester linkages, particularly in the context of carboxylic acid protection. The resulting 2-(methoxycarbonyl)benzyl esters are stable under various conditions and can be selectively cleaved through a unique intramolecular cyclization mechanism. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to confidently and successfully implement this valuable synthetic tool in their research and development endeavors.

References

Polymer Modification with Methyl 2-bromomethylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Functionalization of Polymers

In the realm of advanced materials and therapeutics, the precise control over polymer architecture and functionality is paramount. The modification of polymers to introduce specific chemical moieties is a powerful strategy to tailor their physical, chemical, and biological properties. Methyl 2-bromomethylbenzoate emerges as a versatile reagent in this context, offering a reactive benzyl bromide handle for a variety of polymer modification techniques. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and furnishing detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, enabling the synthesis of well-defined functional polymers for a range of applications, including the burgeoning field of drug delivery.

The benzyl bromide group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the "grafting to" of polymer chains onto surfaces or other macromolecules, or the initiation of controlled radical polymerizations. Specifically, the use of benzyl halide initiators is well-established in Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled/"living" radical polymerization techniques. ATRP provides exceptional control over polymer molecular weight, architecture, and low polydispersity, making it an invaluable tool for creating sophisticated polymer-based systems.

Section 1: Chemical Principles and Mechanistic Insights

The utility of this compound in polymer modification hinges on the reactivity of the bromomethyl group. This section delves into the key chemical transformations where this reagent plays a pivotal role.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique that enables the synthesis of well-defined polymers. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. This compound can serve as an efficient initiator for ATRP, particularly for styrene and acrylate monomers.

The initiation step involves the abstraction of the bromine atom from this compound by the activator complex (e.g., Cu(I)/Ligand), generating a radical that subsequently adds to a monomer unit, thus initiating polymerization. The resulting polymer chain possesses a terminal halogen atom that can be reactivated, allowing for chain growth in a controlled manner.

Diagram 1: Initiation of ATRP using this compound

ATRP_Initiation initiator This compound (R-Br) radical Initiator Radical (R•) initiator->radical k_act activator Cu(I)/Ligand deactivator Cu(II)Br/Ligand activator->deactivator Oxidation propagating Propagating Chain (R-M•) radical->propagating + M (k_p) monomer Monomer (M) dormant Dormant Chain (R-M-Br) propagating->dormant + Cu(II)Br/Ligand (k_deact) dormant->propagating + Cu(I)/Ligand (k_act)

Caption: ATRP initiation with this compound.

Post-Polymerization Modification: "Grafting To" Approaches

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups to a substrate or another polymer backbone. Polymers can be synthesized with terminal functional groups (e.g., amines, thiols) that can nucleophilically displace the bromide from this compound that has been previously immobilized on a surface. This strategy is particularly useful for modifying surfaces to alter their properties, such as wettability or biocompatibility.

Diagram 2: "Grafting To" Workflow

Grafting_To cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Polymer Synthesis cluster_2 Step 3: Grafting Reaction Surface Substrate Functionalized_Surface Surface with This compound Surface->Functionalized_Surface Immobilization Grafted_Surface Polymer-Grafted Surface Functionalized_Surface->Grafted_Surface Nucleophilic Substitution Polymer Polymer with Nucleophilic End-Group (e.g., -NH2) Polymer->Grafted_Surface

Caption: General workflow for "grafting to" polymer modification.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the modification of polymers using this compound. Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: Synthesis of Polystyrene via ATRP using this compound as Initiator

This protocol details the synthesis of polystyrene with a controlled molecular weight and narrow molecular weight distribution.

Materials:

  • Styrene (inhibitor removed)

  • This compound (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, add CuBr (e.g., 0.1 mmol).

  • Ligand and Monomer Addition: Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask. Stir the mixture to form the copper-ligand complex. Then, add the purified styrene (e.g., 10 mmol).

  • Initiator Addition: Add this compound (e.g., 0.1 mmol). The ratio of monomer to initiator will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion and polymer molecular weight by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.

  • Termination: After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Isolation: Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H NMR: To confirm the polymer structure and determine the monomer conversion.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Table 1: Representative Data for Polystyrene Synthesis via ATRP

Entry[Styrene]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn (GPC) ( g/mol )PDI (Mw/Mn)
1100:1:1:14656,8001.15
2200:1:1:167215,0001.20
Protocol 2: Surface-Initiated ATRP ("Grafting From") of Poly(methyl methacrylate) from a Functionalized Surface

This protocol describes the "grafting from" approach, where polymer chains are grown directly from an initiator-functionalized surface.

Part A: Surface Functionalization with this compound

Materials:

  • Silicon wafers (or other suitable substrate)

  • Piranha solution (H₂SO₄/H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive when mixed with organic materials)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • This compound

Procedure:

  • Substrate Cleaning: Clean the silicon wafers by sonicating in acetone and isopropanol, followed by treatment with piranha solution for 30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the cleaned wafers in a solution of APTES in anhydrous toluene (e.g., 1% v/v) for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).

  • Rinsing: Rinse the wafers with toluene and cure at 110 °C for 1 hour.

  • Immobilization of Initiator: Immerse the APTES-functionalized wafers in a solution of this compound and TEA in anhydrous toluene. The reaction between the amine groups on the surface and the benzyl bromide will form a covalent bond, immobilizing the initiator. Allow the reaction to proceed overnight at room temperature.

  • Final Rinse: Rinse the wafers with toluene and dry under nitrogen.

Part B: Surface-Initiated Polymerization

Materials:

  • Initiator-functionalized silicon wafers

  • Methyl methacrylate (MMA) (inhibitor removed)

  • CuBr

  • 2,2'-Bipyridine (Bpy) (Ligand)

  • Anisole

Procedure:

  • Reaction Setup: Place the initiator-functionalized wafers in a Schlenk flask. Add CuBr and Bpy.

  • Monomer and Solvent Addition: Add anisole and purified MMA.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 60 °C) for the desired time.

  • Termination and Cleaning: Remove the wafers, rinse with a good solvent for the polymer (e.g., toluene, THF), and sonicate briefly to remove any non-grafted polymer. Dry the wafers under nitrogen.

Characterization of Grafted Polymer Layer:

  • Ellipsometry: To measure the thickness of the grafted polymer layer.

  • Contact Angle Goniometry: To assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology.

Diagram 3: "Grafting From" Workflow

Application Notes and Protocols for the Preparation of Fluorescent Probes Using Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Utility of Methyl 2-bromomethylbenzoate in Fluorescent Probe Synthesis

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. The rational design of these probes hinges on the selection of versatile chemical scaffolds that can be readily conjugated to fluorophores and tailored for specific biological targets. This compound is an exemplary scaffold, offering a unique combination of a reactive benzylic bromide for facile conjugation and a methyl ester for further functionalization or for modulating the photophysical properties of the final probe.

The core principle behind the use of this compound lies in the high reactivity of the bromomethyl group towards a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity allows for the straightforward attachment of a vast array of fluorescent reporter molecules, targeting moieties, or environmentally sensitive groups. This modular approach enables the systematic development of probes with fine-tuned properties for diverse applications, from live-cell imaging to high-throughput screening.

PART 1: Synthesis of a Novel Fluorescent Probe via Nucleophilic Substitution

This section details the synthesis of a hypothetical, yet representative, fluorescent probe, "BenzoFluor-1," derived from this compound and a commercially available aminofluorophore, 4-amino-N-ethyl-1,8-naphthalimide. The resulting probe is designed to exhibit favorable photophysical properties for cellular imaging.

Reaction Scheme: Synthesis of BenzoFluor-1

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product MBB This compound Reagents K2CO3, Acetonitrile (ACN) 80°C, 12h MBB->Reagents Fluor 4-amino-N-ethyl-1,8-naphthalimide Fluor->Reagents BF1 BenzoFluor-1 Reagents->BF1 caption Synthesis of BenzoFluor-1.

Caption: Reaction scheme for the synthesis of the fluorescent probe BenzoFluor-1.

Experimental Protocol: Synthesis of BenzoFluor-1

This protocol outlines the step-by-step procedure for the synthesis of BenzoFluor-1.

Materials:

  • This compound (CAS 2417-73-4)[1][2]

  • 4-amino-N-ethyl-1,8-naphthalimide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-amino-N-ethyl-1,8-naphthalimide (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (40 mL).

  • Addition of Reagent: To the stirring suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile (10 mL) dropwise at room temperature.

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 80°C under a nitrogen atmosphere. Stir the mixture vigorously for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) solvent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure BenzoFluor-1 probe.

PART 2: Photophysical Characterization of BenzoFluor-1

The photophysical properties of the synthesized probe are critical for its application in fluorescence microscopy. The following table summarizes the expected properties of BenzoFluor-1 in a common solvent like ethanol.

PropertyExpected Value
Excitation Wavelength (λex)~420 nm
Emission Wavelength (λem)~530 nm
Stokes Shift~110 nm
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.5

Rationale for Expected Properties: The naphthalimide core is a well-established fluorophore with high quantum yields. The conjugation to the methyl benzoate moiety is expected to cause a slight red-shift in the excitation and emission spectra compared to the parent amine.

PART 3: Application in Live-Cell Imaging

This section provides a detailed protocol for utilizing BenzoFluor-1 for staining the cytoplasm of live cells. The ester group in the probe can be slowly hydrolyzed by intracellular esterases, potentially leading to a change in localization or fluorescence properties, a phenomenon that can be exploited for dynamic studies.

Workflow for Live-Cell Staining and Imaging

G A Cell Seeding C Cell Staining (1-10 µM working solution) A->C B Probe Preparation (1 mM stock in DMSO) B->C D Incubation (37°C, 30-60 min) C->D E Washing (2-3 times with PBS) D->E F Imaging (Fluorescence Microscopy) E->F caption Live-cell imaging workflow.

Caption: Step-by-step workflow for live-cell imaging using BenzoFluor-1.

Protocol for Live-Cell Imaging

Materials:

  • BenzoFluor-1 (1 mM stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cells plated on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the BenzoFluor-1 probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the BenzoFluor-1 working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Place the dish on the stage of a fluorescence microscope. Excite the probe around 420 nm and collect the emission signal around 530 nm. Acquire images using minimal excitation power to reduce phototoxicity.

PART 4: Advanced Applications and Future Directions

The versatility of this compound extends beyond simple probe synthesis. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be conjugated to biomolecules such as proteins or peptides using standard carbodiimide chemistry. This opens up avenues for creating targeted fluorescent probes.

Furthermore, the ortho-disposition of the bromomethyl and methyl ester groups makes it a potential precursor for the generation of o-quinodimethanes. These highly reactive intermediates can participate in Diels-Alder reactions, offering a unique strategy for "turn-on" fluorescence sensing or bio-orthogonal labeling.[3][4]

Potential Signaling Pathway for a Targeted Probe

G Probe Targeted BenzoFluor-1 (e.g., antibody conjugate) Receptor Cell Surface Receptor Probe->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Signal Fluorescence Signal (in specific compartment) Lysosome->Signal Accumulation caption Targeted probe signaling.

Caption: A potential pathway for a targeted probe to enter a cell and generate a signal.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of custom fluorescent probes. Its reactive bromomethyl group allows for straightforward conjugation to a wide variety of fluorophores, while the methyl ester provides a handle for further functionalization or for influencing the probe's properties. The protocols and concepts outlined in this application note provide a solid foundation for researchers to design and synthesize novel fluorescent tools for a broad range of applications in life sciences and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the purification of crude Methyl 2-bromomethylbenzoate by recrystallization, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to the purification of this compound. This crucial intermediate in organic synthesis demands high purity, which is effectively achieved through recrystallization. This document moves beyond a simple protocol, delving into the causality behind procedural choices to empower you to troubleshoot and optimize your purification process effectively.

Compound Profile & Purification Rationale

This compound is an aromatic ester containing a reactive benzylic bromide functional group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility is directly dependent on its purity.

The most common synthesis route is the radical bromination of methyl 2-methylbenzoate, often using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction.[2][3] This reaction, while effective, can generate a profile of impurities that must be removed.

Common Impurities May Include:

  • Unreacted Starting Material: Methyl 2-methylbenzoate.

  • Over-brominated Byproducts: Methyl 2-(dibromomethyl)benzoate.

  • Reaction Reagents & Byproducts: Succinimide (from NBS), and remnants of the radical initiator (e.g., benzoyl peroxide).[3]

  • Hydrolysis Products: Moisture can lead to the hydrolysis of the ester or the benzylic bromide, forming 2-(bromomethyl)benzoic acid or 2-(hydroxymethyl)benzoic acid methyl ester.[4][5]

Recrystallization is the chosen method of purification because it is a robust technique that exploits the differences in solubility between the desired compound and these impurities at different temperatures.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[7]
Molecular Weight 229.07 g/mol [7]
Appearance White to light yellow powder, crystal, or liquid[8][9]
Melting Point 30-35 °C[10]
Boiling Point 293.9 °C at 760 mmHg[11]
Solubility Soluble in organic solvents (e.g., diethyl ether, ethanol, hexane, dichloromethane); limited solubility in water.[1][8][12]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: No crystals are forming even after the solution has cooled completely. What's wrong?

A1: This is a classic sign of either using too much solvent or a supersaturated solution.[13]

  • Probable Cause (A) - Excessive Solvent: The concentration of the compound is below its saturation point even at low temperatures. In recrystallization, the goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Using too much will result in poor or no yield.

  • Solution Strategy:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Monitor it closely. Once you observe turbidity (cloudiness) in the hot solution, add a few drops of fresh solvent until it becomes clear again. Then, allow it to cool slowly.[13]

    • Induce Crystallization: If the solution is likely concentrated enough but still refuses to crystallize (supersaturation), you can:

      • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][14]

      • Seed: Add a single, pure crystal of this compound to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[15]

Q2: An oil is forming at the bottom of my flask instead of solid crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute melts before it dissolves or comes out of solution as a liquid rather than a solid.[16] This is particularly relevant for this compound due to its low melting point (30-35 °C).[10]

  • Probable Cause (A) - High Impurity Load: Impurities can depress the melting point of the mixture, causing it to liquefy.

  • Probable Cause (B) - Rapid Cooling: Cooling the solution too quickly can cause the compound to drop out of solution faster than it can form an ordered crystal lattice.

  • Solution Strategy:

    • Reheat and Dilute: Heat the solution back to boiling to redissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent (1-5% more) to ensure the saturation temperature is below the compound's melting point.[13]

    • Ensure Slow Cooling: Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This slows the rate of cooling, giving the molecules adequate time to form crystals instead of an amorphous oil.[13]

    • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. A solvent in which the compound is less soluble may be required.

Q3: My final yield is very low. Where did my product go?

A3: A low yield is often a result of suboptimal technique during the dissolution or washing steps.[13]

  • Probable Cause (A) - Excessive Solvent: As discussed in Q1, using more than the minimum amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor.[6]

  • Probable Cause (B) - Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem, leading to loss.[17]

  • Probable Cause (C) - Improper Washing: Washing the collected crystals with room temperature or warm solvent will dissolve a portion of the purified product.[6]

  • Solution Strategy:

    • Optimize Dissolution: Use the absolute minimum of boiling solvent needed for dissolution.

    • Pre-heat Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

    • Use Ice-Cold Washes: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[17]

    • Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and re-cooling to obtain a second, often less pure, crop of crystals.

Q4: My final product is still yellowish and the melting point is broad. Why isn't it pure?

A4: A persistent color or a broad melting point range indicates the presence of impurities.[18]

  • Probable Cause (A) - Colored Impurities: Some impurities may be colored and highly soluble, persisting in the final product.

  • Probable Cause (B) - Co-crystallization: An impurity may have very similar solubility characteristics to the target compound, causing it to crystallize alongside your product.

  • Solution Strategy:

    • Decolorize with Activated Carbon: If the hot, dissolved solution is colored, you can add a very small amount of activated carbon (charcoal) to adsorb the colored impurities. Heat briefly, then perform a hot filtration to remove the carbon before cooling.[6] Caution: Using too much carbon can adsorb your product and reduce the yield.

    • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. The first pass removes the bulk of the impurities, and the second refines the product further.

    • Consider Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.[19]

Troubleshooting Decision Workflow

G start Crude Product Dissolved in Hot Solvent & Cooled q1 Crystals Formed? start->q1 no_xtal No Crystals q1->no_xtal No oiling_out Oiled Out q1->oiling_out Oil Instead yes_xtal Yes, Crystals Formed q1->yes_xtal Yes sol_no_xtal Concentrate Solution (Boil off solvent) Induce (Scratch/Seed) no_xtal->sol_no_xtal sol_oiling Reheat, Add More Solvent, Cool Slowly oiling_out->sol_oiling q2 Check Yield & Purity yes_xtal->q2 low_yield Low Yield q2->low_yield Low impure Impure / Colored q2->impure Impure success High Yield & Purity (Process Complete) q2->success Good sol_low_yield Check for: - Excess Solvent Use - Premature Crystallization - Improper Washing low_yield->sol_low_yield sol_impure Perform Second Recrystallization (Optional: Use Activated Carbon) impure->sol_impure

Caption: Troubleshooting logic for recrystallization issues.

Experimental Protocol & Workflow

This protocol is based on a reported successful recrystallization of this compound.[12] Always perform work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound is a lachrymator and can cause severe skin and eye burns.[9][10]

Step 1: Solvent Selection & Preparation

A 1:1 mixture of diethyl ether and hexane has been shown to be effective.[12] This solvent pair works well because the compound is likely more soluble in the moderately polar diethyl ether and less soluble in the nonpolar hexane.

Step 2: Dissolution
  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar for gentle agitation.

  • In the fume hood, add the 1:1 diethyl ether/hexane solvent mixture in small portions while gently warming the flask in a water bath. Caution: Diethyl ether is extremely flammable with a low boiling point (34.6 °C). Do NOT use a hot plate or any open flame.

  • Continue adding the minimum amount of the warm solvent mixture until all the solid has just dissolved. Avoid adding a large excess.

Step 3: Crystallization
  • Remove the flask from the warm water bath and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[13]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

Step 4: Crystal Collection & Washing
  • Set up a Büchner funnel with filter paper for vacuum filtration.

  • Wet the filter paper with a small amount of ice-cold hexane.

  • Collect the crystals by pouring the cold slurry into the Büchner funnel with the vacuum applied.

  • Wash the collected crystals with a small portion of ice-cold hexane to remove any residual mother liquor.[12] It is critical that the wash solvent is cold to prevent loss of product.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 5: Drying & Purity Assessment
  • Transfer the purified crystals to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely in the fume hood or in a desiccator under vacuum to remove all residual solvent.

  • Determine the final mass and calculate the percent recovery.

  • Assess purity by measuring the melting point. A pure product should exhibit a sharp melting point within the 30-35 °C range.

Recrystallization Workflow Diagram

G A 1. Dissolution Crude solid dissolved in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Cooling Solution cools slowly to form crystals A->C B->C D 4. Vacuum Filtration Isolate pure crystals from mother liquor C->D E 5. Washing & Drying Crystals washed with ice-cold solvent & dried D->E F Pure Crystalline Product E->F

Caption: General workflow for the recrystallization process.

Frequently Asked Questions (FAQs)

Q: What is the single best solvent for recrystallizing this compound? A: There is no universal "best" solvent, as the optimal choice depends on the specific impurities present. However, a solvent system where the compound is soluble when hot and insoluble when cold is ideal. A 1:1 mixture of diethyl ether and hexane is a documented and effective starting point.[12] Other potential systems could include hexane/acetone or ethanol/water mixtures, which are common for moderately polar compounds.[20]

Q: How do I perform a mixed-solvent recrystallization? A: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble). Then, add the hot "poor" solvent (the one in which it is less soluble) dropwise until you see persistent cloudiness (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q: How can I confirm the purity of my final product? A: The primary method is melting point analysis. A pure compound will have a sharp, narrow melting point range (e.g., 1-2 °C).[18] Impurities will cause the melting point to be depressed and broadened. For more rigorous analysis, techniques like ¹H NMR spectroscopy can be used to check for the absence of impurity signals, and Thin Layer Chromatography (TLC) can compare the purified product to the crude material.

Q: What are the most critical safety precautions for this procedure? A: this compound is a lachrymator (causes tearing) and is corrosive, causing severe skin and eye burns.[9][10] Always handle it inside a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Be particularly cautious with the recrystallization solvents; diethyl ether is extremely flammable and should never be heated with an open flame or on a standard hot plate.[1]

References

Removing di-brominated byproduct from Methyl 2-bromomethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges during the synthesis of Methyl 2-bromomethylbenzoate, with a specific focus on the identification and removal of the common di-brominated byproduct, Methyl 2-(dibromomethyl)benzoate.

Introduction: The Challenge of Selective Benzylic Bromination

The synthesis of this compound from Methyl 2-methylbenzoate is typically achieved via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1] This method, while effective, is often plagued by a lack of selectivity, leading to over-bromination at the benzylic position. The primary challenge arises from the fact that the newly formed monobromo product is itself a substrate for further radical bromination, resulting in the formation of the undesired Methyl 2-(dibromomethyl)benzoate.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in this synthesis and to provide validated protocols for obtaining a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Byproduct Formation

Q1: My reaction mixture shows multiple products by TLC and NMR. What is the primary byproduct and why does it form?

A1: The most common byproduct in the Wohl-Ziegler bromination of Methyl 2-methylbenzoate is Methyl 2-(dibromomethyl)benzoate . This "over-bromination" occurs because the radical reaction is difficult to stop with perfect stoichiometry.

Causality: The reaction proceeds via a radical chain mechanism. A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of Methyl 2-methylbenzoate, forming a stabilized benzylic radical. This radical then reacts with a bromine source (typically Br₂) to form the desired monobromo product and another bromine radical, propagating the chain. However, the benzylic C-H bond in the product, this compound, is also susceptible to abstraction by a bromine radical. This leads to the formation of a new radical, which then reacts with the bromine source to yield the di-brominated byproduct.

The core of the issue lies in controlling the localized concentration of molecular bromine (Br₂), which is the key brominating agent in the Goldfinger mechanism of the Wohl-Ziegler reaction.[1][2][3] High concentrations of Br₂ increase the likelihood of the monobrominated product reacting further before all the starting material is consumed.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Br_rad Br_rad Initiator->Br_rad Forms Start_Mat Methyl 2-methylbenzoate NBS NBS Br2 Br2 NBS->Br2 + HBr Br2->Br_rad Initiator Benzylic_Rad Benzylic Radical Start_Mat->Benzylic_Rad + Br• - HBr Product Methyl 2-(bromomethyl)benzoate (Desired Product) Benzylic_Rad->Product + Br2 - Br• Dibromo_Rad Dibromo Radical Product->Dibromo_Rad + Br• - HBr (Over-bromination) Byproduct Methyl 2-(dibromomethyl)benzoate (Byproduct) Dibromo_Rad->Byproduct + Br2 - Br•

Caption: Wohl-Ziegler Bromination and Over-bromination Pathway.

Q2: How can I minimize the formation of the di-brominated byproduct during the reaction?

A2: Minimizing byproduct formation requires careful control of reaction conditions to favor mono-bromination.

  • Stoichiometry: Use a precise stoichiometry of your brominating agent, N-Bromosuccinimide (NBS). An excess of NBS will inevitably lead to a higher percentage of the di-bromo byproduct. Start with 1.0 to 1.1 equivalents of NBS relative to your starting Methyl 2-methylbenzoate.[4]

  • Slow Addition: If your protocol allows, adding the radical initiator in portions can help maintain a steady, low concentration of radicals, preventing a rapid, uncontrolled reaction that can lead to over-bromination.

  • NBS Quality: The purity of NBS is critical. Older or impure batches of NBS can contain excess molecular bromine or HBr, which can accelerate the reaction and lead to poor selectivity.[1] Use freshly recrystallized NBS if possible.

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard for Wohl-Ziegler reactions because they help maintain a low concentration of Br₂ in the solution.[2][3]

Identification & Characterization

Q3: My crude ¹H NMR spectrum is complex. How do I identify the signals for my desired product versus the di-brominated byproduct?

A3: The key diagnostic signals in the ¹H NMR spectrum are the benzylic protons. The chemical shift of these protons is highly sensitive to the number of bromine atoms attached to the carbon.

CompoundBenzylic Proton SignalPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl 2-(bromomethyl)benzoate (Desired)-CH₂ Br~4.96Singlet (s)
Methyl 2-(dibromomethyl)benzoate (Byproduct)-CH Br₂~6.5 - 7.0Singlet (s)
  • Rationale: Bromine is an electronegative atom that deshields the attached proton, causing its signal to appear further downfield. With two bromine atoms, this deshielding effect is significantly stronger, shifting the signal of the lone benzylic proton substantially downfield. The signal for the -CH₂Br group of the desired product typically appears around 4.9-5.0 ppm.[5] In contrast, the signal for the -CHBr₂ group of the byproduct will be a singlet located much further downfield, often in the aromatic region, around 6.5-7.0 ppm. The aromatic signals will also show slight shifts but the benzylic proton is the most unambiguous indicator.

Purification & Troubleshooting

Q4: My product mixture contains a significant amount of the di-brominated byproduct. What is the best way to remove it?

A4: Both recrystallization and column chromatography are effective methods. The choice depends on the scale of your reaction, the percentage of the impurity, and the desired final purity. The desired product is often described as a low-melting solid or a colorless to pale yellow liquid, which can make purification challenging.[6][7]

Method 1: Fractional Recrystallization

This method is often effective if the byproduct is present in a smaller amount (<15-20%) and is based on the differing solubilities of the mono- and di-brominated compounds. The di-brominated compound, being more halogenated and typically more symmetrical, is often less soluble in non-polar solvent mixtures.

RecrystallizationWorkflow Start Crude Product (Oil or Solid) Dissolve Dissolve in Minimum Hot Solvent (e.g., Hexane/EtOAc) Start->Dissolve Cool Slow Cooling to Room Temp, then Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Crystals Purified Crystals (Enriched in one component) Filter->Crystals MotherLiquor Mother Liquor (Enriched in other component) Filter->MotherLiquor Analyze Analyze Fractions by TLC/NMR Crystals->Analyze MotherLiquor->Analyze Repeat Repeat process on enriched fractions if necessary Analyze->Repeat

Caption: Workflow for Fractional Recrystallization.

Detailed Protocol for Recrystallization:

  • Solvent Selection: A mixed solvent system of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a good starting point. The goal is to find a system where the desired product is soluble when hot but sparingly soluble when cold, while the impurity has a different solubility profile.

  • Procedure:

    • Place your crude product in an Erlenmeyer flask.

    • Begin by adding a small amount of the more non-polar solvent (e.g., hexane).

    • Gently heat the mixture on a hot plate. Add the more polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • If your product has "oiled out" (formed a liquid layer instead of dissolving), add more of the polar solvent until a homogenous solution is achieved at the boiling point.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Analysis: Analyze both the collected crystals and the mother liquor by TLC or ¹H NMR to determine which fraction is enriched in your desired product. It may be necessary to recrystallize one of the fractions a second time to achieve high purity.

Q5: Recrystallization is not working well or is leading to low recovery. How do I set up a column chromatography protocol to separate the products?

A5: Flash column chromatography is an excellent and often preferred method for separating compounds with different polarities, such as the mono- and di-brominated products. The di-brominated compound is less polar than the mono-brominated one and will therefore elute from the column first.

Quantitative Data for Chromatography Setup:

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (to ~90:10). This ensures good separation of the less polar byproduct before eluting the more polar product.
Estimated Rf Values Di-bromo: ~0.45 Mono-bromo: ~0.35 (in 95:5 Hexane:EtOAc)The less polar di-bromo compound travels further up the TLC plate. These are estimates; always run a TLC first to determine the optimal solvent system.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: First, run a TLC of your crude mixture using different ratios of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10) to find a solvent system that gives good separation between the two spots, with the lower spot (desired product) having an Rf value of ~0.25-0.35.

  • Column Packing:

    • Select an appropriate size column for your amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.

    • Alternatively, use "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column. This method often provides better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions and monitor them by TLC. The first compound to elute will be the less polar di-brominated byproduct.

    • Once the di-bromo byproduct has been completely eluted, you can gradually increase the polarity of the eluent (e.g., to 90:10 Hexane:EtOAc) to speed up the elution of your desired mono-brominated product.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 2-bromomethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-bromomethylbenzoate. Low conversion rates and the formation of impurities are frequent issues. This guide will help you diagnose and resolve these issues to improve your reaction yields.

Overview of this compound Synthesis

The most common and effective method for synthesizing this compound is through the free-radical bromination of methyl 2-methylbenzoate. This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][2]

The reaction proceeds via a free-radical chain mechanism.[3] The initiator, upon heating or irradiation, decomposes to form free radicals. These radicals then abstract a hydrogen atom from the methyl group of methyl 2-methylbenzoate, creating a benzylic radical. This benzylic radical is stabilized by resonance with the benzene ring, making it the preferred site of radical formation.[4] The benzylic radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction by reacting with another molecule of the starting material.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

A common problem is the incomplete consumption of the starting material, methyl 2-methylbenzoate, leading to a low yield of the desired product.

Possible Causes and Solutions:

  • Inactive Radical Initiator: The radical initiator (AIBN or BPO) is crucial for initiating the reaction. If it is old or has been improperly stored, it may have decomposed and lost its activity.

    • Solution: Use a fresh batch of the radical initiator. AIBN typically decomposes at temperatures between 65–85°C.[5]

  • Insufficient Initiation: The reaction may not have been heated to a high enough temperature or for a sufficient duration to effectively decompose the initiator and start the chain reaction.

    • Solution: Ensure the reaction mixture is heated to the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for CCl₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

  • Presence of Radical Inhibitors: Certain impurities in the reagents or solvent can act as radical scavengers, quenching the chain reaction.

    • Solution: Use high-purity, dry solvents and reagents. Ensure all glassware is thoroughly cleaned and dried before use.

Issue 2: Formation of Multiple Products (Low Selectivity)

The formation of undesired byproducts is another significant challenge that can reduce the yield and complicate the purification of this compound.

Possible Byproducts and Their Causes:

  • Dibrominated Product (Methyl 2-(dibromomethyl)benzoate): This occurs when the desired product undergoes a second bromination.

    • Cause: Using a large excess of NBS.

    • Solution: Carefully control the stoichiometry of the reaction. Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to drive the reaction to completion without promoting over-bromination.[6]

  • Ring Bromination: Bromination of the aromatic ring instead of the methyl group.

    • Cause: The presence of ionic conditions or certain catalysts can promote electrophilic aromatic substitution. Free radical conditions are essential for benzylic bromination.[7]

    • Solution: Ensure the reaction is carried out under strict free-radical conditions. Avoid acidic or ionic impurities. Using a non-polar solvent like CCl₄ helps to suppress ionic pathways.

.dot

Caption: Desired vs. Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator in this synthesis?

A1: The radical initiator, such as AIBN or BPO, is essential for starting the free-radical chain reaction.[8] Upon heating, it undergoes homolytic cleavage to generate free radicals.[9][10] These radicals then abstract a hydrogen atom from the methyl group of the starting material, creating a benzylic radical which is the key intermediate in the reaction.[11]

Q2: Why is N-Bromosuccinimide (NBS) used as the brominating agent instead of elemental bromine (Br₂)?

A2: NBS is preferred for allylic and benzylic brominations because it provides a low, constant concentration of bromine radicals (Br•) in the reaction mixture.[12] This helps to suppress the competing electrophilic addition of bromine to the aromatic ring, thus favoring the desired benzylic substitution.[2]

Q3: How can I effectively remove the succinimide byproduct during the workup?

A3: Succinimide is a common byproduct of reactions using NBS. It has some solubility in organic solvents but is more soluble in water.[13] A simple and effective method for its removal is to wash the organic layer with an aqueous solution, such as water or brine.[13] For more stubborn cases, a wash with a dilute aqueous base like sodium bicarbonate can help to deprotonate the succinimide, making it more water-soluble.[6]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times or overheating.

Q5: What are the key safety precautions to consider when performing this synthesis?

A5: This reaction involves several hazardous materials and should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. Acetonitrile is a less hazardous alternative.[14]

  • Radical Initiators (AIBN, BPO): Can be unstable and decompose exothermically if not handled and stored properly.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol

The following is a general protocol for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Methyl 2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

.dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Methyl 2-methylbenzoate in CCl4 B Add NBS and AIBN A->B C Attach reflux condenser and stir B->C D Heat to reflux C->D E Monitor by TLC D->E F Cool to room temperature E->F G Filter to remove succinimide F->G H Wash organic layer G->H I Dry and concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: Experimental Workflow for Synthesis.

Procedure:

  • In a round-bottom flask, dissolve methyl 2-methylbenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02-0.05 eq) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.[15]

Table 1: Reagent Quantities and Reaction Conditions

ReagentMolar EquivalentsPurpose
Methyl 2-methylbenzoate1.0Starting Material
N-Bromosuccinimide (NBS)1.05 - 1.1Brominating Agent
AIBN or BPO0.02 - 0.05Radical Initiator
Carbon Tetrachloride-Solvent
Condition Value Purpose
TemperatureReflux (~77°C for CCl₄)Initiate Reaction
TimeVaries (monitor by TLC)Ensure Completion

References

Common side reactions with Methyl 2-bromomethylbenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-bromomethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. As a versatile reagent in organic synthesis, understanding its reactivity and potential side reactions is crucial for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS #2417-73-4) is an organic compound featuring a methyl ester and a bromomethyl group attached to a benzene ring in the ortho position.[1] This structure makes it a valuable intermediate in organic synthesis. The benzylic bromide is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the methyl 2-benzoylmethyl moiety into a variety of molecules.[1][2] It is commonly used as a reactant in the preparation of various compounds, including those with neuroprotective activity.[3]

Q2: What are the key safety precautions I should take when handling this compound?

This compound is a corrosive and lachrymatory substance that can cause severe skin and eye burns.[4][5] It is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[4]

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[4] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C in a tightly closed container.[3][7]

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section addresses specific side reactions that can occur when using this compound and provides actionable strategies to mitigate them.

Problem 1: Hydrolysis of the Ester and/or Benzylic Bromide

Question: I am observing the formation of 2-bromomethylbenzoic acid or methyl 2-(hydroxymethyl)benzoate in my reaction mixture. What is causing this and how can I prevent it?

Causality: The presence of water or protic solvents, especially in the presence of a base, can lead to the hydrolysis of either the methyl ester to a carboxylic acid or the benzylic bromide to a benzyl alcohol. The ester is susceptible to base-catalyzed hydrolysis (saponification).[8] Benzylic bromides can undergo SN1-type hydrolysis, which is facilitated by the stability of the resulting benzylic carbocation.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.[9]

  • Aprotic Solvents: Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) to minimize hydrolysis.

  • Non-nucleophilic Bases: If a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine, which are less likely to promote hydrolysis.

  • Temperature Control: Running the reaction at lower temperatures can help to suppress the rate of hydrolysis.

Problem 2: E2 Elimination to Form an Alkene

Question: My reaction is producing a significant amount of a byproduct that appears to be an alkene. How can I favor substitution over elimination?

Causality: Benzylic halides are susceptible to elimination reactions, particularly in the presence of strong, sterically hindered bases, to form a conjugated alkene.[10][11] This is an E2 (bimolecular elimination) reaction where the base abstracts a proton from the benzylic carbon, leading to the expulsion of the bromide and the formation of a double bond.[12][13]

Solutions:

  • Choice of Base: Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome.[9] Instead, use weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[14][15]

  • Nucleophile Selection: Use a good, non-basic nucleophile. For example, for O-alkylation, using the sodium salt of an alcohol (an alkoxide) generated with a milder base like sodium hydride (NaH) is preferable to using a strong base like KOH.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[9]

  • Solvent: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2.[16]

Problem 3: Self-Condensation/Polymerization

Question: I am observing the formation of high molecular weight species or a complex mixture of products. Could this be due to self-condensation?

Causality: In the presence of a base, a molecule of this compound can act as both the electrophile and, after deprotonation of a nucleophile in the reaction mixture, the subsequent product can potentially react with another molecule of the starting material. While less common than for compounds with acidic protons alpha to a carbonyl, under certain conditions, complex side reactions can occur. A more likely scenario is the reaction of the product with the starting material if the product itself is nucleophilic.

Solutions:

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with itself or the product.

  • Excess Nucleophile: Using a slight excess of the intended nucleophile can help to ensure that the this compound reacts preferentially with it.

  • Dilution: Running the reaction at a higher dilution can sometimes reduce the rate of bimolecular side reactions.

Problem 4: Over-Alkylation in N- and O-Alkylation Reactions

Question: In my N-alkylation or O-alkylation reaction, I am seeing the formation of di-alkylated or other over-alkylated products. How can I achieve mono-alkylation?

Causality: If the initially formed mono-alkylated product is still nucleophilic, it can compete with the starting nucleophile for the remaining this compound, leading to over-alkylation. This is particularly common with primary amines, which can be di-alkylated.

Solutions:

  • Stoichiometry Control: Use a stoichiometric excess of the nucleophile relative to the this compound. This increases the probability that the electrophile will react with the starting nucleophile rather than the mono-alkylated product.

  • Protecting Groups: For substrates with multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity at certain positions.[17][18][19]

  • Slow Addition: As with self-condensation, the slow addition of this compound can help to control the reaction and favor mono-alkylation.

Experimental Protocols and Data

General Protocol for N-Alkylation of a Primary Amine

This protocol provides a general starting point for the mono-N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the amine suspension at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting N-Alkylation Reactions
Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a more polar aprotic solvent like DMF. Add a catalytic amount of potassium iodide (KI) to promote the reaction.
Hydrolysis of starting materialEnsure strictly anhydrous conditions.
Elimination side reactionUse a milder base (e.g., NaHCO₃) or a non-nucleophilic base (e.g., DIPEA).
Impure Product Unreacted starting materialsOptimize reaction time and stoichiometry. Purify by column chromatography.
Over-alkylationUse a larger excess of the amine. Add the this compound slowly.
Byproducts from eliminationLower the reaction temperature and use a less sterically hindered, weaker base.
General Protocol for O-Alkylation of a Phenol

This protocol outlines a general procedure for the O-alkylation of a phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Substitution and Elimination Pathways

G start This compound + Nucleophile/Base SN2_product Substitution Product (Desired) start->SN2_product SN2 Pathway (Good Nucleophile, Weak Base) E2_product Elimination Product (Side Reaction) start->E2_product E2 Pathway (Strong, Bulky Base)

Caption: SN2 vs. E2 pathways for this compound.

Diagram 2: Troubleshooting Low Yield in Alkylation

G problem Low Yield in Alkylation cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Workup/Purification problem->cause3 solution1a Increase Time/Temp cause1->solution1a solution1b Change Solvent (e.g., DMF) cause1->solution1b solution1c Add Catalyst (e.g., KI) cause1->solution1c solution2a Optimize Base/Nucleophile cause2->solution2a solution2b Lower Temperature cause2->solution2b solution2c Use Anhydrous Conditions cause2->solution2c solution3a Optimize Extraction cause3->solution3a solution3b Improve Chromatography cause3->solution3b

Caption: A troubleshooting flowchart for low yield in alkylation reactions.

References

Technical Support Center: Managing the Lachrymatory Effects of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-bromomethylbenzoate (CAS No. 2417-73-4). This document is intended for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely handling this versatile but highly hazardous reagent. Our goal is to synthesize established safety protocols with practical, field-proven insights to ensure both experimental success and, most importantly, user safety.

This compound is a valuable intermediate in organic synthesis, often used to introduce the methyl 2-(methyl)benzoate moiety into larger molecules.[1][2] However, its utility is matched by its significant hazard profile. It is a potent lachrymator, meaning it is a substance that causes tearing, irritation, and pain upon contact with the eyes.[3] Furthermore, it is classified as harmful if swallowed, inhaled, or in contact with skin, and causes severe skin and eye irritation or burns.[4][5]

This guide provides a structured, question-and-answer-based approach to address the common challenges and safety concerns associated with the use of this compound.

Hazard Identification and Summary

Properly understanding the hazards is the first step in safe handling. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

Hazard Class GHS Hazard Statement Signal Word Primary Concern
Acute Toxicity, OralH302: Harmful if swallowed[4][5]WarningIngestion can lead to significant internal injury.
Acute Toxicity, DermalH312: Harmful in contact with skin[4][5]WarningThe compound can be absorbed through the skin, causing systemic effects.
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritation[5]Danger/WarningDirect contact can cause chemical burns and severe irritation.
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage / Causes serious eye irritation[5]Danger/WarningPotent Lachrymator. Vapors or splashes can cause immediate pain and tearing.[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[4][6]WarningVapors can damage the respiratory tract.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][6]WarningInhalation can lead to irritation of the nose, throat, and lungs.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Handling & Storage
Q1: What is the absolute minimum Personal Protective Equipment (PPE) required when handling this compound?

A1: Due to its corrosive and lachrymatory nature, a comprehensive PPE ensemble is mandatory. Do not handle this chemical without all of the following:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield must be worn over the goggles to protect against splashes.[7]

  • Skin Protection: Wear impervious, flame-resistant protective clothing or a lab coat.[4] Ensure there is no exposed skin.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[3][7] Contaminated gloves must be removed and disposed of immediately.

  • Respiratory Protection: All work must be performed in a certified chemical fume hood to control vapor exposure.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[4]

Q2: I don't have a fume hood available. Can I work with small quantities in a well-ventilated area?

A2: Absolutely not. The Safety Data Sheet explicitly states to "Use only in a chemical fume hood."[3] The lachrymatory properties of this compound mean that even minuscule amounts of vapor can cause extreme eye irritation and pain. Working on an open bench poses an unacceptable risk to yourself and others in the laboratory.

Q3: What are the correct storage conditions for this reagent?

A3: Proper storage is critical to maintaining the stability of the compound and ensuring safety.

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • The container must be kept tightly closed to prevent moisture ingress and vapor escape.[4]

  • Store in a designated "Corrosives Area" away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • The storage area should be locked or otherwise accessible only to authorized personnel.[8][9]

Exposure & First Aid
Q4: My eyes started tearing and stinging while I was near a reaction flask. What should I do?

A4: This indicates exposure to the vapors. Act immediately. The following workflow should be followed without delay.

Exposure Response Workflow Exposure Exposure Suspected (Stinging Eyes, Irritation) Evacuate Immediately move to fresh air. Alert others in the lab. Exposure->Evacuate Step 1 Flush Proceed to emergency eyewash station. Flush eyes for at least 15 minutes. Evacuate->Flush Step 2 Remove While flushing, remove contaminated PPE (gloves, lab coat). Flush->Remove Step 3 Medical Seek immediate medical attention. Bring the SDS with you. Remove->Medical Step 4

Caption: Immediate action plan for suspected exposure.

Q5: What is the specific first aid protocol for direct skin or eye contact?

A5: Immediate and thorough flushing with water is the most critical step.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Use an emergency eyewash station.[3] Remove contact lenses if present and easy to do so while continuing to rinse.[4] Seek immediate medical attention. [3][10]
Skin Contact Take off immediately all contaminated clothing and shoes.[4] Flush the affected skin area with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. [3]
Inhalation Remove the victim from the exposure area to fresh air at once.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention. [3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention. [3]
Spills & Waste Disposal
Q6: I spilled a small amount (<10 mL) inside the fume hood. How do I clean it up?

A6: For a small, contained spill inside a fume hood:

  • Ensure your PPE is intact.

  • Absorb the spill with an inert material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area using a suitable solvent followed by soap and water (see Protocol 3).

  • Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.[4]

Q7: How should I properly dispose of waste containing this compound?

A7: All waste, including unreacted reagent, contaminated solvents, and solid materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • The container should be stored in a well-ventilated area, away from incompatible materials.

  • Dispose of the contents and the container through an approved waste disposal facility, in accordance with all applicable local and national regulations.[4][6] Never pour this chemical down the drain.

Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

This protocol outlines the minimum mandatory steps for safely handling the reagent during an experimental setup.

  • Preparation:

    • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE: safety goggles, face shield, chemical-resistant gloves, and lab coat.

    • Ensure an emergency eyewash and shower are accessible and unobstructed.[3]

    • Prepare all necessary glassware and reagents within the fume hood before opening the this compound container.

  • Aliquotting and Transfer:

    • Open the reagent container inside the fume hood.

    • Use a clean syringe or pipette to transfer the required amount to your reaction vessel. Perform this action slowly and deliberately to avoid splashes.

    • Tightly close the main reagent container immediately after use.

  • Reaction Monitoring:

    • Keep the reaction vessel within the fume hood at all times.

    • Keep the fume hood sash as low as possible while still allowing for necessary manipulations.

  • Post-Handling:

    • Decontaminate any surfaces or glassware that may have come into contact with the chemical (see Protocol 3).

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands and face thoroughly with soap and water after the procedure is complete.[9]

Protocol 2: Emergency Spill Response and Neutralization

This protocol is for spills occurring outside of a fume hood and requires immediate evacuation of non-essential personnel.

  • Evacuate and Alert:

    • Immediately alert all personnel in the lab and evacuate the area.

    • If the spill is large or ventilation is poor, activate the fire alarm to evacuate the building and notify emergency services.

  • Secure the Area:

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation by opening windows (if applicable) and turning up fume hoods.

  • Spill Cleanup (Trained Personnel Only):

    • Cleanup should only be performed by personnel trained in hazardous spill response, wearing appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (vermiculite, sand).[3]

    • Once absorbed, collect the material using non-sparking tools and place it in a double-bagged, sealed container for hazardous waste.

    • The area must then be thoroughly decontaminated.

Protocol 3: Decontamination of Glassware and Work Surfaces

Proper decontamination is essential to prevent accidental secondary exposure.

  • Initial Rinse (in Fume Hood):

    • While wearing full PPE, rinse contaminated glassware and surfaces with a solvent in which this compound is soluble (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. This helps remove the bulk of the chemical.

  • Neutralization/Decontamination:

    • Prepare a decontamination solution. A common method is to use a basic solution to hydrolyze the ester and displace the bromide. A 1M solution of sodium hydroxide or sodium carbonate in a water/ethanol mixture can be effective. Caution: This reaction can be exothermic. Perform with care.

    • Thoroughly wash the surfaces and glassware with the decontamination solution. Allow a contact time of at least 30 minutes.[11]

  • Final Cleaning:

    • After decontamination, wash the glassware and surfaces with soap and water.[12]

    • Dispose of all cleaning materials (wipes, gloves) as hazardous waste.

References

Technical Support Center: Troubleshooting the Hydrolysis of Methyl 2-bromomethylbenzoate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize methyl 2-bromomethylbenzoate in their synthetic workflows. This valuable reagent is bifunctional, containing both a methyl ester and a reactive benzylic bromide. This dual functionality, while synthetically useful, presents a significant challenge during reaction workup, as both groups are susceptible to hydrolysis under common aqueous conditions. This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic overview to help you preserve the integrity of your compound and maximize your yields.

Section 1: Understanding the Instability - The Chemistry of Hydrolysis

This compound possesses two electrophilic centers that are vulnerable to nucleophilic attack by water, especially when catalyzed by acid or base. Understanding the distinct mechanisms of hydrolysis at both the ester and the benzylic bromide sites is critical for designing a robust workup procedure.

  • Ester Hydrolysis (Saponification) : The methyl ester can be cleaved to form a carboxylic acid and methanol. This reaction is catalyzed by both acid and, more potently, by base.[1] Under basic conditions, the reaction is effectively irreversible because the hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2] This intermediate collapses, expelling a methoxide ion. The newly formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion.[2][3]

  • Benzylic Bromide Hydrolysis : The carbon-bromine bond is labile due to the stability of the resulting benzylic carbocation. This makes the compound susceptible to SN1-type solvolysis reactions.[4] In the presence of water, the bromide can be displaced to form methyl 2-(hydroxymethyl)benzoate. This process can occur even under neutral aqueous conditions and is accelerated by heat.[5][6]

The simultaneous presence of these two pathways means that careless workup can lead to a mixture of starting material and three potential hydrolysis byproducts, complicating purification and reducing yield.

Hydrolysis_Pathways SM This compound P1 2-(Bromomethyl)benzoic acid SM->P1 Ester Hydrolysis (Base/Acid Catalyzed) P2 Methyl 2-(hydroxymethyl)benzoate SM->P2 Bromide Hydrolysis (Solvolysis) P3 2-(Hydroxymethyl)benzoic acid P1->P3 Bromide Hydrolysis P2->P3 Ester Hydrolysis

Caption: Potential hydrolysis pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected polar impurities in my crude product after an aqueous workup. What are they likely to be? A1: If you've worked up a reaction containing this compound, there are three primary hydrolysis byproducts to suspect:

  • 2-(Bromomethyl)benzoic acid: Formed from selective hydrolysis of the methyl ester. It is acidic and may be soluble in basic aqueous layers.

  • Methyl 2-(hydroxymethyl)benzoate: Formed from the hydrolysis of the benzylic bromide. This is a polar, neutral alcohol.

  • 2-(Hydroxymethyl)benzoic acid: The product of hydrolysis at both functional groups. This di-functional molecule is highly polar.

The presence of these can be confirmed by analytical techniques like LC-MS or ¹H NMR spectroscopy.

Q2: What are the primary causes of hydrolysis during workup? A2: The key factors promoting hydrolysis are:

  • Presence of Water: The essential reagent for hydrolysis.[7]

  • pH: Both acidic and basic conditions catalyze ester hydrolysis.[8] Strong bases like NaOH or KOH are particularly aggressive and should be avoided.[9] Benzylic bromide hydrolysis can proceed even in neutral water.

  • Temperature: The rate of hydrolysis increases with temperature.[9] Performing aqueous washes at low temperatures (0-5 °C) is a critical preventative measure.

  • Contact Time: Prolonged exposure to aqueous phases increases the extent of hydrolysis. Workups should be performed efficiently without letting biphasic mixtures sit for extended periods.

Q3: My reaction was performed under strictly anhydrous conditions, yet my product is impure. When is the compound most at risk? A3: The highest risk of hydrolysis occurs during the aqueous workup phase . This includes:

  • Quenching: Adding an aqueous solution to stop the reaction.

  • Liquid-Liquid Extraction: Partitioning the product between an organic solvent and an aqueous layer.

  • Washing: Using aqueous solutions (e.g., NaHCO₃, brine) to remove impurities.

Even if the reaction itself is anhydrous, these subsequent steps introduce the necessary components (water, base, acid) for degradation.

Q4: I need to neutralize an acidic reaction mixture. Is it safe to use a base wash? A4: Yes, but with extreme caution. A basic wash is often necessary, but it is a primary failure point leading to ester hydrolysis (saponification). To do this safely:

  • Use a Weak Base: Always opt for a cold, saturated solution of sodium bicarbonate (NaHCO₃) or perhaps sodium carbonate (Na₂CO₃).[9] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) entirely.[9]

  • Control Temperature: Perform the wash in a separatory funnel jacketed with ice or ensure all solutions are pre-chilled to 0-5 °C.

  • Minimize Contact: Do not shake the separatory funnel vigorously for extended periods. Invert gently and vent frequently. Separate the layers promptly once neutralization (cessation of CO₂ evolution) is complete.

Q5: How can I definitively confirm that hydrolysis has occurred and identify the byproducts? A5: A combination of analytical methods is best:

  • ¹H NMR Spectroscopy: Compare the crude product spectrum to a reference standard. Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton. Also, watch for the benzylic CH₂ signal (~4.6-4.7 ppm) to shift or be replaced by a new CH₂ signal corresponding to the benzyl alcohol (~4.5 ppm).

  • LC-MS: This is a powerful technique for separating the components of the crude mixture and obtaining their molecular weights. You can identify the starting material and each of the three potential hydrolysis byproducts by their expected masses. This method can be challenging due to the inherent instability of the benzylic bromide in some analytical solutions.[10]

  • Thin-Layer Chromatography (TLC): Hydrolysis products are significantly more polar than the starting material. The appearance of new spots with lower Rf values is a strong indicator of degradation.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues related to the hydrolysis of this compound.

Symptom Observed Probable Cause Recommended Corrective Action
Low yield; significant amount of material lost to the aqueous basic wash layer.Ester Hydrolysis (Saponification): The product has been converted to the water-soluble carboxylate salt.1. Re-run the workup using only ice-cold, saturated NaHCO₃ solution.[9]2. Minimize contact time between organic and aqueous basic layers.3. Acidify the initial basic aqueous layer to pH ~2 with cold HCl and back-extract with ethyl acetate to recover the hydrolyzed carboxylic acid.
A new, more polar spot appears on TLC that is neutral (not extracted by base).Benzylic Bromide Hydrolysis: The bromide has been converted to the corresponding benzyl alcohol.1. Ensure all aqueous washes are performed quickly.2. Use a brine (saturated NaCl) wash to help remove dissolved water from the organic phase before drying.[9]3. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent removal.[9]
¹H NMR shows a complex mixture with diminished signals for both the methyl ester and the bromomethyl group.Dual Hydrolysis: Both functional groups have been compromised due to harsh workup conditions.1. Redesign the workup entirely. See Protocol 4.1 for an optimized procedure.2. Consider a non-aqueous workup if possible (e.g., filtration through a plug of silica gel to remove solid impurities, followed by evaporation).
Product appears clean by ¹H NMR but degrades upon standing in solvent for analysis.Compound Instability: The benzylic bromide is inherently reactive and can degrade in protic or nucleophilic solvents.1. Analyze samples immediately after preparation.2. Use anhydrous deuterated solvents for NMR analysis.3. For LC-MS, prepare samples in a non-nucleophilic aprotic solvent like acetonitrile.[10]

Section 4: Field-Proven Protocols

Protocol 4.1: Optimized Aqueous Workup for Reactions Involving this compound

This protocol is designed to minimize hydrolysis by controlling temperature, pH, and exposure time to water.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quench (if necessary): If the reaction requires quenching, add the quenching agent (e.g., cold water or a saturated NH₄Cl solution) slowly while maintaining the temperature at 0-5 °C.

  • Dilute and Transfer: Dilute the cooled mixture with a suitable cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a cold separatory funnel.

  • Neutralization Wash: Add one portion of ice-cold, saturated aqueous NaHCO₃ solution. Gently invert the funnel 3-4 times, venting after each inversion. Do not shake vigorously. Allow the layers to separate and promptly drain the aqueous layer. Repeat only if necessary to achieve neutralization (test with pH paper).[9]

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine). This helps to remove residual water and salts.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and add the drying agent until it no longer clumps. Let it stand for 10-15 minutes at room temperature.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (<40 °C).

  • Analysis: Immediately analyze the crude product for purity before storage or further purification.

Workflow start Completed Reaction Mixture cool 1. Cool to 0-5 °C start->cool quench 2. Quench with Cold Aq. Solution cool->quench extract 3. Dilute with Cold Organic Solvent & Transfer to Separatory Funnel quench->extract wash_bicarb 4. Wash with Cold Sat. NaHCO₃ (Gentle, Brief) extract->wash_bicarb wash_brine 5. Wash with Cold Brine wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 7. Filter & Concentrate (Low Temperature) dry->concentrate end Crude Product concentrate->end

References

Incompatible materials with Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-bromomethylbenzoate (CAS #2417-73-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile but reactive compound. As a potent alkylating agent and a lachrymator, understanding its material incompatibilities is critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: The primary chemical classes to avoid are strong bases and strong oxidizing agents. Contact with these substances can lead to vigorous reactions, degradation of the reagent, and the formation of hazardous byproducts.

Q2: I've noticed a decrease in the purity of my this compound over time. What could be the cause?

A2: Gradual degradation can occur due to exposure to moisture, leading to hydrolysis. It is crucial to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is this compound corrosive to metals?

A3: Yes, it may be corrosive to certain metals.[1][2] It is advisable to use glass or other resistant materials for storage and reaction vessels. If metal apparatus is unavoidable, thorough compatibility testing is recommended.

Q4: What are the initial signs of a potential incompatibility issue during my reaction?

A4: Unexpected color changes (e.g., darkening or browning), gas evolution, a sudden increase in temperature (exotherm), or the formation of precipitates can all be indicators of an undesirable side reaction due to material incompatibility.

Q5: What are the main safety concerns when handling this compound?

A5: this compound is a lachrymator, meaning it can cause severe eye irritation and tearing. It is also a skin irritant and corrosive.[1] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems that may arise during your experiments due to material incompatibilities.

Scenario 1: Reaction Failure or Low Yield in Nucleophilic Substitution

Problem: You are performing a nucleophilic substitution reaction with this compound, but you observe a low yield of your desired product and the formation of a significant amount of 2-hydroxymethylbenzoic acid methyl ester.

Underlying Issue: This is a classic sign of hydrolysis of your starting material. The presence of water or a sufficiently strong base in your reaction mixture can lead to the unwanted conversion of the bromomethyl group to a hydroxymethyl group.

Causality: The benzylic carbon in this compound is highly electrophilic and susceptible to attack by nucleophiles. Water, especially in the presence of a base, can act as a nucleophile, leading to an SN2 or SN1 reaction that displaces the bromide.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Consider using molecular sieves to remove trace amounts of water.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to deprotonate your nucleophile without competing in the substitution reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to minimize side reactions.

Scenario 2: Unexpected Color Change and Tar Formation

Problem: Upon addition of a reagent to your solution of this compound, the reaction mixture darkens significantly, and a tarry, insoluble material forms.

Underlying Issue: This often indicates a reaction with an incompatible material, such as a strong oxidizing agent or a reactive plastic component in your experimental setup.

Causality: Strong oxidizing agents can react with the aromatic ring or the benzylic position, leading to complex and often uncontrolled oxidation reactions that produce polymeric or tarry byproducts. Certain plastics may leach plasticizers or other components that can react with or be degraded by the alkylating nature of this compound.

Troubleshooting Steps:

  • Review All Reagents: Double-check that none of your reagents are classified as strong oxidizing agents (e.g., permanganates, chromates, concentrated nitric acid).

  • Material of Construction: Ensure all components of your reaction setup, including flasks, stir bars, septa, and tubing, are made of compatible materials. Glass, PTFE, and stainless steel (with caution) are generally preferred. Avoid using plastics of unknown composition.

  • Purity of Starting Material: Ensure the purity of your this compound, as impurities could be the source of the side reactions.

Incompatible Materials: A Detailed Overview

To ensure the integrity of your experiments and maintain a safe laboratory environment, it is crucial to be aware of the specific materials that are incompatible with this compound.

Chemical Incompatibilities
Incompatible Material ClassSpecific ExamplesConsequence of Incompatibility
Strong Bases Sodium hydroxide, Potassium hydroxide, Sodium methoxide, Potassium tert-butoxideCan cause rapid hydrolysis of the ester and/or elimination reactions, leading to the formation of byproducts and potentially a strong exotherm.[3][4]
Strong Oxidizing Agents Potassium permanganate, Sodium dichromate, Concentrated Nitric AcidCan lead to vigorous and potentially explosive reactions, resulting in the formation of a complex mixture of oxidation products.
Nucleophiles Water, Alcohols, AminesCan undergo nucleophilic substitution at the benzylic carbon, leading to the formation of the corresponding alcohol, ether, or amine adducts. This is often an intended reaction but can be an incompatibility if uncontrolled.
Material of Construction Incompatibilities
MaterialCompatibilityRationale and Recommendations
Plastics
Low-Density Polyethylene (LDPE)PoorCan be attacked and softened. Not recommended for long-term storage or reactions.
High-Density Polyethylene (HDPE)FairMay show some signs of attack over time. Suitable for short-term contact only.
Polypropylene (PP)Fair to GoodGenerally more resistant than polyethylene, but testing is recommended for prolonged use.
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals, including aromatic esters. The preferred plastic for septa, stir bars, and tubing.
Polyvinyl Chloride (PVC)PoorCan be degraded by aromatic compounds. Avoid use.
Metals
Stainless Steel (304, 316)FairMay be subject to corrosion, especially in the presence of moisture which can lead to the formation of hydrobromic acid.[1] Use with caution and inspect for signs of corrosion.
AluminumPoorSusceptible to attack, especially if the passivating oxide layer is compromised. Not recommended.
Carbon SteelPoorReadily corrodes in the presence of this compound and moisture. Avoid use.
Elastomers
Buna-N (Nitrile)PoorSignificant degradation can occur. Not suitable for seals or gaskets.
Viton® (FKM)GoodOffers good resistance and is a suitable choice for O-rings and seals.
EPDMPoorSwelling and degradation are likely. Not recommended.

Visualizing Incompatibility Pathways

To better understand the potential pitfalls, the following diagrams illustrate the key incompatibility reactions.

Diagram 1: Hydrolysis Pathway

Hydrolysis MBB This compound Product 2-(Hydroxymethyl)benzoic acid methyl ester MBB->Product Nucleophilic Substitution H2O Water / Hydroxide H2O->Product HBr Hydrogen Bromide

Caption: Unwanted hydrolysis of this compound.

Diagram 2: Decision Workflow for Material Selection

MaterialSelection start Experiment with This compound check_reagents Are strong bases or oxidizing agents present? start->check_reagents reagent_yes Re-evaluate synthetic route or choose alternative reagents check_reagents->reagent_yes Yes reagent_no Proceed to material check check_reagents->reagent_no No check_materials Select labware and apparatus. Consider material compatibility. reagent_no->check_materials material_choice Glass or PTFE? check_materials->material_choice glass_ptfe Optimal Choice. Proceed with experiment. material_choice->glass_ptfe Yes other_material Consult chemical resistance charts. Perform compatibility testing. material_choice->other_material No

Caption: A workflow for selecting compatible materials.

References

Technical Support Center: Scaling the Synthesis of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've frequently guided research and production teams through the complexities of scaling chemical syntheses. The transition from a lab-scale procedure to a pilot or industrial-scale process is rarely a simple matter of multiplying reagent quantities. The synthesis of Methyl 2-bromomethylbenzoate via radical bromination is a prime example where nuances in reaction control, heat management, and purification become critical.

This technical support guide is structured to address the common and often critical issues encountered during the scale-up of this synthesis. It is designed to be a practical resource, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

This guide is divided into two main sections:

  • Troubleshooting Guide: Directly addresses specific problems you might encounter during the reaction or workup, providing actionable solutions.

  • Frequently Asked Questions (FAQs): Covers broader concepts, including reaction mechanisms, reagent choices, and safety protocols, to build a foundational understanding.

Troubleshooting Guide

Question: My reaction is sluggish or has stalled completely. TLC analysis shows a significant amount of starting material (Methyl 2-methylbenzoate) even after several hours at reflux. What's going wrong?

Answer: This is a common issue, often pointing to a problem with the radical initiation or propagation steps. Here’s a systematic approach to diagnose and solve the problem:

  • Check the Radical Initiator:

    • Cause: The most frequent culprit is an aged or improperly stored radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). These compounds have finite shelf lives and can decompose over time. AIBN, for instance, undergoes thermal decomposition to generate the necessary radicals, a process that is temperature-dependent.[1][2][3] The optimal temperature range for AIBN is typically 65-85 °C.[4]

    • Solution: Use a fresh, recently purchased batch of the radical initiator. If you suspect your current batch is old, it's best to discard it according to safety protocols. When scaling up, consider adding the initiator in portions. A small initial charge can be followed by a second addition after 1-2 hours to maintain a steady concentration of radicals as the initial batch is consumed.

  • Look for Radical Inhibitors:

    • Cause: Radical chain reactions are notoriously sensitive to inhibitors. The most common inhibitor is atmospheric oxygen.[5] Other potential sources include phenolic impurities in the starting material or solvent, which can act as radical scavengers.

    • Solution: Ensure your reaction is conducted under an inert atmosphere. For lab scale, a nitrogen or argon balloon is sufficient. For pilot-plant scale, a continuous nitrogen purge is essential. Degas your solvent before use by sparging with nitrogen or using a freeze-pump-thaw technique, especially for larger volumes.

  • Verify Reaction Temperature:

    • Cause: The rate of radical initiation is highly dependent on temperature. If the internal reaction temperature is too low, the initiator will not decompose at a sufficient rate to sustain the chain reaction.[6]

    • Solution: Measure the internal temperature of the reaction mixture, not the heating mantle or oil bath temperature. On larger scales, significant temperature gradients can exist. Ensure vigorous stirring to promote even heat distribution.

Question: The reaction worked, but I have a significant amount of the dibrominated byproduct, Methyl 2-(dibromomethyl)benzoate. How can I improve the selectivity?

Answer: Formation of the dibrominated species is a classic selectivity problem in radical halogenations. It arises when the desired monobrominated product successfully competes with the starting material for the brominating agent.

  • Control Stoichiometry:

    • Cause: Using a large excess of N-Bromosuccinimide (NBS) will inevitably lead to over-bromination.[7]

    • Solution: Carefully control the stoichiometry. Use NBS in a slight excess, typically 1.05 to 1.1 equivalents relative to the starting material. On a large scale, this means accurate weighing and charging of reagents is paramount. Avoid adding all the NBS at once. A portion-wise addition or slow, continuous feed can help maintain a low concentration of the brominating agent, favoring reaction with the more abundant starting material.

  • Maintain a Low Concentration of Molecular Bromine (Br₂):

    • Cause: The Wohl-Ziegler reaction relies on a low, steady-state concentration of molecular bromine, which is the actual halogenating species.[8] High local concentrations of Br₂ can favor the less selective, faster reaction with the product.

    • Solution: Ensure efficient stirring. In a large reactor, poor mixing can create "hot spots" of high Br₂ concentration. Use an appropriate impeller and stirring speed to ensure homogeneity. The solvent choice is also key; using a solvent in which NBS has limited solubility, like carbon tetrachloride (though now largely phased out for safety reasons), helps maintain this low concentration.[9] Acetonitrile is a common and safer alternative.[9]

Question: During workup, I'm struggling to remove the succinimide byproduct. It's contaminating my final product.

Answer: This is arguably the most common workup challenge for NBS reactions. Succinimide has moderate solubility in some organic solvents and can be difficult to separate.

  • Initial Filtration:

    • Cause: Succinimide is less dense than solvents like CCl₄ or CH₂Cl₂ and will often float.[10] However, upon cooling, it should precipitate.

    • Solution: After the reaction is complete, cool the reaction mixture thoroughly (e.g., to 0-5 °C) to maximize the precipitation of succinimide. Filter the crude reaction mixture before any aqueous washes. This will remove the bulk of the byproduct.[11][12]

  • Aqueous Base Wash:

    • Cause: Succinimide is weakly acidic (pKa ≈ 9.5).

    • Solution: Perform an aqueous wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[11] This will deprotonate the succinimide, forming the highly water-soluble sodium salt, which is then easily extracted into the aqueous layer.

  • Quenching Unreacted NBS:

    • Cause: Any remaining NBS can complicate purification and potentially continue to react.

    • Solution: Before the base wash, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite.[11] This will quench any unreacted NBS, converting it to succinimide, which can then be removed by the subsequent base wash.[13]

Question: My reaction is proceeding too vigorously, and I'm concerned about a thermal runaway, especially on a larger scale.

Answer: This is a critical safety concern. Radical chain reactions are exothermic, and the heat generated must be effectively managed.

  • Controlled Reagent Addition:

    • Cause: Adding all reagents at once at the reaction temperature can lead to an uncontrollable spike in the reaction rate and heat generation.

    • Solution: On a large scale, never add all the initiator or NBS to the hot reaction mixture at once. The best practice is to bring the solution of Methyl 2-methylbenzoate in the solvent to reflux first. Then, add the NBS and initiator in portions or via a continuous, slow feed. This allows you to control the reaction rate by controlling the addition rate.

  • Adequate Cooling and Monitoring:

    • Cause: Insufficient cooling capacity is a major risk during scale-up. A simple ice bath that works for a 100 mL flask is inadequate for a 50 L reactor.

    • Solution: Ensure your reactor is equipped with a cooling jacket with sufficient heat-exchange capacity. Continuously monitor the internal temperature with a calibrated probe. Have an emergency cooling plan in place (e.g., a supply of chilled coolant).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: This reaction is a Wohl-Ziegler bromination, which proceeds via a free-radical chain mechanism.[8][10]

  • Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form radicals.[2] These radicals then react with trace amounts of HBr or Br₂ to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-methylbenzoate. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5] This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain.

Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)? A2: NBS serves as a source for a constant, low concentration of molecular bromine (Br₂).[8] Direct use of Br₂ would lead to high concentrations, favoring undesirable side reactions like electrophilic aromatic substitution on the benzene ring instead of the desired free-radical substitution on the methyl group.[9] NBS reacts with the HBr byproduct generated during the propagation step to regenerate Br₂, maintaining the low concentration needed for selectivity.[14]

Q3: What are the key safety considerations when handling NBS, AIBN, and the reaction solvent? A3:

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that causes severe skin burns and eye damage.[15][16][17] It is also an oxidizer and should be kept away from combustible materials.[17][18] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][19]

  • Azobisisobutyronitrile (AIBN): AIBN is a thermal initiator that can decompose violently if heated improperly.[1][6] It should be stored in a cool, dark place. Upon decomposition, it releases nitrogen gas, which can cause a pressure buildup in a closed system.[2]

  • Solvents: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness.[10] However, it is a known carcinogen and ozone-depleting substance. Safer alternatives like acetonitrile or trifluorotoluene are now preferred.[9][10] Always work in a well-ventilated area or fume hood.

Q4: How do I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The starting material, Methyl 2-methylbenzoate, will be less polar than the product, this compound, which will have a slightly lower Rf value. The appearance of the succinimide byproduct (which often streaks) and the disappearance of the starting material spot are key indicators. For quantitative analysis during scale-up, Gas Chromatography (GC) is preferred.

Q5: What are the primary differences to consider when moving from a 10g scale to a 1kg scale? A5: The primary differences are related to physical processes rather than chemistry:

  • Heat Transfer: Surface area-to-volume ratio decreases dramatically with scale. This means it is much harder to both heat and, more importantly, cool a large reactor. Exothermic events are far more dangerous.

  • Mixing: Achieving homogenous mixing in a large vessel is more challenging and requires properly designed impellers and baffles. Poor mixing can lead to localized "hot spots" and reduced yield/selectivity.

  • Reagent Addition: As discussed, dumping all reagents in at once is not feasible or safe on a large scale. Controlled addition over time using addition funnels or pumps is necessary.

  • Workup: Handling and separating large volumes of liquids during extraction and washing requires appropriate equipment. The efficiency of phase separation can also be different on a larger scale.

Data Summary: Lab-Scale vs. Scale-Up Parameters

The following table provides a comparative overview of typical parameters. Note that these are starting points and require optimization for any specific system.

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Rationale for Change
Methyl 2-methylbenzoate 10.0 g (1.0 eq)1.0 kg (1.0 eq)Baseline for scale-up.
N-Bromosuccinimide (NBS) ~12.5 g (1.05-1.1 eq)~1.25 kg (1.05-1.1 eq)Maintain slight excess for reaction completion, but avoid large excess to prevent dibromination.[7]
AIBN / BPO ~0.2 g (0.02 eq)~20 g (0.02 eq)Catalytic amount is maintained proportionally. May be added in portions on a larger scale.
Solvent (Acetonitrile) ~150-200 mL~15-20 LMaintain similar concentration, ensuring reagents are dissolved and stirring is effective.
Reagent Addition All at once or in 2-3 portions.Slow, controlled addition over 1-2 hours.Critical for managing exotherm and ensuring safety and selectivity on a large scale.
Reaction Temperature 75-85 °C (Reflux)75-85 °C (Internal Temp)The chemical requirement is the same, but monitoring the internal temperature is crucial for scale-up.
Workup Volume (Wash) ~50-100 mL per wash~5-10 L per washProportional increase to effectively remove byproducts and impurities.
Typical Isolated Yield 75-90%70-85%Yields are often slightly lower on scale-up due to handling losses and less-than-ideal transfers.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the scaled-up synthesis process, from reactor setup to the isolation of the final product.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep1 Charge Reactor: Methyl 2-methylbenzoate + Acetonitrile prep2 Establish Inert Atmosphere (Nitrogen Purge) prep1->prep2 prep3 Heat to Reflux (75-85 °C) prep2->prep3 react1 Controlled Addition: NBS + AIBN (Portion-wise or via Pump) prep3->react1 Start Addition react2 Maintain Reflux & Monitor (TLC / GC) react1->react2 workup1 Cool Reaction to 0-5 °C react2->workup1 Reaction Complete workup2 Filter to Remove Precipitated Succinimide workup1->workup2 workup3 Aqueous Wash 1: Sodium Thiosulfate (Quench) workup2->workup3 workup4 Aqueous Wash 2: Sodium Bicarbonate workup3->workup4 workup5 Aqueous Wash 3: Brine workup4->workup5 workup6 Dry Organic Layer (e.g., MgSO₄) workup5->workup6 workup7 Solvent Removal (Rotary Evaporation) workup6->workup7 purify1 Crystallization (e.g., from Hexane/Ether) workup7->purify1 Crude Product purify2 Isolate & Dry Final Product: This compound purify1->purify2 final final purify2->final Pure Product

Caption: Workflow for the scaled-up synthesis of this compound.

References

Technical Support Center: Stabilizing Methyl 2-bromomethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing a critical challenge faced by researchers working with Methyl 2-bromomethylbenzoate and its derivatives: unwanted polymerization. These reagents are powerful intermediates in pharmaceutical and materials science, prized for their reactivity as alkylating agents.[1][2][3][4] However, this very reactivity makes them susceptible to degradation and polymerization, leading to failed reactions, complex purification challenges, and inconsistent results.

This guide is structured to provide direct, actionable solutions to common problems. We will move from identifying the root causes of polymerization to implementing robust prevention strategies in both storage and reaction execution.

Section 1: Troubleshooting Guide - "My Reagent or Reaction is Polymerizing!"

This section addresses the most urgent issue: you are observing polymerization. The questions are designed to help you diagnose the problem and take immediate corrective action.

Question: My clear, liquid this compound derivative has turned viscous, cloudy, or solidified upon storage. What happened?

Answer: You are observing spontaneous polymerization. This occurs because the benzylic bromide moiety is highly reactive and can initiate a chain reaction, especially under improper storage conditions. Several factors can trigger this process:

  • Free Radical Formation: The carbon-bromine bond in the bromomethyl group can cleave homolytically to form a stable benzylic radical. This is the primary initiator for polymerization. This process is accelerated by:

    • Light: UV radiation provides the energy to break the C-Br bond.

    • Heat: Elevated temperatures increase molecular motion and the likelihood of bond cleavage.[5]

    • Trace Impurities: Residual radical initiators (e.g., AIBN, benzoyl peroxide) from the synthesis of the benzoate derivative can trigger polymerization.[3] Similarly, trace metals from spatulas or containers can act as catalysts.

  • Hydrolysis and Acid Catalysis: Exposure to atmospheric moisture can lead to slow hydrolysis of the ester and the benzylic bromide, producing hydrogen bromide (HBr).[6] HBr is a strong acid that can catalyze polymerization and other decomposition pathways.

Immediate Actions:
  • Assess Usability: If the material is completely solid, it is likely unusable and should be disposed of according to your institution's safety protocols. If it is only slightly viscous, you may be able to purify a portion, but proceed with caution.

  • Review Storage Protocol: This incident indicates a failure in the storage method. Immediately implement the recommended storage protocol outlined in Section 2.

Question: My reaction yield is very low, and TLC/LC-MS analysis shows a smear of high molecular weight species. Is this polymerization?

Answer: Yes, this is a classic sign of polymerization competing with your desired chemical transformation. While the goal is nucleophilic substitution at the benzylic carbon, the reaction conditions themselves can inadvertently promote polymerization.[1][2]

The primary causes are often related to the reaction environment:

  • Excessive Heat: Many reactions with benzyl bromides require heat to proceed at a reasonable rate. However, high temperatures significantly accelerate the rate of polymerization, which is often a highly exothermic and sometimes runaway process.[7]

  • Prolonged Reaction Times: The longer the reactive monomer is held at an elevated temperature, the greater the opportunity for polymerization to occur.

  • Presence of Initiators: As with storage, impurities in the reagent, solvents, or other starting materials can initiate polymerization. Oxygen from the air can also act as an initiator in some systems.[7]

The workflow below provides a logical path for troubleshooting this issue.

Troubleshooting Workflow for In-Reaction Polymerization

G start Symptom: Low Yield & Polymer Formation check_temp Step 1: Evaluate Reaction Temperature start->check_temp check_time Step 2: Evaluate Reaction Time check_temp->check_time solution_temp Solution: Reduce Temperature. Consider catalyst optimization. check_temp->solution_temp Is it too high? check_purity Step 3: Verify Reagent Purity check_time->check_purity solution_time Solution: Monitor closely by TLC/LCMS. Quench immediately upon completion. check_time->solution_time Is it too long? check_atmosphere Step 4: Control Reaction Atmosphere check_purity->check_atmosphere solution_purity Solution: Purify reagent before use. (See Protocol 2) check_purity->solution_purity Are impurities present? solution_atmosphere Solution: Degas solvents. Run under inert gas (N2/Ar). check_atmosphere->solution_atmosphere Is it open to air? solution_inhibitor Advanced Solution: Add a reaction-compatible retarder/inhibitor. check_atmosphere->solution_inhibitor If problem persists

Caption: Troubleshooting workflow for polymerization during a reaction.

Section 2: Proactive Prevention - Best Practices for Storage and Handling

Preventing polymerization begins long before you set up your reaction. Proper storage and handling are paramount.

Question: What is the absolute best way to store this compound derivatives to ensure long-term stability?

Answer: The key is to mitigate all potential initiation sources: heat, light, and contaminants.

Protocol 1: Recommended Storage of Reactive Benzoate Derivatives
  • Aliquot: Upon receipt, if you have a large quantity, divide it into smaller, single-use aliquots in a glovebox or under a stream of inert gas (Argon or Nitrogen). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Select Proper Container: Use amber glass vials with PTFE-lined screw caps. Avoid plastic containers, as benzyl bromide can degrade some plastics and leach impurities.[8] Glass is the most inert and reliable option.[9]

  • Add an Inhibitor: For long-term storage (months), adding a free-radical inhibitor is strongly recommended. A common and effective choice is Butylated Hydroxytoluene (BHT).

    • Concentration: Add BHT to a final concentration of 50-200 ppm (mg/L).

  • Inert Atmosphere: Before sealing the vial, flush the headspace thoroughly with Argon or Nitrogen.

  • Seal Securely: Tighten the cap and seal it with paraffin film as an extra barrier against moisture and air ingress.

  • Store Cold and Dark: Place the sealed vial in a refrigerator at 2-8°C.[3] Ensure the location is dark to prevent photo-initiation. Do not freeze , as this can cause moisture to condense upon thawing.

Question: What is a polymerization inhibitor and which one should I use?

Answer: A polymerization inhibitor is a compound that intercepts the radical intermediates that propagate the polymerization chain reaction, effectively stopping it before it starts.[5] They are essential for stabilizing reactive monomers.

The two most common classes of inhibitors for this purpose are phenolics and stable free radicals .

  • Phenolic Inhibitors (e.g., BHT, MEHQ): These compounds act as hydrogen atom donors. They react with the highly reactive benzylic radical to form a stable phenoxy radical, which is too unreactive to initiate further polymerization. Oxygen is often required for these inhibitors to be fully effective.[10]

  • Stable Free Radicals (e.g., TEMPO): (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical itself. It rapidly combines with carbon-centered radicals (like the benzylic radical) to form a non-radical species, terminating the chain.[10][11] TEMPO and its derivatives are often considered industry-standard inhibitors due to their high efficiency.[12]

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorClassMechanism of ActionTypical Conc.ProsCons
BHT (Butylated Hydroxytoluene)PhenolicH-atom donor to trap radicals50-200 ppmInexpensive, effective, easily removed by column chromatography.May require O₂ for maximum efficiency.
MEHQ (Monomethyl ether of hydroquinone)PhenolicH-atom donor to trap radicals10-50 ppmVery effective, widely used in industrial monomers.[10]Can be more difficult to remove than BHT. Requires O₂.[10]
TEMPO Stable RadicalRadical-radical coupling10-100 ppmHighly efficient, does not require oxygen.[11]More expensive, can sometimes interfere with downstream metal-catalyzed reactions.
4-Hydroxy-TEMPO Stable RadicalRadical-radical coupling10-100 ppmSimilar to TEMPO but with different solubility properties.[11][12]More expensive than phenolic inhibitors.

Mechanism of Radical Inhibition

G Initiation Initiation (Heat, Light) Monomer R-CH₂Br (Benzoate Derivative) Initiation->Monomer Radical R-CH₂• (Benzylic Radical) Monomer->Radical Propagation Propagation Radical->Propagation + Monomer Inhibitor Inhibitor (e.g., TEMPO, BHT) Radical->Inhibitor Trapped! Polymer Growing Polymer Chain Propagation->Polymer Polymer->Polymer Termination Termination Inhibitor->Termination Stable Stable, Non-Radical Product Termination->Stable

Caption: Simplified mechanism of free-radical polymerization and inhibitor action.

Section 3: Experimental Protocols to Minimize Polymerization

Even with a perfectly stored reagent, the risk of polymerization during a reaction remains. These protocols are designed to create an environment that strongly favors your desired reaction.

Question: Do I need to remove the storage inhibitor before my reaction?

Answer: Generally, yes. Inhibitors are designed to stop radical reactions, and if your desired reaction has any radical character or is sensitive, the inhibitor can interfere.[5] For most nucleophilic substitution reactions, it is best practice to use inhibitor-free material.

Protocol 2: Inhibitor Removal Prior to Reaction

This protocol is for removing phenolic inhibitors like BHT. It should be performed immediately before the reaction.

  • Prepare a Column: Take a Pasteur pipette and plug it with a small amount of glass wool.

  • Add Adsorbent: Add approximately 2-3 cm of basic alumina to the pipette. Basic alumina is effective at adsorbing acidic phenols.

  • Condition the Column: Pass 2-3 mL of your reaction solvent (e.g., anhydrous THF, DCM) through the alumina plug.

  • Filter the Reagent: Dissolve your this compound derivative in a minimal amount of the reaction solvent and pass this solution through the prepared alumina plug, collecting the filtrate in your dry, inert reaction flask.

  • Rinse: Rinse the plug with another 1-2 mL of solvent to ensure complete transfer.

  • Use Immediately: The resulting solution is inhibitor-free and highly active. It should be used without delay.

Question: What is a universal, low-risk setup for a reaction using these derivatives?

Answer: A universal setup focuses on controlling temperature, atmosphere, and purity.

Protocol 3: General Low-Polymerization Risk Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove all traces of water.

  • Inert Atmosphere: Assemble your reaction apparatus (e.g., 3-neck flask with condenser and dropping funnel) and purge the entire system with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Use freshly purified this compound derivative (per Protocol 2). Use anhydrous, degassed solvents. (To degas, bubble Argon through the solvent for 20-30 minutes before use).

  • Temperature Control: Begin the reaction at the lowest possible temperature. If your nucleophile is potent, start at 0°C or even -78°C. Only warm the reaction if absolutely necessary and do so slowly, monitoring for any signs of uncontrolled exotherm or color change. Use an oil bath for stable temperature control, not a heating mantle.[5]

  • Addition Strategy: If possible, add the this compound derivative solution slowly (dropwise) to the solution of your nucleophile. This keeps the instantaneous concentration of the reactive monomer low, disfavoring polymerization.

  • Monitoring: Monitor the reaction progress closely by a suitable method (e.g., TLC, LC-MS). Do not let the reaction run for an unnecessarily long time.

  • Workup: As soon as the reaction is complete, proceed with the workup to quench any remaining reactive species.

By implementing these diagnostic, preventative, and procedural strategies, you can significantly improve the reliability and success of your experiments involving this compound derivatives, ensuring that their high reactivity works for you, not against you.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution with Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions involving Methyl 2-bromomethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments, with a primary focus on addressing issues of low yield. Our approach is rooted in mechanistic principles to provide a deep, causal understanding of the experimental choices and outcomes.

Introduction to the Reactivity of this compound

This compound is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1][2] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions. As a primary benzylic halide, it typically favors the SN2 pathway, which involves a backside attack by the nucleophile.[3] However, the ortho-ester group introduces steric and electronic factors that can lead to competing side reactions and, consequently, low yields of the desired product.

This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the substituted product. What are the likely causes and how can I improve the reaction rate?

Answer: A slow or incomplete reaction is a common issue and can often be traced back to several key factors related to the SN2 mechanism, which is the expected pathway for this primary benzylic bromide.[3]

Underlying Causes:

  • Weak Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[4][5] If your chosen nucleophile is weak, the reaction will proceed slowly.

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing the transition state. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the anionic nucleophile, leaving it more "naked" and reactive.[4][6] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent cage that hinders its reactivity.[4][6]

  • Steric Hindrance: While the benzylic carbon itself is primary, the ortho-methyl ester group can create some steric congestion, potentially slowing down the approach of a bulky nucleophile.[4][7][8]

  • Low Reaction Temperature: Like most chemical reactions, nucleophilic substitutions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a slow reaction rate.

Troubleshooting Protocol:

  • Evaluate Your Nucleophile:

    • Action: If you are using a neutral or weakly basic nucleophile, consider switching to its conjugate base or a more potent alternative. For example, use an alkoxide (RO⁻) instead of an alcohol (ROH).

    • Rationale: Stronger, negatively charged nucleophiles are more reactive in SN2 reactions.[4][9]

  • Optimize the Solvent System:

    • Action: If you are using a protic solvent like ethanol or methanol, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][10]

    • Rationale: This will enhance the nucleophilicity of your reagent by preventing the formation of a stabilizing solvent cage.[4][6]

  • Increase the Reaction Temperature:

    • Action: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS.

    • Rationale: Providing more thermal energy will help the reactants overcome the activation energy barrier. Be cautious, as excessive heat can promote side reactions.

  • Consider a Phase-Transfer Catalyst:

    • Action: If your nucleophile is an inorganic salt with low solubility in your organic solvent, add a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

    • Rationale: The catalyst helps transport the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.

Question 2: I am observing significant amounts of a byproduct that appears to be 2-methylbenzoic acid. What is causing this, and how can I prevent it?

Answer: The formation of 2-methylbenzoic acid is a strong indicator that hydrolysis of the methyl ester group is occurring. This is a common side reaction, especially under basic or aqueous conditions.

Underlying Cause:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of strong bases (like excess nucleophile or an added inorganic base) or water. The reaction is a nucleophilic acyl substitution at the carbonyl carbon of the ester.[11][12]

Troubleshooting Workflow:

G start Low Yield & Presence of 2-Methylbenzoic Acid check_base Is a strong base present (e.g., OH-, RO-)? start->check_base check_water Is water present in the reaction mixture? check_base->check_water No use_non_nucleophilic_base Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge) check_base->use_non_nucleophilic_base Yes dry_reagents Rigorously dry all reagents and solvents check_water->dry_reagents Yes reduce_equivalents Reduce equivalents of basic nucleophile check_water->reduce_equivalents No expected_product Improved Yield of Desired Product use_non_nucleophilic_base->expected_product dry_reagents->expected_product reduce_equivalents->expected_product

Caption: Decision workflow for troubleshooting ester hydrolysis.

Detailed Protocol to Prevent Hydrolysis:

  • Use Anhydrous Conditions:

    • Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and dry reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Minimizing the presence of water will directly inhibit the hydrolysis pathway.

  • Control Basicity:

    • Action: If a base is required to deprotonate a protic nucleophile (e.g., a thiol or alcohol), use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicycloundec-7-ene) or a proton sponge.[13] Alternatively, use the minimum stoichiometric amount of a weaker base like potassium carbonate.

    • Rationale: Strong, unhindered bases like NaOH or KOH can readily attack the ester carbonyl. Hindered bases are too bulky to attack the carbonyl but can still deprotonate the nucleophile.[7][13]

  • Modify the Workup Procedure:

    • Action: Perform aqueous workups under neutral or slightly acidic conditions. Avoid prolonged exposure to basic aqueous solutions.

    • Rationale: This minimizes the opportunity for ester hydrolysis during product isolation.

Question 3: My mass spectrometry results show a mass corresponding to a dimer or polymer. What is the likely mechanism for this side reaction?

Answer: Dimerization or polymerization can occur if the product of the initial substitution can act as a nucleophile itself and react with another molecule of the starting material, this compound.

Underlying Cause:

  • Intermolecular Self-Condensation: If your nucleophile has a second reactive site, or if the product itself is nucleophilic, it can lead to a subsequent substitution reaction. For example, if you are using a nucleophile like an amine (R-NH₂), the initial product (a secondary amine) is still nucleophilic and can react again.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Action: Use a slight excess of the nucleophile relative to the this compound.

    • Rationale: This ensures that the electrophile (the starting material) is consumed quickly, minimizing its opportunity to react with the product.

  • Slow Addition:

    • Action: Add the this compound slowly (e.g., via a syringe pump) to a solution of the nucleophile.

    • Rationale: This maintains a low concentration of the electrophile throughout the reaction, favoring the reaction with the intended nucleophile over the product.

  • Protecting Groups:

    • Action: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired site of reaction.

    • Rationale: This is a fundamental strategy in organic synthesis to ensure regioselectivity and prevent unwanted side reactions.

Question 4: I am attempting to synthesize Methyl 2-(azidomethyl)benzoate using sodium azide, but the yield is poor. Are there specific considerations for this reaction?

Answer: The synthesis of azides from alkyl halides is a classic SN2 reaction.[10] However, low yields with this compound can arise from both procedural issues and competing reactions.

Potential Issues and Solutions:

Parameter Potential Issue Recommended Solution Rationale
Solvent Use of protic solvents (e.g., ethanol/water).Use a polar aprotic solvent like DMF or DMSO.Azide (N₃⁻) is a good nucleophile but can be solvated by protic solvents, reducing its reactivity.[4][6] DMF and DMSO enhance its nucleophilicity.
Temperature Insufficient temperature.Heat the reaction, typically to 50-80°C.Provides the necessary activation energy for the substitution to proceed at a reasonable rate.
Side Reactions Intramolecular cyclization.Not typically observed with azide, but maintaining moderate temperatures is key.While less common for this specific substrate, intramolecular reactions can sometimes be promoted by high heat.[14][15][16]
Purity of Starting Material Degradation of this compound.Use fresh or properly stored starting material. Store in a cool, dry, dark place.[17]The benzylic bromide can be sensitive to light and moisture, leading to decomposition.

Optimized Protocol for Azide Substitution:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A Dissolve Sodium Azide in anhydrous DMF B Add this compound dropwise at room temperature A->B C Heat to 60°C under N2 B->C D Monitor by TLC until starting material is consumed C->D E Cool, quench with water, and extract with Ethyl Acetate D->E F Purify by column chromatography E->F

Caption: Optimized workflow for the synthesis of Methyl 2-(azidomethyl)benzoate.

Summary of Key Troubleshooting Areas

IssuePrimary Cause(s)Key Solutions
Low Conversion Weak nucleophile, poor solvent choice, low temperature.Use stronger nucleophile, switch to polar aprotic solvent (DMF, DMSO), increase temperature.
Ester Hydrolysis Presence of strong base or water.Use anhydrous conditions, employ non-nucleophilic bases, neutral/acidic workup.
Dimerization Product is nucleophilic and reacts with starting material.Use excess nucleophile, slow addition of electrophile.
Elimination (E2) Use of a strong, sterically hindered base.Use a strong, non-hindered nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻).[9]

By systematically evaluating your reaction conditions against these common pitfalls, you can effectively diagnose the cause of low yield and implement a targeted solution. The key to success with this substrate lies in promoting the desired SN2 pathway while actively suppressing competing side reactions like hydrolysis and elimination.

References

Technical Support Center: Identifying Impurities in Methyl 2-bromomethylbenzoate via NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 2-bromomethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in identifying potential impurities in your samples.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific issues you may encounter during the NMR analysis of this compound, providing explanations and solutions based on established spectroscopic principles.

Question: I see a singlet around 2.5 ppm in my ¹H NMR spectrum. What could this be?

Answer: A singlet in this region, typically around 2.5-2.6 ppm in CDCl₃, is highly indicative of the unreacted starting material, Methyl 2-methylbenzoate . The methyl group protons (-CH₃) of this compound are benzylic and appear as a characteristic singlet. The presence of this peak suggests an incomplete bromination reaction. To confirm, you can compare the integration of this peak to the integration of the product's benzylic protons (-CH₂Br), which should appear further downfield around 4.9 ppm.

Question: My aromatic region (7.2-8.1 ppm) looks more complex than expected for the pure product. Why?

Answer: While the four aromatic protons of this compound will show a complex splitting pattern, the presence of additional, distinct multiplets can indicate several impurities:

  • Unreacted Starting Material: Methyl 2-methylbenzoate will have its own set of four aromatic protons, which will overlap with the product's signals, leading to a more convoluted spectrum.

  • Ring-Brominated Byproducts: Although benzylic bromination is generally selective, under certain conditions, electrophilic aromatic substitution can occur, leading to impurities like Methyl 2-bromo-x-(bromomethyl)benzoate . This would introduce a different substitution pattern on the aromatic ring, resulting in a new set of aromatic signals.

  • Hydrolysis Product: If your sample has been exposed to moisture, the ester or the benzylic bromide can hydrolyze. Hydrolysis of the ester would yield 2-(bromomethyl)benzoic acid . The carboxylic acid proton is a broad singlet, often far downfield (>10 ppm), and the aromatic signals will be slightly different from the ester.

Question: I have a singlet at approximately 10.5 ppm. What does this signify?

Answer: A singlet appearing significantly downfield, often broad, is characteristic of an aldehyde proton. This suggests the presence of Methyl 2-formylbenzoate , which can form through over-oxidation of the starting material or the product.

Question: There's a sharp singlet around 5.3 ppm in my spectrum. What impurity might this be?

Answer: A singlet in this region is characteristic of the methylene protons (-CH₂-) of Phthalide . This is a common cyclization byproduct that can form from this compound, especially in the presence of nucleophiles or upon heating. The formation of this five-membered lactone is often thermodynamically favorable.

Question: I observe a singlet around 7.2 ppm, but it's not the typical solvent peak. What could it be?

Answer: A singlet in the aromatic region, specifically around 7.2-7.3 ppm, could indicate the presence of a symmetrical dibrominated byproduct, Methyl 2-(dibromomethyl)benzoate . The single proton of the -CHBr₂ group would be a singlet. The aromatic region would also be altered due to the electronic effect of the dibromomethyl group.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the NMR analysis of this compound.

What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

The following table summarizes the typical chemical shifts for this compound in CDCl₃.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂Br~4.9 (s, 2H)~30
-OCH₃~3.9 (s, 3H)~52
Aromatic-H~7.3-8.0 (m, 4H)~128-133
Aromatic C-C/C-H~128-140
C=O~167

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

What are the most common impurities to look for?

The most common impurities arise from the synthesis of this compound, which is typically prepared by the radical bromination of Methyl 2-methylbenzoate.[1][2] Common impurities include:

  • Methyl 2-methylbenzoate: Unreacted starting material.

  • Methyl 2-(dibromomethyl)benzoate: Over-bromination byproduct.

  • 2-(Bromomethyl)benzoic acid: Hydrolysis product.

  • Phthalide: Cyclization byproduct.

  • Methyl 2-formylbenzoate: Oxidation byproduct.

The following table provides a comparison of the key ¹H NMR signals for these common impurities in CDCl₃.

Compound Key ¹H NMR Signal(s) (ppm) Notes
This compound ~4.9 (s, -CH₂Br), ~3.9 (s, -OCH₃) Desired Product
Methyl 2-methylbenzoate~2.6 (s, -CH₃), ~3.9 (s, -OCH₃)Starting Material
Methyl 2-(dibromomethyl)benzoate~7.2 (s, -CHBr₂)Over-bromination
2-(Bromomethyl)benzoic acid~4.9 (s, -CH₂Br), >10 (br s, -COOH)Hydrolysis
Phthalide~5.3 (s, -CH₂-)Cyclization
Methyl 2-formylbenzoate~10.5 (s, -CHO), ~4.0 (s, -OCH₃)Oxidation
How can I prepare my sample for NMR analysis?

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[3][4][5][6]

Experimental Protocol: NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering (if necessary): If you observe any solid particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Solid particles can negatively affect the magnetic field homogeneity.[4][6]

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked, shimmed, and the spectrum acquired.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound sample using ¹H NMR spectroscopy.

Caption: Workflow for identifying impurities in this compound via ¹H NMR.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 2-bromomethylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. Methyl 2-bromomethylbenzoate (C₉H₉BrO₂) is one such intermediate, a versatile reagent utilized in the synthesis of a variety of more complex molecular architectures.[1] Its reactivity is largely dictated by the benzylic bromide, making its precise structural and isomeric purity paramount.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound. We will explore both ¹H and ¹³C NMR characterization, grounded in established principles of chemical shifts and spin-spin coupling. Furthermore, we will contextualize the power of NMR by comparing it with other cornerstone analytical techniques, Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic perspective on comprehensive molecular characterization.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

Proton NMR (¹H NMR) is the quintessential first-pass analysis for organic chemists, offering a rapid and remarkably detailed picture of a molecule's hydrogen framework. For this compound, the ¹H NMR spectrum is highly informative, with distinct signals for each unique proton environment.

Caption: Molecular Structure of this compound.

The spectrum can be logically divided into three regions: the downfield aromatic region, the benzylic methylene region, and the upfield methyl ester region.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for this compound in a deuterated chloroform (CDCl₃) solvent.[2]

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Chemical Shift
H-6 ~7.97Doublet (d)J = 7.6 Hz1HLocated ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding.
H-3, H-4, H-5 ~7.38 - 7.52Multiplet (m)N/A3HThese aromatic protons exhibit complex splitting due to mutual coupling. Their shifts are intermediate, influenced by both the carbonyl and bromomethyl groups.
-CH₂Br ~4.96Singlet (s)N/A2HThe electronegative bromine atom and the aromatic ring strongly deshield these benzylic protons, shifting them significantly downfield. No adjacent protons to couple with.
-OCH₃ ~3.95Singlet (s)N/A3HProtons of the methyl ester are deshielded by the adjacent oxygen atom. No adjacent protons to couple with.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

The acquisition of a high-quality spectrum is contingent on meticulous sample preparation. The causality behind each step is critical for ensuring data integrity.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2] The use of a sufficient sample mass is crucial for achieving a good signal-to-noise ratio in a minimal number of scans.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[3] TMS serves as the internal standard, providing a reference point at 0.00 ppm for accurate chemical shift calibration.

  • Solubilization & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[4] Solid impurities can severely degrade the magnetic field homogeneity (shimming), leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean to avoid contaminating the spectrometer probe.

  • Data Acquisition: Insert the sample into the NMR spectrometer. After locking on the deuterium signal from the solvent and shimming the magnetic field to optimize homogeneity, acquire the ¹H NMR spectrum. A standard acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number and electronic environment of unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), longer acquisition times or higher sample concentrations (50-100 mg) are typically required.[2]

Predicted ¹³C NMR Spectral Data
Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (Ester Carbonyl) ~167The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield.
C-1, C-2 (Aromatic Quaternary) ~135 - 140These are quaternary carbons within the aromatic ring, attached to the ester and bromomethyl groups. Their exact shifts are influenced by substituent effects.
C-3, C-4, C-5, C-6 (Aromatic CH) ~128 - 133These carbons are part of the aromatic system. Their specific shifts are dictated by their position relative to the electron-withdrawing substituents.
-OCH₃ (Methyl Ester) ~52This sp³ hybridized carbon is bonded to an electronegative oxygen, shifting it downfield relative to a simple alkane.
-CH₂Br (Benzylic Carbon) ~32The electronegative bromine atom deshields this carbon, but its sp³ hybridization keeps it significantly upfield from the aromatic carbons.

The acquisition protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Part 3: A Comparative Guide to Characterization Techniques

While NMR provides unparalleled detail on the covalent framework of a molecule, a multi-faceted analytical approach ensures the most comprehensive characterization. Techniques like Mass Spectrometry and FTIR Spectroscopy offer complementary data that, when combined with NMR, provide irrefutable evidence of structure and purity.

Caption: Workflow for comprehensive structural elucidation.

Performance Comparison Table
TechniquePrincipleInformation ProvidedKey Advantages for this MoleculeLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed atom connectivity, number of unique protons/carbons, isomeric differentiationUnambiguously distinguishes between ortho, meta, and para isomers. Provides definitive structural proof.Lower sensitivity, requires more sample, relatively slower acquisition.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental formula (high-res), fragmentation patternsConfirms molecular weight (229.07 g/mol ).[6] The 1:1 M/M+2 isotopic pattern is a clear signature for the presence of one bromine atom.[7][8]Does not differentiate between isomers (e.g., methyl 2-, 3-, or 4-bromomethylbenzoate), provides no connectivity information.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groupsQuickly confirms the presence of the ester carbonyl (C=O) and C-O bonds. Can indicate C-Br and aromatic C-H stretches.[9][10]Provides no detailed connectivity. Spectrum can be complex in the fingerprint region. Not suitable for isomeric differentiation.
Insights from Alternative Techniques
  • Mass Spectrometry (MS): For this compound, the most telling feature in the mass spectrum would be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units (M and M+2), providing a clear fingerprint for a monobrominated compound.

  • FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch. Other key absorptions would include C-O stretching bands around 1100-1300 cm⁻¹ , aromatic C-H stretches just above 3000 cm⁻¹ , and a C-Br stretch typically found at lower wavenumbers (500-600 cm⁻¹ ).

Conclusion

The characterization of this compound serves as an excellent case study in the synergy of modern analytical techniques. ¹H and ¹³C NMR spectroscopy stand alone in their ability to deliver a complete, atom-by-atom map of the molecular structure, making them indispensable for definitive identification and isomeric purity assessment. However, for robust quality control and orthogonal validation in research and development, this data should be supported by Mass Spectrometry to confirm the molecular weight and the presence of bromine, and by FTIR spectroscopy to rapidly verify the presence of key functional groups. Together, these methods provide a self-validating system, ensuring the identity and quality of critical chemical intermediates.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 2-bromomethylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the mass spectrometric analysis of Methyl 2-bromomethylbenzoate. As a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals, the ability to accurately identify and quantify this compound is paramount.[1] This guide moves beyond standard operating procedures to provide a deep, comparative analysis of mass spectrometry techniques, grounded in the principles of ion chemistry and practical laboratory experience. We will explore the nuances of fragmentation, ionization efficiencies, and alternative analytical strategies, empowering researchers to make informed decisions for their specific analytical challenges.

A primary analytical hurdle is the presence of structural isomers, such as Methyl 2-bromobenzoate, which share the same elemental composition but differ in their chemical structure and, consequently, their fragmentation behavior. This guide will place special emphasis on methods for unambiguous differentiation.

Isomeric Distinction: The Foundational Challenge

Before delving into mass spectrometry techniques, it is critical to understand the key differences between this compound and its common isomer, Methyl 2-bromobenzoate. While seemingly similar, the placement of the bromine atom—on the methyl group versus directly on the aromatic ring—dramatically influences their chemical properties and mass spectral behavior.

PropertyThis compound Methyl 2-bromobenzoate Data Source(s)
CAS Number 2417-73-4610-94-6[2][3]
Molecular Formula C₉H₉BrO₂C₈H₇BrO₂[2][3]
Molecular Weight 229.07 g/mol 215.04 g/mol [2][4][5]
Structure Bromine on the methyl substituentBromine on the aromatic ring[2][3]
Key Reactivity Benzylic bromide is a good leaving group in nucleophilic substitutions.[1]Aryl bromide is less reactive to simple nucleophilic substitution.[6]

This fundamental difference in molecular weight makes baseline differentiation by mass spectrometry straightforward. However, the true challenge lies in analyzing complex mixtures or confirming structural identity where multiple isomers could be present.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique

For volatile and semi-volatile compounds like this compound, GC-MS with Electron Ionization (EI) is the primary method for routine analysis. EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns that serve as a chemical fingerprint.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound is dictated by the stability of the resulting ions. The benzylic position of the bromine makes the C-Br bond susceptible to cleavage, and the ester group provides additional fragmentation routes. A key diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in characteristic M and M+2 ion clusters for any bromine-containing fragment.

Below is the predicted fragmentation pathway for this compound under EI conditions.

G cluster_main Predicted EI Fragmentation of this compound M [C₉H₉BrO₂]⁺˙ m/z 228/230 Molecular Ion F1 [C₉H₉O₂]⁺ m/z 149 Loss of ∙Br M->F1 - ∙Br F2 [C₈H₆BrO]⁺ m/z 197/199 Loss of ∙OCH₃ M->F2 - ∙OCH₃ F5 [C₈H₉O₂]⁺ (Isomeric) m/z 150 Rearrangement Product M->F5 Rearrangement F4 [C₇H₆]⁺˙ m/z 90 Rearrangement & Loss of Br, CO₂ F1->F4 - CO₂CH₃, +H F3 [C₈H₅O]⁺ m/z 117 Loss of ∙Br from F2 F2->F3 - ∙Br

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Comparative Fragmentation Analysis

To highlight the power of EI for isomeric differentiation, the table below compares the predicted major fragments of this compound with the known, experimentally determined fragments of its isomer, Methyl 2-bromobenzoate, from the NIST database.[5][7]

m/z (Mass-to-Charge Ratio)Predicted Fragment (this compound)Known Fragment (Methyl 2-bromobenzoate)Significance
228/230 [M]⁺˙ (Molecular Ion)-Confirms the molecular formula C₉H₉BrO₂.
214/216 -[M]⁺˙ (Molecular Ion)Confirms the molecular formula C₈H₇BrO₂.
183/185 -[M - ∙OCH₃]⁺ A dominant fragment for the ring-brominated isomer.
149 [M - ∙Br]⁺ -Key Differentiating Fragment. Loss of the bromine radical from the benzylic position is highly favorable. Its absence in the isomer's spectrum is a critical distinction.
155/157 -[M - CO - OCH₃]⁺ or [C₆H₄Br]⁺ Indicates bromine is tightly bound to the aromatic ring.
117 [M - ∙Br - OCH₃]⁺ -Further fragmentation after the initial key loss of bromine.

The presence of a strong m/z 149 peak and the absence of a significant m/z 183/185 peak would strongly indicate the presence of this compound over its isomer.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

    • Include a solvent blank and a known standard of an isomer (if available) for validation.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless or 10:1 split).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: Set appropriately to avoid the solvent front (e.g., 3 minutes).

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak of interest.

    • Look for the key differentiating ions (m/z 228/230 and 149) and the characteristic 1:1 bromine isotope pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): Addressing Challenges

While GC-MS is often sufficient, LC-MS becomes necessary for analyzing less volatile compounds, complex matrices, or when higher sensitivity is required. However, neutral, relatively non-polar molecules like this compound can present challenges for common Electrospray Ionization (ESI).

The Ionization Challenge

ESI typically requires the analyte to be ionizable in solution (i.e., capable of being protonated or deprotonated). This compound lacks easily ionizable functional groups, which can lead to poor sensitivity in ESI.[8] This necessitates a comparison of ionization techniques and sample treatment strategies.

G cluster_workflow LC-MS Method Selection Workflow Start Analyze Methyl 2-bromomethylbenzoate CheckESI Attempt Standard ESI (e.g., +NH₄⁺ adduct) Start->CheckESI GoodSignal Sufficient Signal? CheckESI->GoodSignal APCI Switch to APCI GoodSignal->APCI No Deriv Consider Chemical Derivatization GoodSignal->Deriv No Analyze Proceed with Quantitation/Analysis GoodSignal->Analyze Yes APCI->Analyze Deriv->Analyze

Caption: Decision workflow for selecting an appropriate LC-MS ionization strategy.

Alternative Approaches for Enhanced LC-MS Performance
  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for neutral and less polar compounds. It uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte through gas-phase reactions. This is a robust alternative when ESI fails.

  • Chemical Derivatization: For trace-level analysis, converting the analyte into a more readily ionizable form can dramatically enhance sensitivity.[8] For this compound, the reactive benzylic bromide can be targeted. For example, a reaction with a tertiary amine (e.g., pyridine or a permanently charged amine) would create a quaternary ammonium salt, which is highly ionizable and ideal for positive-ion ESI.

Experimental Protocol: LC-MS/MS (APCI)

This protocol is designed for sensitive detection and structural confirmation.

  • Sample Preparation:

    • Prepare stock and working standards in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water).

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters (APCI with MS/MS):

    • Ionization Mode: Positive APCI.

    • Corona Current: 4-5 µA.

    • Source Temperature: 350-450°C.

    • Precursor Ion Selection: Select the protonated molecule [M+H]⁺ at m/z 229/231.

    • Collision Energy (CE): Optimize CE (e.g., 10-30 eV) to induce fragmentation.

    • Product Ion Scanning: Monitor for characteristic product ions, such as the loss of HBr (m/z 149) or other specific fragments, to create a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantitation.

Conclusion and Recommendations

The mass spectrometric analysis of this compound requires a methodical approach tailored to the analytical goal.

  • For routine identification and differentiation from isomers, GC-MS with Electron Ionization is the superior choice. Its reproducible fragmentation patterns, particularly the key differentiating ion at m/z 149, provide definitive structural evidence.

  • For high-sensitivity quantitation in complex matrices or for non-volatile samples, LC-MS is necessary. Analysts should be prepared to move beyond standard ESI and employ APCI or consider a chemical derivatization strategy to enhance signal.

  • For absolute structural confirmation, high-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm elemental composition, while tandem MS (MS/MS) experiments can elucidate fragmentation pathways to provide the highest level of confidence.

By understanding the underlying chemistry of the molecule and the principles of different mass spectrometric techniques, researchers can develop robust, reliable, and self-validating methods for the analysis of this compound and related compounds.

References

A Comparative Guide to the FT-IR Analysis of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of intermediates is paramount. Methyl 2-bromomethylbenzoate is a key building block, and its purity and identity are critical. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for its structural verification. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, comparing it with structurally similar molecules to highlight key spectroscopic differentiators.

Structural Overview of this compound

To interpret its infrared spectrum, we must first consider the primary functional groups within the this compound molecule (C₉H₉BrO₂). Each group possesses unique vibrational modes that correspond to specific absorption bands in the FT-IR spectrum.

  • Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring.

  • Ester Group: A methyl ester (-COOCH₃) directly attached to the aromatic ring.

  • Bromomethyl Group: A -CH₂Br group also attached to the aromatic ring.

The interplay of these groups, including the electronic effects of the bromine and ester substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint.

In-Depth FT-IR Spectral Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands. The analysis below dissects the spectrum into regions corresponding to its constituent functional groups.

  • C-H Stretching Region (3100-2800 cm⁻¹):

    • Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of the C-H bonds on the benzene ring.[1]

    • Aliphatic C-H Stretch: The methylene (-CH₂-) and methyl (-CH₃) groups of the bromomethyl and ester moieties, respectively, give rise to absorptions below 3000 cm⁻¹. Expect symmetric and asymmetric stretching vibrations between 2960 cm⁻¹ and 2850 cm⁻¹.[2]

  • Carbonyl Stretching Region (1750-1700 cm⁻¹):

    • Ester C=O Stretch: This is often the most intense and easily identifiable peak in the spectrum. For an aromatic ester, this strong absorption band typically appears around 1730-1715 cm⁻¹ .[2] The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to a saturated aliphatic ester.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.

    • Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600–1450 cm⁻¹ region.[2]

    • C-O Stretching: The ester linkage produces two distinct C-O stretching bands. The asymmetric C-C-O stretch is typically found around 1300-1250 cm⁻¹ , while the symmetric O-C-C stretch appears in the 1130-1100 cm⁻¹ range.[2][3]

    • CH₂ Bending: The methylene group (-CH₂-) of the bromomethyl substituent will show a characteristic scissoring (bending) vibration near 1450 cm⁻¹.

    • Aromatic C-H Bending: For an ortho-disubstituted ring, a strong out-of-plane C-H bending absorption is expected in the 770-735 cm⁻¹ range.

    • C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, typically in the 680-515 cm⁻¹ range. This peak can sometimes be weak but is a key indicator of the bromine's presence.

Comparative Spectral Analysis

To truly understand the spectrum of this compound, it is instructive to compare it with related compounds. This comparison allows for the unambiguous assignment of peaks arising from the unique bromomethyl group.

Functional Group Vibrational Mode This compound (Expected) Methyl Benzoate (Experimental) [2][4]2-(Bromomethyl)benzoic Acid (Expected) [5]Rationale for Differences
Carboxylic AcidO-H StretchAbsentAbsent~3300-2500 cm⁻¹ (very broad) The defining feature of a carboxylic acid is the broad O-H stretch due to hydrogen bonding. This is absent in the esters.
Ester/AcidC=O Stretch~1725 cm⁻¹ (Strong) ~1720 cm⁻¹ (Strong)~1700 cm⁻¹ (Strong) The C=O stretch in the carboxylic acid dimer is at a lower frequency than in the ester.
EsterAliphatic C-H Stretch (-CH₃)~2960 cm⁻¹ ~2960 cm⁻¹AbsentThe methyl ester peak is absent in the corresponding carboxylic acid.
BromomethylAliphatic C-H Stretch (-CH₂Br)~2950 cm⁻¹ Absent~2950 cm⁻¹ This peak is characteristic of the bromomethyl substituent, absent in Methyl Benzoate.
EsterC-O Stretch~1280, ~1120 cm⁻¹ ~1280, ~1120 cm⁻¹AbsentThese two strong bands are characteristic of the ester C-O linkage.
BromomethylC-Br Stretch~650 cm⁻¹ Absent~650 cm⁻¹ This low-frequency peak confirms the presence of the C-Br bond.

This comparative approach demonstrates how FT-IR can be used not only to confirm the presence of expected functional groups (ester, aromatic ring) but also to differentiate between closely related structures, such as an ester and a carboxylic acid, or a methylated versus a bromomethylated benzene ring.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the standard procedure for analyzing a solid sample like this compound using the KBr pellet technique. This method involves dispersing the solid analyte in an IR-transparent matrix (Potassium Bromide) to allow for analysis by transmission.[6][7]

Objective: To obtain a high-quality, transmission FT-IR spectrum of a solid organic compound for structural elucidation.

Materials:

  • This compound (analyte)

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried (e.g., in an oven at 110°C for 2-3 hours).[6]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry KBr powder.[7] The typical sample-to-KBr ratio is about 1:100.[8]

  • Grinding and Mixing: Add the KBr to an agate mortar and grind it to a fine, consistent powder. Add the analyte to the mortar and continue to grind the mixture until it is homogeneous. The goal is to reduce the particle size of the sample to minimize light scattering and create a uniform dispersion.[6]

  • Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8,000-10,000 psi) for several minutes.[8] This causes the KBr to become plastic and form a solid, transparent, or translucent disc that encases the sample.[7][9]

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr into the spectrometer's sample compartment. Run a background scan to record the spectral signature of the instrument and atmospheric components (e.g., CO₂, H₂O). This background will be automatically subtracted from the sample spectrum.[10]

  • Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the sample spectrum.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)[3]

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction if necessary) and identify the key absorption bands to confirm the structure of the compound.

Visualization of Workflows

To better illustrate the processes involved, the following diagrams outline the experimental and interpretive workflows.

G Experimental Workflow for KBr Pellet FT-IR Analysis cluster_prep Sample & Matrix Preparation cluster_acq Spectral Acquisition Dry_KBr Dry KBr Powder (110°C, 2-3h) Weigh Weigh Analyte (1-2mg) & KBr (100-200mg) Dry_KBr->Weigh Grind Grind & Mix Homogeneously in Agate Mortar Weigh->Grind Press Press Mixture in Die (8-10k psi) Grind->Press Load Die BG_Scan Acquire Background Spectrum (Pure KBr Pellet) Press->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Analysis Data Analysis & Interpretation Sample_Scan->Analysis Process Data

Caption: KBr Pellet Preparation and FT-IR Analysis Workflow.

G Logical Workflow for FT-IR Spectral Interpretation cluster_regions Spectral Region Analysis cluster_id Structural Elucidation Raw_Spectrum Obtain Raw FT-IR Spectrum Functional_Group Analyze Functional Group Region (4000-1400 cm⁻¹) - Identify C=O, C-H, etc. Raw_Spectrum->Functional_Group Fingerprint Analyze Fingerprint Region (<1400 cm⁻¹) - Identify C-O, C-Br, Bending Modes Raw_Spectrum->Fingerprint Hypothesize Hypothesize Functional Groups Functional_Group->Hypothesize Fingerprint->Hypothesize Compare Compare with Reference Spectra & Known Frequencies Hypothesize->Compare Confirm Confirm Structure Compare->Confirm Match Found Final_Structure Final Structure Confirmed: This compound Confirm->Final_Structure

Caption: Logical Flow for FT-IR Spectrum Interpretation.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Methyl 2-bromomethylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its reactive benzylic bromide functionality makes it a versatile reagent but also susceptible to the formation of impurities during synthesis and storage.[3] Therefore, robust analytical methodologies are paramount to ensure its quality.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

The Gold Standard: Reversed-Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination, offering high resolution, sensitivity, and reproducibility.[4] For a moderately polar and non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.

Causality of Method Development Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation of the main compound from its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common choice for RP-HPLC due to its hydrophobicity, which provides excellent retention for aromatic compounds like this compound. A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A combination of a weak acid in water and an organic solvent is typical. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[5] A phosphate or formate buffer at a low pH (e.g., pH 3.0) is used to suppress the ionization of any potential acidic impurities, ensuring they are well-retained and have good peak shapes.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good resolution.

  • Detection: The aromatic ring in this compound provides strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for monitoring at multiple wavelengths, which can help in identifying and distinguishing between different impurities. The maximum absorbance wavelength (λmax) for this compound is typically around 230 nm.

Potential Impurities in this compound

Understanding the synthesis process is key to predicting potential impurities. This compound is commonly synthesized by the radical bromination of methyl o-toluate.[1][3] Based on this, likely impurities include:

  • Impurity A: Methyl o-toluate (Starting Material) - Incomplete reaction.

  • Impurity B: Methyl 2-(dibromomethyl)benzoate (Over-bromination) - A common side product in radical bromination.

  • Impurity C: Methyl 2-hydroxy methylbenzoate (Hydrolysis Product) - Due to the presence of water.

  • Impurity D: Unidentified degradation products.

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a robust RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
20.0 90
25.0 90
25.1 40

| 30.0 | 40 |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate % Purity & Impurities integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes representative data from an HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity C: Methyl 2-hydroxymethylbenzoate4.818,0000.6
Impurity A: Methyl o-toluate8.230,0001.0
This compound 12.5 2,910,000 97.0
Impurity B: Methyl 2-(dibromomethyl)benzoate16.142,0001.4

Orthogonal and Complementary Analytical Techniques

While HPLC is a robust technique, employing orthogonal methods (methods with different separation principles) is crucial for a comprehensive purity assessment and to ensure no impurities are co-eluting with the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] this compound is sufficiently volatile for GC analysis.

Expertise & Experience: The primary advantage of GC-MS is the high sensitivity and structural information provided by the mass spectrometer. This is invaluable for identifying unknown impurities. However, a key consideration is the thermal stability of the analyte. Benzylic bromides can be prone to degradation at high temperatures, so a lower injector temperature and a fast oven ramp are advisable.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Mass Spectrometer (MS) detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself.[7][8][9]

Trustworthiness: The signal integral in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[10][11] This self-validating principle makes qNMR a highly trustworthy method for absolute purity determination. The choice of an internal standard is critical; it must be of high purity, stable, and have signals that do not overlap with the analyte. Maleic anhydride is a suitable choice for this purpose.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a clean, dry vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.[12][13] For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed.

Expertise & Experience: MEKC uses surfactants (like sodium dodecyl sulfate) to form micelles, creating a pseudo-stationary phase that can separate neutral molecules based on their partitioning between the micelles and the aqueous buffer.[14][15] CE offers very high separation efficiency and requires minimal sample and solvent, making it a green analytical technique.[16] However, it generally has lower concentration sensitivity compared to HPLC-UV.

Comparative Analysis of Methods

The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for impurity identification, absolute quantification, or high throughput.

FeatureHPLC-PDAGC-MSqNMRCapillary Electrophoresis (MEKC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.Differential partitioning into micelles in an electric field.
Primary Use Routine purity and impurity profiling.Identification and quantification of volatile impurities.Absolute purity determination.Orthogonal purity verification.
Advantages High resolution, sensitivity, and reproducibility. Robust and widely used.High sensitivity and provides structural information (MS).Primary analytical method, no analyte reference standard needed, non-destructive.High separation efficiency, low sample and solvent consumption.
Limitations Requires reference standards for impurity identification. Potential for co-elution.Analyte must be volatile and thermally stable.Lower sensitivity than chromatographic methods, requires a certified internal standard.Lower concentration sensitivity than HPLC-UV, reproducibility can be challenging.

Visualization of Method Comparison

Method_Comparison HPLC HPLC-PDA GCMS GC-MS HPLC->GCMS Volatility Required qNMR qNMR HPLC->qNMR Absolute Purity CE CE (MEKC) HPLC->CE Orthogonal Separation GCMS->qNMR Structural Info CE->qNMR Low Sample Volume

Caption: Logical relationships between analytical methods for purity assessment.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • RP-HPLC should be the primary technique for routine quality control, offering a robust and reliable method for quantifying purity and detecting process-related impurities.

  • GC-MS is a powerful complementary technique for the definitive identification of any unknown volatile impurities and serves as an excellent orthogonal method.

  • qNMR is the gold standard for determining the absolute purity of a reference standard or for batches where a primary, non-comparative purity value is required.

The selection of the most suitable method will ultimately depend on the stage of drug development, the specific information required, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can ensure the highest quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of Methyl 2-bromomethylbenzoate and Methyl 4-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted benzyl bromides are a versatile class of reagents, frequently employed for the introduction of a benzyl moiety. However, the seemingly subtle change in substituent position, from ortho to para, can have profound consequences on the reactivity of the molecule. This guide provides an in-depth comparison of the reactivity of Methyl 2-bromomethylbenzoate and Methyl 4-bromomethylbenzoate, supported by mechanistic insights and experimental observations, to empower chemists with the knowledge to make informed decisions in their synthetic design.

At a Glance: A Tale of Two Isomers

While both this compound and Methyl 4-bromomethylbenzoate are isomers and share the same molecular formula, their reactivity in nucleophilic substitution reactions is strikingly different. Contrary to what might be predicted based solely on steric hindrance, the ortho-isomer, this compound, is significantly more reactive than its para-counterpart.

FeatureThis compoundMethyl 4-bromomethylbenzoate
Relative Reactivity HighLow
Dominant Mechanistic Feature Neighboring Group Participation (NGP)Electronic Deactivation
Key Influencing Factor Intramolecular assistance from the ortho-ester groupInductive and resonance electron withdrawal

The Decisive Factor: Neighboring Group Participation in the Ortho Isomer

The enhanced reactivity of this compound is a classic example of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1][2] In this mechanism, a substituent on the reacting molecule acts as an internal nucleophile, accelerating the rate-determining step.

In the case of this compound, the carbonyl oxygen of the ortho-methoxycarbonyl group is perfectly positioned to attack the benzylic carbon, displacing the bromide ion. This intramolecular reaction proceeds through a relatively stable five-membered ring intermediate (an oxonium ion). The reaction is then completed by the attack of an external nucleophile on this intermediate.[3][4]

This intramolecular pathway is kinetically more favorable than the direct attack of an external nucleophile on the benzylic carbon for two primary reasons:

  • Increased Effective Concentration: The internal nucleophile (the ester's carbonyl oxygen) is "tethered" to the electrophilic center, leading to a very high effective local concentration and a more favorable entropy of activation compared to an intermolecular reaction.[2]

  • Charge Delocalization: The positive charge in the intermediate is shared by the oxygen atom, which is more electronegative than carbon, leading to a stabilized intermediate.

References

A Comparative Guide to the Reactivity of Methyl 2-bromomethylbenzoate and Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of synthetic organic chemistry, benzylating agents are indispensable tools for introducing the versatile benzyl group into a wide array of molecules. Among the most common reagents for this purpose are benzylic bromides, prized for their heightened reactivity in nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of two such reagents: the archetypal benzyl bromide and its ortho-substituted analogue, methyl 2-bromomethylbenzoate .

While structurally similar, the presence of the methyl ester group at the ortho position in this compound introduces fascinating electronic and steric complexities that profoundly alter its reactivity profile compared to the parent benzyl bromide. This guide will dissect these differences, providing a theoretical framework, experimental insights, and a practical protocol for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

CompoundStructure
Benzyl Bromide Benzyl Bromide Structure
This compound this compound Structure

Theoretical Underpinnings: The Reactivity of Benzylic Halides

Benzylic halides are renowned for their enhanced reactivity in both SN1 and SN2 nucleophilic substitution reactions.[1][2] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the reaction's transition state.

  • In an SN2 reaction , the p-orbitals of the benzene ring overlap with the developing p-orbital on the benzylic carbon in the trigonal bipyramidal transition state, delocalizing the electron density and lowering the activation energy.[1]

  • In an SN1 reaction , the departure of the leaving group results in a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the aromatic ring, making its formation more favorable than that of a simple alkyl carbocation.[1][3]

The operative mechanism is dictated by the reaction conditions, including the strength of the nucleophile, the polarity of the solvent, and the specific structure of the benzylic halide itself.[4][5]

A Tale of Two Bromides: A Head-to-Head Reactivity Comparison

While both compounds are reactive benzylic bromides, the ortho-ester group in this compound acts as a powerful modulating influence. A naive analysis might predict decreased reactivity due to steric hindrance and electronic effects. However, the reality is more nuanced and compelling.

Benzyl Bromide: The Unsubstituted Benchmark

Benzyl bromide serves as our baseline. It readily undergoes substitution with a wide range of nucleophiles. With strong nucleophiles in polar aprotic solvents, the SN2 mechanism is typically favored.[6] In the presence of weak nucleophiles and polar protic solvents that can stabilize an ionic intermediate, the SN1 pathway becomes competitive.[2] Its reactivity is predictable and well-documented.

This compound: The Intricacies of an Ortho-Substituent

The methyl ester group (-COOCH3) at the ortho position introduces three key effects:

  • Inductive Electron Withdawal: The ester is an electron-withdrawing group. This effect, transmitted through the sigma bonds, increases the electrophilicity of the benzylic carbon, which should, in isolation, accelerate an SN2 attack. Conversely, it strongly destabilizes the formation of a benzylic carbocation, making a standard SN1 mechanism highly unfavorable.

  • Steric Hindrance: The bulky ester group is positioned directly adjacent to the reaction center (-CH2Br). This creates significant steric congestion, impeding the backside approach of a nucleophile that is required for an SN2 reaction.[7] This effect would be expected to dramatically decrease the rate of an SN2 reaction compared to benzyl bromide.

  • Intramolecular Nucleophilic Participation (Anchimeric Assistance): This is the most profound and overriding effect. The ortho-ester group is perfectly positioned to act as an internal nucleophile. The lone pair of electrons on the carbonyl oxygen can attack the benzylic carbon, displacing the bromide ion in an intramolecular cyclization. This process, known as anchimeric assistance, leads to the formation of a cyclic intermediate (an oxonium ion).[8] This intermediate is then rapidly opened by an external nucleophile.

Because this initial, rate-determining step is intramolecular, it is kinetically much more favorable than an intermolecular attack from an external nucleophile. This participation dramatically accelerates the overall reaction rate, often by several orders of magnitude.[8] Indeed, studies have shown that o-carbomethoxybenzyl bromide undergoes solvolysis many times more rapidly than its para-isomer, where such intramolecular assistance is impossible.[8]

Caption: Anchimeric assistance in this compound.
Reactivity Summary

The predicted reactivity is therefore contrary to what steric and simple electronic effects might suggest.

FeatureBenzyl BromideThis compoundDominant Factor for Reactivity
Primary Mechanism SN1 / SN2Anchimeric AssistanceIntramolecular Participation
Electronic Effect Neutral (baseline)Inductively withdrawing (-I)Destabilizes SN1, but irrelevant due to anchimeric assistance.
Steric Hindrance MinimalSignificantOvercome by the favorability of the intramolecular reaction.
Predicted Relative Rate Slower Much Faster The intramolecular pathway provides a much lower energy route.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the reaction of both bromides with a model nucleophile, sodium azide, in acetone.

Objective

To determine and compare the second-order rate constants for the reaction of benzyl bromide and this compound with sodium azide in an acetone solvent system at a constant temperature.

Materials
  • Benzyl Bromide (≥99%)

  • This compound (≥97%)[9][10]

  • Sodium Azide (NaN3, ≥99.5%)

  • Acetone (HPLC Grade, anhydrous)

  • Dodecane (internal standard, ≥99%)

  • Volumetric flasks (10 mL, 50 mL)

  • Syringes and syringe filters (0.22 µm PTFE)

  • HPLC system with a C18 column and UV detector

Experimental Workflow

Caption: Workflow for the comparative kinetic experiment.
Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Substrate Stock (0.1 M): Accurately weigh the appropriate amount of benzyl bromide (or this compound) and dissolve in a 50 mL volumetric flask with acetone. Add a known concentration of dodecane as an internal standard (e.g., 0.05 M).

    • Nucleophile Stock (0.1 M): Accurately weigh sodium azide and dissolve in a 50 mL volumetric flask with acetone. Note: Sodium azide has limited solubility in acetone; ensure it is fully dissolved, potentially with gentle warming.

  • Reaction Setup:

    • Place 5.0 mL of the Substrate Stock solution into a 25 mL round-bottom flask equipped with a magnetic stirrer.

    • Place the flask in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for 15 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by rapidly adding 5.0 mL of the equilibrated Nucleophile Stock solution to the flask. This results in initial concentrations of 0.05 M for both reactants. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.5 mL of a cold water/acetonitrile mixture. This dilutes the reactants and stops the reaction.

  • HPLC Analysis:

    • Filter the quenched samples through a 0.22 µm syringe filter.

    • Analyze each sample by reverse-phase HPLC (C18 column). Use a suitable mobile phase (e.g., acetonitrile/water gradient) and set the UV detector to a wavelength where the starting material and product absorb (e.g., 254 nm).

    • Record the peak areas for the starting bromide and the internal standard (dodecane).

  • Data Analysis:

    • Calculate the concentration of the starting bromide at each time point relative to the constant concentration of the internal standard.

    • For a second-order reaction, plot 1/[Bromide] versus time (t).

    • The data should yield a straight line with a slope equal to the second-order rate constant, k.

    • Compare the calculated k values for benzyl bromide and this compound.

Conclusion

The comparison between benzyl bromide and this compound is a classic illustration of how subtle structural modifications can lead to dramatic shifts in chemical reactivity. While steric hindrance and inductive effects are important considerations, they are overwhelmingly surpassed by the phenomenon of anchimeric assistance in the ortho-substituted compound.

Consequently, This compound is expected to be a significantly more reactive benzylating agent than benzyl bromide in most nucleophilic substitution contexts. This enhanced reactivity is not due to a conventional SN1 or SN2 pathway but is facilitated by a rapid intramolecular cyclization. For the synthetic chemist, this means that reactions with this compound can often be conducted under milder conditions and may proceed much faster than with its unsubstituted counterpart, a critical consideration in the design of efficient and robust synthetic routes.

References

A Comparative Guide to the Synthesis of Isoindolinones: Evaluating the Efficacy of Methyl 2-bromomethylbenzoate Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The isoindolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides an in-depth comparison of the classical approach utilizing Methyl 2-bromomethylbenzoate with contemporary, often more versatile, synthetic strategies, offering researchers the insights needed to select the optimal method for their specific target molecules.

The Classical Approach: this compound as an Electrophilic Precursor

This compound serves as a readily available and effective electrophile for the construction of the isoindolinone core. The synthetic strategy is straightforward, involving the reaction of this compound with a primary amine. This reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization with the elimination of methanol to form the lactam ring.

This method is particularly effective for the synthesis of N-substituted isoindolinones where the desired N-substituent is introduced via the primary amine starting material. A prominent example of this strategy is in the synthesis of the immunomodulatory drug Lenalidomide.[2] In this synthesis, methyl 2-bromomethyl-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield the nitro-isoindolinone precursor to Lenalidomide.[2]

Experimental Protocol: General Synthesis of N-Aryl Isoindolinones using this compound
  • To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base, for example, triethylamine (1.2 eq.).

  • To this mixture, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolinone.

Workflow for Isoindolinone Synthesis using this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound C N-Alkylation A->C B Primary Amine (R-NH2) B->C D Intramolecular Cyclization C->D Intermediate Formation E N-Substituted Isoindolinone D->E Lactam Ring Closure

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Modern Alternatives: Expanding the Synthetic Toolbox

While the this compound method is reliable, modern synthetic chemistry has introduced several powerful alternatives that offer broader substrate scope, milder reaction conditions, and access to a wider range of functionalized isoindolinones.

Transition Metal-Catalyzed C-H Activation/Annulation

A paradigm shift in isoindolinone synthesis has been the advent of transition metal-catalyzed C-H activation.[3] This atom-economical approach utilizes a directing group on a benzamide derivative to guide a metal catalyst (commonly palladium, rhodium, or ruthenium) to activate an ortho C-H bond.[4][5] This activated species then undergoes annulation with a coupling partner, such as an alkene or alkyne, to construct the isoindolinone ring.[6][7]

This strategy is highly versatile, allowing for the synthesis of 3-substituted and 3,3-disubstituted isoindolinones.[4][7] The choice of the directing group and the metal catalyst can influence the reaction's efficiency and selectivity.

G cluster_reactants Reactants cluster_product Product N-Substituted Benzamide N-Substituted Benzamide Directed C-H Activation Directed C-H Activation N-Substituted Benzamide->Directed C-H Activation [M-cat], Oxidant Annulation Cascade Annulation Cascade Directed C-H Activation->Annulation Cascade Alkene/Alkyne Alkene/Alkyne Alkene/Alkyne->Directed C-H Activation Substituted Isoindolinone Substituted Isoindolinone Annulation Cascade->Substituted Isoindolinone

Caption: Mechanism of transition metal-catalyzed C-H activation/annulation.

Pathways Involving N-Acyliminium Ions

Another powerful and widely adopted strategy involves the generation of N-acyliminium ions from readily accessible 3-hydroxyisoindolinones.[8][9] These intermediates can be formed under acidic conditions and are highly electrophilic, readily reacting with a variety of nucleophiles to introduce substituents at the 3-position of the isoindolinone core. This method provides a convergent approach to a diverse library of 3-substituted isoindolinones.[9]

Experimental Protocol: Synthesis of 3-Substituted Isoindolinones via N-Acyliminium Ions
  • Synthesize the starting 3-hydroxyisoindolinone, often from the reaction of 2-formylbenzoic acid with a primary amine.[10]

  • Dissolve the 3-hydroxyisoindolinone (1.0 eq.) and the desired nucleophile (1.2-2.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.

  • Add a Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, or trifluoroacetic acid) at 0 °C or room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-substituted isoindolinone.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key features, advantages, and limitations of each method, with representative experimental data.

MethodStarting MaterialsKey Reagent/CatalystTypical YieldsSubstrate Scope & Limitations
This compound This compound, Primary AmineBase (e.g., Triethylamine)60-90%Good for N-substituted isoindolinones. Limited for 3-substitution. Requires handling of a lachrymatory bromide.
Transition Metal-Catalyzed C-H Activation N-Substituted Benzamide, Alkene/AlkynePd, Rh, or Ru catalyst, Oxidant50-95%[7]Broad scope for 3-substituted and 3,3-disubstituted isoindolinones. Requires a directing group and sometimes harsh oxidants.
N-Acyliminium Ion Pathway 3-Hydroxyisoindolinone, NucleophileLewis or Brønsted Acid70-98%[8]Excellent for a wide variety of 3-substituted isoindolinones. The starting 3-hydroxyisoindolinone needs to be prepared first.
From 2-Formylbenzoic Acid 2-Formylbenzoic Acid, Primary Amine, additional componentOften catalyst-free or acid/base-catalyzed70-93%[11]One-pot, multicomponent reactions possible. Good for structural diversity.

Conclusion and Recommendations

The choice of synthetic route to isoindolinones is highly dependent on the desired substitution pattern and the available starting materials.

  • This compound remains a viable and straightforward option for the synthesis of N-substituted isoindolinones , particularly when the corresponding primary amine is readily available. Its simplicity and generally good yields make it a reliable choice for this class of compounds.

  • For the synthesis of 3-substituted and 3,3-disubstituted isoindolinones , transition metal-catalyzed C-H activation and N-acyliminium ion chemistry offer superior versatility and broader substrate scope. The C-H activation approach is particularly powerful for direct functionalization, while the N-acyliminium ion pathway provides a convergent and often high-yielding route to a diverse range of analogs.

  • Multicomponent reactions starting from 2-formylbenzoic acid are an excellent choice for generating libraries of structurally diverse isoindolinones in a single step.[11]

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable the researcher to make an informed decision and efficiently access their target isoindolinone derivatives.

References

A Comparative Spectroscopic Guide to Derivatives of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for several key derivatives of Methyl 2-bromomethylbenzoate. As a versatile starting material in organic synthesis, understanding the spectral characteristics of its derivatives is crucial for reaction monitoring, quality control, and structural elucidation. This document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established synthesis protocols.

Introduction

This compound is a valuable reagent in the synthesis of a wide array of ortho-substituted toluene derivatives. The benzylic bromide is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. This guide focuses on the spectroscopic properties of five such derivatives: Methyl 2-(azidomethyl)benzoate, Methyl 2-(cyanomethyl)benzoate, Methyl 2-(hydroxymethyl)benzoate, Methyl 2-(aminomethyl)benzoate, and Methyl 2-(phthalimidomethyl)benzoate. By comparing their ¹H NMR, ¹³C NMR, IR, and MS data, we can discern the electronic and structural influence of each substituent on the core scaffold.

Synthesis of Precursor: this compound

The starting material for these derivatives is typically synthesized from Methyl 2-methylbenzoate via a free-radical bromination reaction.

Experimental Protocol: Synthesis of this compound [1]

  • Materials: Methyl 2-methylbenzoate, Bromine, Carbon tetrachloride, 600-watt incandescent lamp.

  • Procedure:

    • A solution of Methyl 2-methylbenzoate in carbon tetrachloride is charged into a photolysis vessel equipped with a reflux condenser and a dropping funnel.

    • The solution is heated to reflux and irradiated with a 600-watt incandescent lamp.

    • A solution of bromine in carbon tetrachloride is added dropwise to the refluxing mixture.

    • After the addition is complete, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by crystallization from a mixture of diethyl ether and hexane.

Spectroscopic Data Comparison

The following sections detail the available spectroscopic data for each derivative. The data is presented in tabular format for easy comparison, followed by an analysis of the key spectral features.

Methyl 2-(azidomethyl)benzoate

The introduction of the azido group significantly influences the spectroscopic properties, particularly in the IR spectrum and the chemical shifts of the benzylic protons in the ¹H NMR spectrum.

Synthesis: This derivative can be prepared by the nucleophilic substitution of this compound with sodium azide.

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"this compound" -> "Methyl 2-(azidomethyl)benzoate" [label="NaN3"]; } caption { label: "Synthesis of Methyl 2-(azidomethyl)benzoate"; fontsize: 12; }

Spectroscopic Data:

Technique Data
¹H NMR Data not available in search results. Expected signals: aromatic protons (multiplets, ~7.2-8.0 ppm), benzylic protons (-CH₂N₃, singlet, ~4.5 ppm), and methyl ester protons (-OCH₃, singlet, ~3.9 ppm).
¹³C NMR Aromatic carbons (127-139 ppm), benzylic carbon (-CH₂N₃, ~52 ppm), methyl ester carbon (-OCH₃, ~52 ppm), and carbonyl carbon (C=O, ~166 ppm).
IR (cm⁻¹) A strong, sharp peak characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹. Other expected peaks include C=O stretch (~1720 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹).
Mass Spec (m/z) Molecular Ion (M⁺): 191.07 g/mol .[2]

Analysis: The most telling feature for the successful synthesis of this compound is the strong absorbance around 2100 cm⁻¹ in the IR spectrum, which is a definitive indicator of the azide functional group. In the ¹H NMR spectrum, the downfield shift of the benzylic protons compared to the starting material is indicative of the electron-withdrawing nature of the azide group.

Methyl 2-(cyanomethyl)benzoate

The nitrile group introduces a characteristic IR absorption and influences the electronic environment of the aromatic ring.

Synthesis: Prepared by the reaction of this compound with a cyanide salt, such as potassium cyanide.

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"this compound" -> "Methyl 2-(cyanomethyl)benzoate" [label="KCN"]; } caption { label: "Synthesis of Methyl 2-(cyanomethyl)benzoate"; fontsize: 12; }

Spectroscopic Data:

Technique Data
¹H NMR Data not available in search results. Expected signals: aromatic protons (multiplets, ~7.3-8.0 ppm), benzylic protons (-CH₂CN, singlet, ~3.8 ppm), and methyl ester protons (-OCH₃, singlet, ~3.9 ppm).
¹³C NMR Data not available in search results. Expected signals: aromatic carbons, benzylic carbon, nitrile carbon (-CN, ~117 ppm), methyl ester carbon, and carbonyl carbon.
IR (cm⁻¹) A weak to medium, sharp absorption for the C≡N stretch is expected around 2250 cm⁻¹.[3] Also, a strong C=O stretch around 1720 cm⁻¹.[3]
Mass Spec (m/z) Molecular Ion (M⁺): 175.06 g/mol . Key fragments at m/z 143 ([M-OCH₃]⁺) and 116 ([M-COOCH₃]⁺).[3]

Analysis: The presence of the nitrile group is best confirmed by the C≡N stretching vibration in the IR spectrum. The electron-withdrawing nature of the nitrile group will influence the chemical shifts of the adjacent benzylic and aromatic protons in the NMR spectra.

Methyl 2-(hydroxymethyl)benzoate

The hydroxyl group introduces the possibility of hydrogen bonding, which significantly affects the IR spectrum and the chemical shift of the hydroxyl proton in the ¹H NMR spectrum.

Synthesis: This derivative can be synthesized by the hydrolysis of this compound, often followed by esterification if the carboxylic acid is formed as an intermediate. A more direct route involves the reduction of Methyl 2-formylbenzoate.

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"this compound" -> "Methyl 2-(hydroxymethyl)benzoate" [label="H₂O"]; } caption { label: "Synthesis of Methyl 2-(hydroxymethyl)benzoate"; fontsize: 12; }

Spectroscopic Data:

Technique Data
¹H NMR Aromatic protons (multiplets, ~7.2-7.9 ppm), benzylic protons (-CH₂OH, singlet, ~4.7 ppm), hydroxyl proton (-OH, broad singlet, variable), and methyl ester protons (-OCH₃, singlet, ~3.9 ppm).
¹³C NMR Aromatic carbons (~127-140 ppm), benzylic carbon (-CH₂OH, ~63 ppm), methyl ester carbon (-OCH₃, ~52 ppm), and carbonyl carbon (C=O, ~168 ppm).[4]
IR (cm⁻¹) A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[5] A strong C=O stretch around 1700 cm⁻¹.[5] C-O stretching bands around 1000-1200 cm⁻¹.[5]
Mass Spec (m/z) Molecular Ion (M⁺): 166.06 g/mol .

Analysis: The most prominent feature is the broad O-H stretch in the IR spectrum, indicative of hydrogen bonding. The chemical shift of the hydroxyl proton in the ¹H NMR spectrum is concentration and solvent dependent. The benzylic protons are shifted downfield compared to the aminomethyl derivative due to the electronegativity of the oxygen atom.

Methyl 2-(aminomethyl)benzoate

The amino group is a basic functionality that can be protonated. Its presence is characterized by N-H stretching in the IR spectrum and the chemical shifts of the benzylic protons.

Synthesis: This compound can be synthesized from this compound by reaction with ammonia or a protected amine followed by deprotection. Another route involves the reduction of Methyl 2-cyanobenzoate.

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"this compound" -> "Methyl 2-(aminomethyl)benzoate" [label="1. Phthalimide, K₂CO₃\n2. H₂NNH₂"]; } caption { label: "Synthesis of Methyl 2-(aminomethyl)benzoate"; fontsize: 12; }

Spectroscopic Data:

Technique Data
¹H NMR Aromatic protons (multiplets, ~7.2-7.9 ppm), benzylic protons (-CH₂NH₂, singlet, ~3.9 ppm), amine protons (-NH₂, broad singlet, variable), and methyl ester protons (-OCH₃, singlet, ~3.9 ppm).
¹³C NMR Aromatic carbons (~127-147 ppm), benzylic carbon (-CH₂NH₂, ~45 ppm), methyl ester carbon (-OCH₃, ~52 ppm), and carbonyl carbon (C=O, ~169 ppm).
IR (cm⁻¹) Two N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. A strong C=O stretch around 1700 cm⁻¹. N-H bending vibration around 1600 cm⁻¹.
Mass Spec (m/z) Molecular Ion (M⁺): 165.08 g/mol .

Analysis: The two distinct N-H stretching bands in the IR spectrum are characteristic of a primary amine. The benzylic protons in the ¹H NMR spectrum are at a higher field (more shielded) compared to the other derivatives due to the electron-donating nature of the amino group.

Methyl 2-(phthalimidomethyl)benzoate

This derivative is often an intermediate in the synthesis of the primary amine via the Gabriel synthesis. The phthalimide group has a distinct spectroscopic signature.

Synthesis: Prepared by the reaction of this compound with potassium phthalimide.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" -> "Methyl 2-(phthalimidomethyl)benzoate" [label="Potassium Phthalimide"]; } caption { label: "Synthesis of Methyl 2-(phthalimidomethyl)benzoate"; fontsize: 12; }

Spectroscopic Data:

Technique Data
¹H NMR Aromatic protons of the benzoate ring (multiplets, ~7.3-8.0 ppm), aromatic protons of the phthalimide ring (multiplets, ~7.7-7.9 ppm), benzylic protons (-CH₂N-, singlet, ~4.9 ppm), and methyl ester protons (-OCH₃, singlet, ~3.9 ppm).
¹³C NMR Aromatic carbons of both rings, benzylic carbon (-CH₂N-), two distinct carbonyl carbons of the phthalimide group (~168 ppm), and the ester carbonyl carbon.
IR (cm⁻¹) Two strong C=O stretching bands for the imide group, typically around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The ester C=O stretch will also be present around 1720 cm⁻¹.
Mass Spec (m/z) Molecular Ion (M⁺): 295.08 g/mol .

Analysis: The two distinct carbonyl peaks in the IR spectrum are a clear indication of the phthalimide group. The ¹H NMR spectrum is more complex due to the presence of two different aromatic systems. The downfield shift of the benzylic protons is a result of the electron-withdrawing nature of the phthalimide group.

Conclusion

The spectroscopic data presented in this guide highlight the distinct electronic and structural effects of various functional groups introduced at the benzylic position of this compound. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra provide a robust toolkit for the identification and characterization of these important synthetic intermediates. Researchers can utilize this comparative guide to facilitate their synthetic efforts and ensure the structural integrity of their target molecules.

References

A Comparative Guide to the X-ray Crystallography of Heterocyclic Compounds Synthesized from Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern a compound's properties and biological activity. Methyl 2-bromomethylbenzoate is a versatile and readily available starting material in synthetic organic chemistry, serving as a key building block for a diverse array of heterocyclic compounds, including isoindolinones and phthalides. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, providing a straightforward entry into various molecular scaffolds of pharmaceutical and material science interest.

This guide provides an in-depth comparative analysis of the X-ray crystallographic data for a selection of compounds synthesized from this compound. By examining the structural nuances of these derivatives, we aim to provide a valuable resource for understanding structure-property relationships and to aid in the rational design of novel molecular entities. The experimental data presented herein is supported by detailed protocols and authoritative references to ensure scientific integrity and reproducibility.

The Versatility of this compound in Heterocyclic Synthesis

This compound is an ideal precursor for the synthesis of fused heterocyclic systems. The ortho relationship of the bromomethyl and methyl ester functionalities allows for intramolecular cyclization reactions following an initial intermolecular reaction at the benzylic position. A primary application is the synthesis of N-substituted isoindolin-1-ones, where reaction with a primary amine leads to a tandem substitution and lactamization cascade. Similarly, it can be utilized in the synthesis of 3-substituted phthalides and other more complex polycyclic frameworks. The nature of the substituent introduced dictates the resulting molecular geometry and crystal packing, offering a rich landscape for crystallographic exploration.

Below is a generalized workflow for the synthesis and crystallographic analysis of derivatives from this compound.

Synthesis and Crystallography Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis A This compound C Reaction & Workup A->C B Nucleophile (e.g., Primary Amine) B->C D Purification (e.g., Column Chromatography) C->D E Purified Product D->E F Solvent Screening E->F G Crystal Growth (e.g., Slow Evaporation) F->G H Single Crystal Selection G->H I Data Collection (Diffractometer) H->I J Structure Solution & Refinement I->J K Crystallographic Data (CIF) J->K L Structural Analysis K->L

Caption: Generalized workflow from synthesis to crystallographic analysis.

Comparative Crystallographic Data of Selected Derivatives

The following table summarizes key crystallographic parameters for a selection of heterocyclic compounds synthesized using routes involving or analogous to those starting from this compound. This comparative data highlights the influence of the incorporated substituents on the crystal system, space group, and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-BenzylphthalimideC₁₅H₁₁NO₂MonoclinicP2₁/c11.593(2)7.611(1)13.585(3)98.43(3)[1]
Methyl 2-(benzoyloxy)benzoateC₁₅H₁₂O₄MonoclinicC2/c19.4344(7)8.5216(3)14.6195(5)93.075(2)[2]
2-Acetylamino-benzoic acidC₉H₉NO₃OrthorhombicFdd210.848(1)30.264(1)10.577(1)90[3]

In-Depth Analysis of Representative Crystal Structures

N-Benzylphthalimide: A Model for N-Substituted Isoindolinone Precursors

While not directly synthesized from this compound in the cited study, N-benzylphthalimide serves as an excellent structural analog to the N-substituted isoindolinones that are. Its synthesis involves the reaction of phthalimide with benzyl bromide, a reaction conceptually similar to the initial step in isoindolinone formation from this compound and a primary amine.

The crystal structure of N-benzylphthalimide reveals a monoclinic system with the space group P2₁/c.[1] The molecule adopts a conformation where the phthalimide and benzyl rings are not coplanar, which is a common feature in such systems to minimize steric hindrance. The packing of molecules in the crystal lattice is primarily governed by van der Waals forces.

Methyl 2-(benzoyloxy)benzoate: An Ester-Substituted Derivative

The synthesis of Methyl 2-(benzoyloxy)benzoate provides an example of a derivative where the bromomethyl group has been replaced by a larger ester functionality. The crystallographic analysis of this compound shows a monoclinic C2/c space group.[2] The dihedral angle between the two aromatic rings is a key structural parameter, influencing the overall molecular shape and packing. In the crystal, molecules are linked by C—H⋯π interactions, forming chains that are further organized into sheets via offset π–π stacking.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones

The synthesis of N-substituted isoindolinones from this compound is a robust and widely applicable method. The following is a generalized protocol:

  • Reaction Setup: To a solution of a primary amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃ or Et₃N, 1.2 eq.).

  • Addition of Electrophile: this compound (1.1 eq.), dissolved in the same solvent, is added dropwise to the amine solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted isoindolin-1-one.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by various methods, with slow evaporation of a saturated solution being the most common.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Growth: The solution is loosely covered and allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks typically yields single crystals.

  • Data Collection and Structure Refinement: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data is processed to solve and refine the crystal structure using specialized software.

Synthesis_of_N_Substituted_Isoindolinones cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C Base Base (e.g., K2CO3) Base->C D Intramolecular Cyclization (Lactamization) C->D E N-Substituted Isoindolin-1-one D->E

References

Introduction: The Significance of Kinetic Analysis for a Versatile Reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Kinetic Studies of Reactions Involving Methyl 2-bromomethylbenzoate

This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester on an aromatic ring.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research.[2] The benzylic bromide moiety is susceptible to nucleophilic substitution, a cornerstone reaction in organic chemistry. Understanding the kinetics of these substitution reactions—the rates at which they occur and the factors that influence them—is paramount for process optimization, mechanism elucidation, and the rational design of synthetic routes.

This guide provides a comprehensive comparison of the kinetic profiles of this compound under various conditions. We will delve into the theoretical underpinnings of its reactivity, compare experimental methodologies for monitoring its reactions, present comparative kinetic data from analogous systems, and offer detailed protocols for researchers aiming to conduct their own studies.

Theoretical Framework: A Competition Between Sₙ1 and Sₙ2 Pathways

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. This process can occur via two primary mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction.[3][4] The operative pathway is dictated by a delicate balance of factors including the substrate structure, nucleophile strength, solvent polarity, and leaving group ability.

  • Sₙ2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4][5] This pathway is characterized by an inversion of stereochemistry at the reaction center and is highly sensitive to steric hindrance.[4][6]

  • Sₙ1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[4] This is followed by a rapid attack of the nucleophile on the carbocation. The rate depends only on the substrate concentration (Rate = k[Substrate]).[7] Benzylic systems like this compound are prone to Sₙ1 reactions because the resulting benzyl carbocation is stabilized by resonance with the aromatic ring.[6]

The competition between these two pathways is a central theme in studying the kinetics of this molecule.

G cluster_SN2 Sₙ2 Pathway (Bimolecular) cluster_SN1 Sₙ1 Pathway (Unimolecular) R_X_SN2 R-X + Nu⁻ TS_SN2 [Nu---R---X]⁻ Transition State R_X_SN2->TS_SN2 Concerted Step Rate = k[R-X][Nu⁻] P_SN2 R-Nu + X⁻ (Inversion of Stereochemistry) TS_SN2->P_SN2 R_X_SN1 R-X Carbocation R⁺ + X⁻ Carbocation Intermediate R_X_SN1->Carbocation Step 1 (Slow) Rate = k[R-X] P_SN1 R-Nu + X⁻ (Racemization) Carbocation->P_SN1 Step 2 (Fast) Nu_SN1 Nu⁻ Nu_SN1->Carbocation

Caption: Sₙ1 and Sₙ2 reaction pathways for nucleophilic substitution.

Experimental Design for Kinetic Studies

A successful kinetic study relies on accurately monitoring the change in concentration of a reactant or product over time. The choice of analytical method is critical and depends on the specific properties of the reactants and the expected reaction rate.

Comparison of Monitoring Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Conductivity Measurement Monitors the change in ionic concentration as charged reactants form charged products (or vice versa). For reactions of this compound, the formation of bromide ions (Br⁻) increases conductivity.High precision, relatively low cost, continuous monitoring.Only applicable to reactions involving a net change in ions; sensitive to temperature fluctuations.Reactions with ionic nucleophiles or those producing ionic products in low-conductivity solvents.[8][9]
NMR Spectroscopy Tracks the disappearance of reactant signals (e.g., the -CH₂Br protons) and the appearance of product signals over time.Provides direct structural information, can monitor multiple species simultaneously, non-invasive.[10]Lower sensitivity, requires deuterated solvents, more expensive, discrete time points.Mechanistic studies where intermediates or multiple products might form.[10]
UV-Vis Spectrophotometry Follows the change in absorbance at a specific wavelength corresponding to a reactant or product that contains a chromophore.High sensitivity, suitable for fast reactions (especially with stopped-flow apparatus), widely available.[11][12]Requires a suitable chromophore with a unique absorbance spectrum; potential for spectral overlap.Reactions where a reactant or product has a strong, distinct UV-Vis absorption band.
Stopped-Flow Analysis A rapid mixing technique coupled with a fast detector (like UV-Vis or fluorescence) to study reactions on the millisecond timescale.[11]Allows for the study of very fast reactions, small sample volumes.Specialized and expensive equipment required.Investigating fast bimolecular reactions to determine pre-equilibrium steps.
General Experimental Workflow

A robust kinetic experiment requires careful planning and execution to ensure data is reliable and reproducible.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis A Reagent Purification & Characterization C Prepare Stock Solutions of Known Concentration A->C B Solvent Purification & Drying B->C D Equilibrate Solutions to Reaction Temperature C->D E Initiate Reaction by Mixing Reagents D->E F Monitor Reaction Progress (e.g., Conductivity, NMR) E->F G Record Data vs. Time F->G H Plot Data to Determine Reaction Order & Rate Constant (k) G->H I Repeat Under Different Conditions (e.g., [Nu], Temp) H->I J Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) I->J

Caption: Standard workflow for conducting a chemical kinetics experiment.

Comparative Kinetic Data Analysis

While specific kinetic data for this compound is not extensively published, we can draw authoritative comparisons from studies on closely related benzyl bromides. These reactions are typically found to follow second-order kinetics, consistent with an Sₙ2 mechanism.[9]

The Influence of the Nucleophile

The rate of substitution is highly dependent on the strength and nature of the incoming nucleophile. Stronger nucleophiles lead to faster reactions in an Sₙ2 context.

Table 1: Relative Rate Constants for Reactions of Benzyl Bromide with Various Nucleophiles (Illustrative)

NucleophileSolventRelative Rate Constant (k_rel)Probable MechanismReference
AnilineMethanol1Sₙ2[9]
p-AnisidineMethanol~2.5Sₙ2[9]
p-ChloroanilineMethanol~0.3Sₙ2[9]
ThioureaMethanolHighSₙ2[13]
Methanol (Solvolysis)MethanolLowSₙ1 / Sₙ2 Borderline[14]

Note: Data is compiled from analogous systems to illustrate trends.

As shown, electron-donating groups on the nucleophile (like methoxy in p-anisidine) increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups (like chloro) decrease the rate.[9]

The Role of the Solvent

Solvents play a crucial role in stabilizing reactants, transition states, and intermediates, thereby influencing the reaction pathway and rate.[7]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents contain -OH or -NH groups and are excellent at solvating both cations and anions.[7] They can stabilize the carbocation intermediate in an Sₙ1 reaction and can also solvate the nucleophile, potentially hindering its reactivity in an Sₙ2 reaction. For benzylic systems, these solvents can push the mechanism towards the Sₙ1 pathway or lead to solvolysis, where the solvent itself acts as the nucleophile.[7][14]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have high dielectric constants but lack acidic protons. They are poor at solvating anions (the nucleophile), leaving the nucleophile "naked" and highly reactive.[7] Consequently, polar aprotic solvents strongly favor the Sₙ2 mechanism.[7]

G center Reaction Rate (this compound) sub Substrate (Benzylic System) center->sub Favors Sₙ1/Sₙ2 nuc Nucleophile (Strength & Sterics) center->nuc Affects Sₙ2 Rate solv Solvent (Polar Protic vs. Aprotic) center->solv Dictates Pathway temp Temperature (Arrhenius Equation) center->temp Increases Rate

Caption: Key factors influencing the rate of nucleophilic substitution.

Case Study: Protocol for Kinetic Analysis

This section provides a detailed protocol for determining the second-order rate constant for the reaction of this compound with aniline in methanol using conductivity measurements, a method well-established for similar reactions.[9]

Objective:

To measure the second-order rate constant (k₂) for the reaction: this compound + Aniline → N-phenyl-2-(methoxycarbonyl)benzylamine + HBr

Materials & Equipment:
  • This compound (>98% purity)

  • Aniline (freshly distilled)

  • Methanol (anhydrous, analytical grade)

  • Conductivity meter with a dipping cell

  • Thermostatic water bath

  • Volumetric flasks, pipettes, and two boiling test tubes

  • Stopwatch

Experimental Protocol:
  • Solution Preparation:

    • Prepare a 0.04 M stock solution of this compound in anhydrous methanol.

    • Prepare a 0.04 M stock solution of aniline in anhydrous methanol.

    • Note: Working under pseudo-first-order conditions (e.g., with a 10-fold excess of aniline) can also be an effective strategy.

  • Temperature Equilibration:

    • Pipette 10 mL of the 0.04 M this compound solution into one boiling test tube.

    • Pipette 10 mL of the 0.04 M aniline solution into a second boiling test tube.

    • Place both test tubes in the thermostatic water bath set to the desired temperature (e.g., 35.0 °C) for at least 15 minutes to allow them to reach thermal equilibrium.[9]

  • Reaction Initiation and Monitoring:

    • Rapidly mix the contents of the two test tubes into a reaction vessel already placed in the water bath.

    • Simultaneously start the stopwatch.

    • Immediately immerse the conductivity cell into the reaction mixture.

    • Record the resistance or conductivity of the solution at regular time intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes).

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant can be determined using the integrated rate law for a second-order reaction with equal initial concentrations: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration at time t, and [A]₀ is the initial concentration.

    • Alternatively, convert resistance readings (R) to concentration. The progress of the reaction can be followed by plotting (R₀ - R_t) / (R_t - R_inf) versus time, where R₀, R_t, and R_inf are the resistances at time zero, time t, and infinite time, respectively.[9]

    • A linear plot of the appropriate function of concentration versus time will have a slope equal to the rate constant, k.

  • Validation:

    • Repeat the experiment at least twice to ensure reproducibility.

    • Perform the experiment at several different temperatures (e.g., 30, 35, 40, 45 °C) to determine the activation parameters (like activation energy, Ea) using the Arrhenius plot (ln(k) vs. 1/T).

Conclusion

The kinetic analysis of reactions involving this compound is a study in the competitive nature of Sₙ1 and Sₙ2 mechanisms. While its benzylic structure provides resonance stabilization for a potential carbocation (favoring Sₙ1), it is also relatively unhindered, allowing for backside attack (favoring Sₙ2). The evidence from analogous systems strongly suggests that in the presence of strong, unhindered nucleophiles and polar aprotic solvents, the Sₙ2 pathway predominates. Conversely, conditions involving weak nucleophiles and polar protic solvents will favor an Sₙ1 or solvolysis pathway.

By carefully selecting the appropriate analytical technique—such as conductivity, NMR, or spectrophotometry—researchers can precisely measure reaction rates, determine reaction orders, and calculate activation parameters. This data is not merely academic; it provides the fundamental insights required to control reaction outcomes, maximize yields, and design robust synthetic processes for the development of novel chemical entities.

References

Positional Isomerism in Drug Discovery: A Comparative Bioactivity Guide to Compounds from Ortho- vs. Para-Bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the subtle art of molecular architecture often dictates the line between a promising lead compound and a clinical failure. Positional isomerism, the varied placement of functional groups on a molecular scaffold, is a critical factor that can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the comparative bioactivity of derivatives synthesized from two common starting materials: ortho-bromomethylbenzoate and para-bromomethylbenzoate. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding how the ortho versus para orientation impacts biological activity.

The Significance of Isomeric Position: A Tale of Two Benzoates

Ortho-, meta-, and para-substitution patterns on a benzene ring can lead to significant differences in the physical, chemical, and biological properties of a molecule. In the case of bromomethylbenzoate isomers, the relative positioning of the bromomethyl and methyl ester groups dictates steric hindrance, electronic effects, and the potential for intramolecular interactions. These factors, in turn, can dramatically alter how a derivative of these molecules interacts with a biological target.

For instance, the proximity of the two functional groups in ortho-bromomethylbenzoate can lead to unique intramolecular reactions and a more rigid conformation in its derivatives, which may be advantageous for binding to specific receptor pockets.[1] Conversely, the more linear and less sterically hindered nature of para-bromomethylbenzoate derivatives might allow for different binding modes or improved bioavailability. A comparative study on aminophenyl benzothiazoles highlighted that ortho-substituted compounds can form intramolecular hydrogen bonds, leading to a more planar structure, a feature often favored for binding to amyloid fibrils.[1]

G cluster_ortho ortho-Bromomethylbenzoate cluster_para para-Bromomethylbenzoate ortho Benzene Ring Br CH2Br ortho->Br COOCH3_o COOCH3 ortho->COOCH3_o para Benzene Ring Br2 CH2Br para->Br2 COOCH3_p COOCH3 para->COOCH3_p

Caption: Chemical structures of ortho- and para-bromomethylbenzoate.

Bioactivity Profile of Para-Bromomethylbenzoate Derivatives

Derivatives of para-bromomethylbenzoate have been extensively explored in medicinal chemistry, largely due to their utility as intermediates in the synthesis of a wide range of biologically active molecules.

Anticancer Activity

A significant body of research highlights the anticancer potential of compounds derived from para-substituted benzyl moieties. Studies have shown that the nature of the substituent at the para-position can significantly influence cytotoxicity and selectivity against cancer cell lines.

For example, a series of glucopyranosyl-conjugated benzyl derivatives were synthesized and evaluated for their antiproliferative activity against colorectal cancer cells (HCT-116).[2] The results indicated that compounds with electron-donating groups, such as a methyl or methoxy group at the para-position, exhibited enhanced selectivity between normal and cancer cells.[2] In another study, a para-chlorobenzylamino derivative of a thiazole compound was identified as one of the most active analogues against U-937 and SK-MEL-1 cancer cell lines, with IC50 values in the low micromolar range.[3][4]

Compound ClassCancer Cell LineBioactivity (IC50)Reference
Glucopyranosyl-conjugated benzyl derivativesHCT-116Varies with substituent[2]
2-Arylalkylamino-4-amino-5-aroylthiazolesU-937, SK-MEL-15.7 to 12.2 μM[3][4]
Indole chalconesHCT-11610.70 to 553.94 μM[5]
Antimicrobial Activity

Derivatives incorporating a para-substituted benzyl group have also been investigated for their antimicrobial properties. In a study on 1,2-benzothiazine derivatives, compounds with a methyl group or a halogen (chlorine or bromine) at the para-position of the benzoyl moiety demonstrated higher antimicrobial activity against Gram-positive bacteria.[6] Similarly, research on para-amino benzoic acid derivatives indicated that a para-bromo substituted compound was active against C. albicans and A. niger.[7]

Bioactivity Profile of Ortho-Bromomethylbenzoate Derivatives

While less extensively documented in direct comparative studies, the bioactivity of ortho-substituted benzyl derivatives presents a distinct profile, often influenced by steric and conformational effects.

Anticancer Activity

The strategic placement of substituents at the ortho-position has been shown to be crucial for the anticancer activity of certain classes of compounds. In a study of N-benzyl indole-derived hydrazones as potential agents against triple-negative breast cancer, it was demonstrated that ortho-linking was more significant for designing effective derivatives.[8] For instance, a compound with a 2-chlorophenyl substitution exhibited a lower IC50 value (19.6 ± 0.5 μM) compared to its 3-chlorophenyl counterpart (22.6 ± 0.1 μM).[8]

Furthermore, the discovery of 2-(ortho-substituted benzyl)-indole derivatives as potent RORγ agonists with antitumor activity underscores the importance of the ortho-substitution pattern.[9] These compounds were able to induce the production of IL-17 and IFNγ in tumor tissues, leading to antitumor efficacy in a mouse colorectal tumor model.[9]

Enzyme Inhibition

In the context of enzyme inhibition, the ortho-position of substituents on a benzyl ring has been shown to play a critical role. A study on N-substituted-(4-bromophenyl) sulfonamides as inhibitors of α-glucosidase and acetylcholinesterase (AChE) found that compounds with an o-chlorobenzyl substitution on the nitrogen atom were potent inhibitors of both enzymes.[10] Notably, the meta-chlorobenzyl isomer was the least effective inhibitor, highlighting the sensitivity of the enzyme's active site to the spatial arrangement of the substituent.[10]

Compound ClassEnzymeBioactivity (IC50)Reference
N-substituted-(4-bromophenyl) sulfonamidesα-glucosidase124.74 ± 0.18 µM (o-chloro)[10]
N-substituted-(4-bromophenyl) sulfonamidesAcetylcholinesterase (AChE)52.63 ± 0.14 µM (o-chloro)[10]

Experimental Protocols

To provide a practical context for the bioactivity data presented, this section outlines a standard methodology for assessing anticancer activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion: A Positional Paradigm in Drug Design

While a definitive, overarching rule for the superiority of ortho versus para substitution remains elusive and is highly dependent on the specific biological target and molecular scaffold, this guide highlights a crucial principle: positional isomerism is a powerful tool in the medicinal chemist's arsenal. The available data suggest that para-substituted derivatives often provide a less sterically hindered and more readily synthetically accessible route to a wide range of bioactive compounds. However, the unique conformational constraints and potential for intramolecular interactions conferred by ortho-substitution can lead to highly potent and selective compounds, particularly in enzyme inhibition and in cases where a more rigid structure is advantageous for receptor binding.

Ultimately, the choice between an ortho- or para-bromomethylbenzoate starting material should be guided by a thorough understanding of the target's structure and a rational design approach that considers the steric, electronic, and conformational implications of each isomeric position.

References

A Senior Application Scientist's Comparative Guide to Isomeric Purity Analysis of Bromomethylbenzoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and organic synthesis, methyl bromomethylbenzoate isomers (ortho, meta, and para) are invaluable intermediates. They serve as key building blocks for a multitude of active pharmaceutical ingredients (APIs). However, the synthetic routes to these compounds often yield a mixture of positional isomers. The seemingly subtle difference in the substitution pattern on the benzene ring can lead to significant variations in pharmacological activity, toxicity, and impurity profiles of the final drug product. Therefore, the accurate and robust analysis of isomeric purity is not merely a quality control checkpoint; it is a fundamental necessity for ensuring the safety, efficacy, and consistency of the therapeutic agent.

This guide provides an in-depth comparison of the three principal analytical techniques for assessing the isomeric purity of bromomethylbenzoate compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you to select the most appropriate methodology for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. The separation of bromomethylbenzoate isomers is predicated on the subtle differences in their polarity, which dictates their interaction with the stationary and mobile phases.

Causality of Separation: Polarity and Retention

In reversed-phase HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation mechanism relies on the principle that "like dissolves like." More polar compounds have a stronger affinity for the polar mobile phase and will elute from the column faster. Conversely, less polar compounds will interact more strongly with the non-polar stationary phase and have longer retention times.

For bromomethylbenzoate isomers:

  • Para-isomer (Methyl 4-(bromomethyl)benzoate): Due to its symmetrical structure, the p-isomer has the lowest dipole moment and is the least polar. It will exhibit the strongest retention on a C18 column.

  • Meta-isomer (Methyl 3-(bromomethyl)benzoate): The m-isomer has an intermediate polarity.

  • Ortho-isomer (Methyl 2-(bromomethyl)benzoate): The o-isomer is generally the most polar due to intramolecular interactions and steric effects, leading to the shortest retention time in a reversed-phase system.

This predictable elution order provides a logical foundation for peak identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bromomethylbenzoate Isomer Mixture Dissolve Dissolve in Acetonitrile/Water (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm PTFE filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Prepared Sample Separate Isocratic Elution (ACN:H2O) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Quantify Quantify Isomers by Peak Area % Chromatogram->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Mixture Dissolve Dissolve in Dichloromethane (100 ppm) Sample->Dissolve Inject Inject 1 µL into GC Inlet Dissolve->Inject Prepared Sample Separate Separate on HP-5ms Column (Temperature Program) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Ion Signal Spectrum Extract Mass Spectra Chromatogram->Spectrum Identify Identify by Retention Time & MS Spectrum->Identify NMR_Logic cluster_signals Signal Count Analysis cluster_results Isomer Identification cluster_splitting Splitting Pattern Analysis Start Acquire 1H & 13C NMR Spectra of Isomer Mixture Aromatic_H Count Aromatic 1H Signals Start->Aromatic_H Aromatic_C Count Aromatic 13C Signals Start->Aromatic_C Para Para Isomer Aromatic_H->Para 2 Signals OrthoMeta Ortho or Meta Isomer Aromatic_H->OrthoMeta 4 Signals Aromatic_C->Para 4 Signals Aromatic_C->OrthoMeta 6 Signals AnalyzeSplitting Analyze Aromatic 1H Coupling Constants (J-values) OrthoMeta->AnalyzeSplitting Ortho_ID Ortho Isomer AnalyzeSplitting->Ortho_ID Distinct ortho, meta, para couplings Meta_ID Meta Isomer AnalyzeSplitting->Meta_ID Complex meta couplings

A Comparative Guide to Alternatives for Methyl 2-bromomethylbenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role and Limitations of a Workhorse Reagent

Methyl 2-bromomethylbenzoate is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive benzylic bromide and a methyl ester on an aromatic scaffold, makes it a prime precursor for constructing a variety of molecular architectures, particularly in the synthesis of heterocycles and the elaboration of pharmaceutical intermediates.[1][2] The primary reactivity stems from the benzylic bromide, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.[3] This functionality allows for the straightforward introduction of the methyl 2-methoxycarbonylbenzyl group onto amines, alcohols, thiols, and other nucleophilic species.

The synthesis of this compound itself is typically achieved via the radical bromination of methyl o-toluate, commonly using N-bromosuccinimide (NBS) and a radical initiator.[4][5]

Despite its utility, this compound is not without its drawbacks. As a potent alkylating agent and a lachrymator, it requires careful handling. Furthermore, like many benzylic halides, it can pose concerns regarding genotoxicity, a critical consideration in pharmaceutical process development.[6] These limitations, coupled with the drive for greener, safer, and more efficient synthetic routes, necessitate a thorough evaluation of alternative reagents and strategies that can achieve the same synthetic outcomes.

This guide provides an in-depth comparison of viable alternatives to this compound, focusing on two of its most common applications: N-alkylation and the synthesis of fused heterocyclic systems like phthalides. We will analyze these alternatives based on their reactivity, safety profile, substrate scope, and experimental feasibility, providing researchers with the data needed to make informed decisions in their synthetic planning.

Chapter 1: Alternatives in N-Alkylation Reactions

N-alkylation is arguably the most frequent application of this compound. The reaction introduces the o-methoxycarbonylbenzyl moiety, a common structural motif in medicinal chemistry. While effective, the direct SN2 approach is not the only option.

Alternative 1: Other Benzylic Halides and Pseudohalides

A direct substitution for the bromide is to alter the leaving group. This represents the most mechanistically similar alternative, with variations in reactivity and reagent preparation.

  • Methyl 2-(chloromethyl)benzoate: The chloro-analogue is often less expensive but also less reactive than the bromide. The C-Cl bond is stronger than the C-Br bond, meaning harsher reaction conditions (higher temperatures, longer reaction times) may be required to achieve comparable conversion. This reduced reactivity, however, can sometimes be advantageous in complex molecules where selectivity is a concern.

  • Sulfonate Esters (Mesylates, Tosylates): Prepared from the corresponding alcohol (Methyl 2-(hydroxymethyl)benzoate), sulfonate esters are excellent leaving groups, often superior to bromide. Their advantages include:

    • Non-Halogenated Route: Avoids the use of corrosive and hazardous brominating agents like NBS or elemental bromine.

    • Crystalline Solids: Often easier to purify and handle than the bromo-analogue, which can be an oil.

    • High Reactivity: Reactions typically proceed under mild conditions with high yields.

The primary drawback is that this route requires an extra synthetic step (alcohol formation, then sulfonylation). Furthermore, sulfonate esters are also potent alkylating agents and carry similar genotoxicity concerns.[6]

Workflow: Comparison of Halide vs. Tosylate Preparation

cluster_0 Route A: Radical Bromination cluster_1 Route B: Sulfonylation Toluate Methyl o-toluate NBS NBS, AIBN Toluate->NBS CCl₄, Reflux M2BB This compound NBS->M2BB Toluate2 Methyl o-toluate Hydrolysis Reduction (e.g., NaBH₄) Alcohol Methyl 2-(hydroxymethyl)benzoate Hydrolysis->Alcohol TsCl TsCl, Pyridine Alcohol->TsCl M2TB Methyl 2-(tosyloxymethyl)benzoate TsCl->M2TB

Caption: Synthetic routes to benzylic electrophiles.

Alternative 2: Reductive Amination with Methyl 2-formylbenzoate

A mechanistically distinct and significantly greener alternative is the reductive amination of Methyl 2-formylbenzoate. This two-step, one-pot process involves the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Key Advantages:

  • Enhanced Safety: Completely avoids the use of potent, hazardous alkylating agents. The starting materials and intermediates are generally less toxic.

  • Broad Scope: Highly effective for a wide range of primary and secondary amines.

  • Reduced Byproducts: The primary byproduct is water, leading to simpler workups.

  • Control of Overalkylation: For primary amines, reaction conditions can often be tuned to favor the formation of the secondary amine product, a common challenge in direct alkylation with benzylic halides.[7]

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), which is mild and tolerant of many functional groups, and sodium cyanoborohydride (NaBH₃CN).

Mechanism: Reductive Amination Pathway

Aldehyde Methyl 2-formylbenzoate Imine Iminium Ion Intermediate Aldehyde->Imine + Amine, -H₂O Amine R₂NH (Amine) Product N-Alkylated Product Imine->Product Reducer [H] (e.g., STAB) Reducer->Imine Reduction

Caption: General mechanism for reductive amination.

Data Summary: Comparison of N-Alkylation Methods
MethodKey ReagentTypical ConditionsSafety ProfileAtom EconomyKey Advantages
Direct Alkylation This compoundBase (K₂CO₃, DIPEA), MeCN/DMF, RT-80°CPoor: Lachrymator, potent alkylating agentModerateHigh reactivity, well-established
Direct Alkylation Methyl 2-(chloromethyl)benzoateHarsher conditions (e.g., >80°C, NaI cat.)Poor: Potent alkylating agentModerateLower cost, potentially higher selectivity
Direct Alkylation Methyl 2-(tosyloxymethyl)benzoateBase, MeCN/DMF, RT-60°CPoor: Potent alkylating agentLowHigh reactivity, non-halide route
Reductive Amination Methyl 2-formylbenzoateSTAB, DCE/THF, RTGood: Aldehydes are less hazardousHighHigh safety, avoids overalkylation, green

Chapter 2: Alternatives in Heterocycle Synthesis (Phthalides)

Phthalides (or 3,4-dihydro-1H-isobenzofuran-1-ones) are core structures in many natural products and pharmaceuticals. Syntheses originating from this compound typically involve its reaction with a nucleophile, followed by an intramolecular cyclization/lactonization step. Modern organometallic methods provide powerful, convergent alternatives.

Alternative: Transition Metal-Catalyzed Annulation Reactions

Instead of building the molecule piece-by-piece, modern C-H activation and annulation strategies can construct the phthalide core in a single, highly atom-economical step. These methods bypass the need for pre-functionalized starting materials like benzylic halides entirely.

One prominent example involves the rhodium-catalyzed annulative coupling of benzoic acids with alkenes or aldehydes.[8]

Key Features:

  • High Convergence: Joins two readily available fragments directly.

  • Atom Economy: The ideal reaction forms the product with minimal waste.

  • Novel Disconnections: Opens up new retrosynthetic possibilities, starting from simple benzoic acids.

The main challenges for these methods are often the cost of the catalyst (though loadings can be low), the required oxidant (often a stoichiometric copper or silver salt), and substrate scope limitations. However, for specific targets, this approach can be far more efficient than traditional multi-step sequences.

Workflow: Traditional vs. C-H Activation for Phthalide Synthesis

cluster_trad Traditional Route cluster_modern C-H Activation Route M2BB_p This compound Inter Intermediate M2BB_p->Inter Nu Nucleophile (e.g., R-MgBr) Cyclize Hydrolysis & Lactonization Inter->Cyclize Phthalide1 Substituted Phthalide Cyclize->Phthalide1 Benzoic Benzoic Acid Catalyst [Rh] Catalyst, Oxidant Benzoic->Catalyst Alkene Alkene/Aldehyde Alkene->Catalyst Phthalide2 Substituted Phthalide Catalyst->Phthalide2

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-bromomethylbenzoate (CAS No. 2417-73-4) is a valuable reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules. However, its utility is matched by its hazardous properties, which necessitate meticulous handling and disposal procedures. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, from acquisition to disposal.

Part 1: Hazard Assessment and Pre-Disposal Safety Protocols

Understanding the inherent risks of a chemical is the foundational step in ensuring its safe disposal. This compound is a hazardous compound with multiple risk factors that must be managed throughout its handling and disposal process.

Inherent Hazards of this compound

This compound is classified as a hazardous substance due to its toxicity and corrosivity. Exposure can occur via inhalation, ingestion, or skin/eye contact. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The compound is a lachrymator, meaning it can cause tearing, and is corrosive, capable of causing severe skin burns and serious eye damage.[3][4] Its hazardous decomposition products upon combustion include toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal preparation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can cause irritation, burns, and harmful absorption.[2]
Eye & Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes and vapors that can cause serious eye damage.[2]
Skin & Body Protection Laboratory coat or chemical-resistant apronTo prevent contact with skin and contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respiratorRequired when handling outside of a fume hood or if there is a risk of inhaling dust or vapors.[2][5]

All handling, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible in any area where this chemical is handled.[5][6]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation. Misclassification can lead to dangerous chemical reactions, improper treatment, and regulatory violations.

Classification: Halogenated Organic Waste

This compound contains a bromine atom, classifying it as a halogenated organic compound .[7] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are treated as hazardous waste.[8] This classification dictates the disposal pathway.

The core principle of chemical waste management is segregation at the source. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[7][9][10] The primary reason for this is that the disposal methods differ; halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), a process that is more costly and energy-intensive than the fuel blending often used for non-halogenated solvents.[10][11]

Never mix halogenated waste with:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[10]

  • Aqueous waste (e.g., acidic or basic solutions).[7]

  • Strong oxidizing agents or bases , as these are incompatible.[5]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating laboratory waste containing this compound.

G start Waste Generated (Contains this compound) is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain a halogen (F, Cl, Br, I)? is_organic->is_halogenated Yes aqueous_bin Collect in 'Aqueous Waste' Container is_organic->aqueous_bin No (Aqueous) halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes (this compound) non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No

Caption: Decision workflow for proper chemical waste segregation.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.

Step 1: Containerization

Select a waste container that is in good condition and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[12] The use of metal cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[12] The container must be kept closed at all times except when actively adding waste.[9]

Step 2: Labeling

Proper labeling is a critical safety and compliance measure. As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[9] Do not use abbreviations or chemical formulas.

Required Label Information:

  • The words "Hazardous Waste"

  • Full chemical names of all components (e.g., "Waste this compound," "Waste Dichloromethane")

  • Approximate concentrations or volumes of each component

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel. Ensure the container is stored in secondary containment (such as a chemical-resistant tub) to contain any potential leaks.[12]

Step 4: Final Disposal

Once the waste container is full, or if waste generation is complete, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] The final disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed facility equipped to handle hazardous waste.[11] Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood .[12]

Part 4: Spill and Emergency Procedures

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Management

In the event of a spill, follow these steps immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.[2]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[5] For solid spills, carefully sweep the material to avoid creating dust.[2]

  • Collect: Place the absorbed or swept material into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First-Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or other symptoms develop.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and procedural disposal, researchers can mitigate risks and ensure that this valuable chemical is managed safely throughout its lifecycle. Always consult your institution's specific waste disposal guidelines and federal, state, and local regulations to ensure full compliance.[5]

References

Comprehensive Technical Guide to Personal Protective Equipment for Handling Methyl 2-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and operational directives for the handling of Methyl 2-bromomethylbenzoate (CAS No. 2417-73-4). As a potent lachrymator and corrosive agent, stringent adherence to these procedures is paramount to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development who may work with this versatile but hazardous chemical intermediate.

Hazard Assessment: Understanding the Risks of this compound

This compound is an organic compound utilized in various synthetic pathways[1]. However, its utility is matched by a significant hazard profile that demands respect and meticulous handling. The primary risks are associated with its high reactivity and corrosive nature[2][3]. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing[4].

Exposure can lead to severe chemical burns to the skin, eyes, and respiratory tract[4]. The compound is harmful if swallowed, inhaled, or absorbed through the skin[2][5]. Therefore, all handling procedures must be designed to prevent any direct contact.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionKey Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation[2][5].Prevent all skin contact through appropriate gloves and lab attire.
Serious Eye Damage/Irritation Causes serious eye damage and burns. Potent lachrymator[4][5].Wear chemical splash goggles and a face shield.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled[2][6].Use in a certified chemical fume hood. Avoid generating dust or aerosols.
Respiratory Irritation May cause chemical burns and irritation to the respiratory tract[4][6].All manipulations must be performed within a chemical fume hood.
Corrosive to Metals May be corrosive to certain metals[3].Store in a corrosion-resistant container within a designated corrosives cabinet[3].

Core Directive: A Multi-layered PPE and Engineering Control Protocol

A multi-layered approach, combining engineering controls with personal protective equipment (PPE), is non-negotiable. The primary goal is to minimize exposure through all potential routes—inhalation, dermal, and ocular.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is the proper use of a certified chemical fume hood. All manipulations involving this compound, including weighing, transferring, and reaction setup, must be conducted within a fume hood to control airborne concentrations and prevent inhalation exposure[4]. Facilities must also be equipped with an accessible eyewash station and a safety shower[4].

Tier 1: Eye and Face Protection

Given its lachrymatory and corrosive properties, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 or equivalent standards[5][7]. Standard safety glasses do not provide adequate protection against splashes and vapors.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when reactions are under pressure[8].

Tier 2: Skin and Body Protection

Preventing dermal contact is crucial as the chemical can cause severe burns and is harmful upon absorption[4][5].

  • Gloves: Standard disposable nitrile gloves offer limited protection and should not be solely relied upon. Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer, covered by a pair of heavy-duty, chemical-resistant gloves such as Butyl or Viton[9]. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Laboratory Coat/Chemical Apron: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a full-body, disposable chemical-resistant coverall should be used[10].

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited in the laboratory.

Tier 3: Respiratory Protection

When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a large spill, a respirator will be necessary. In such emergencies, personnel must use a NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA)[4][5]. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training[8].

Procedural Guidance: Step-by-Step Handling Workflow

The following workflow is designed to minimize exposure risk at every stage of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Gather & Inspect All Glassware and Equipment prep2->prep3 prep4 Prepare Spill Kit & Waste Containers prep3->prep4 handle1 Carefully Weigh/Measure Reagent prep4->handle1 Proceed to Handling handle2 Perform Transfer/Addition to Reaction Vessel handle1->handle2 handle3 Securely Cap & Label All Containers handle2->handle3 clean1 Quench & Neutralize Any Residual Reagent handle3->clean1 Proceed to Cleanup clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Segregate & Seal All Hazardous Waste clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Handling this compound

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Don all required PPE: a fully buttoned lab coat, chemical splash goggles, a face shield, and double gloves.

    • Assemble all necessary apparatus (glassware, stir bars, etc.) inside the fume hood.

    • Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible[4].

    • Prepare a designated, labeled hazardous waste container.

  • Handling (inside fume hood):

    • Carefully unseal the reagent container.

    • Slowly weigh or measure the required amount of this compound. Avoid creating dust if it is in solid form.

    • Perform the intended transfer or addition to your reaction vessel slowly to prevent splashing.

    • Securely close the primary reagent container immediately after use.

  • Post-Procedure & Disposal:

    • Once the procedure is complete, decontaminate any reusable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable items (e.g., pipette tips, weighing paper, outer gloves) in the designated hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Close the fume hood sash.

    • Remove PPE in the correct order (outer gloves first), avoiding contact with the contaminated outer surfaces.

    • Wash hands and forearms thoroughly with soap and water.

Emergency Protocols: Exposure and Spill Management

Immediate and correct action is critical in any emergency involving this chemical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention[4].

  • Inhalation: Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].

Spill Containment and Cleanup
  • Evacuate all non-essential personnel from the area.

  • If the spill is large or outside of a containment area, contact your institution's emergency response team.

  • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite[4].

  • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed, and corrosion-resistant container. Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations through your institution's environmental health and safety office[4][6].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.